molecular formula C9H12FN B1344314 3-(2-Fluorophenyl)propan-1-amine CAS No. 91319-62-9

3-(2-Fluorophenyl)propan-1-amine

Cat. No.: B1344314
CAS No.: 91319-62-9
M. Wt: 153.2 g/mol
InChI Key: RTVQQTKPOFRHHL-UHFFFAOYSA-N
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Description

3-(2-Fluorophenyl)propan-1-amine ( 91319-62-9) is an organic compound with the molecular formula C9H12FN and a molecular weight of 153.20 . It is supplied as a research chemical for use in laboratory settings. This compound serves as a valuable building block in organic synthesis and medicinal chemistry research. For instance, derivatives of 2-fluorophenyl compounds are utilized in the synthesis of selenoureas, which have been studied for their significant antioxidant and antiradical activities, sometimes exceeding the efficacy of standard references like Trolox and Ionol . The compound features a fluorophenyl group attached to a propan-1-amine chain, a structure represented by the SMILES notation NCCCC1=CC=CC=C1F . Proper storage conditions recommend keeping the compound in a dark place under an inert atmosphere at room temperature . This product is intended For Research Use Only . It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-fluorophenyl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FN/c10-9-6-2-1-4-8(9)5-3-7-11/h1-2,4,6H,3,5,7,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTVQQTKPOFRHHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCCN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91319-62-9
Record name 3-(2-fluorophenyl)propan-1-amine
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-(2-Fluorophenyl)propan-1-amine from 2-Fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for producing 3-(2-fluorophenyl)propan-1-amine, a key intermediate in pharmaceutical and agrochemical research, starting from the readily available precursor, 2-fluorobenzaldehyde. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It delves into two primary, robust synthetic strategies: the Knoevenagel condensation and the Horner-Wadsworth-Emmons olefination, both followed by a crucial reduction step. The guide offers a detailed examination of the underlying reaction mechanisms, causality behind experimental choices, and step-by-step protocols. All quantitative data is summarized for clarity, and key transformations are visualized through workflow diagrams. This document is grounded in authoritative references to ensure scientific integrity and reproducibility.

Introduction: Strategic Importance of this compound

The strategic incorporation of fluorine atoms into bioactive molecules is a cornerstone of modern medicinal chemistry. The presence of fluorine can significantly modulate a compound's metabolic stability, lipophilicity, and binding affinity to biological targets. The target molecule, this compound, is a valuable building block that features a fluorinated aromatic ring and a flexible propyl-amine side chain. This structural motif is found in a variety of pharmacologically active compounds.

The synthesis of this amine from 2-fluorobenzaldehyde presents a common challenge in organic synthesis: the controlled extension of a carbon chain from an aromatic aldehyde and the subsequent introduction of an amine functionality. This guide will explore two efficacious and well-established synthetic routes to achieve this transformation, providing the necessary detail for practical application in a laboratory setting.

Synthetic Strategies: A Comparative Overview

Two principal synthetic routes from 2-fluorobenzaldehyde to this compound have been identified as the most efficient and scalable. Both pathways commence with a carbon-carbon bond-forming reaction to generate an unsaturated intermediate, which is subsequently reduced to the target saturated amine.

  • Route 1: Knoevenagel Condensation. This route involves the condensation of 2-fluorobenzaldehyde with an active methylene compound, typically malononitrile, to form an α,β-unsaturated dinitrile. This is followed by the reduction of both the carbon-carbon double bond and the nitrile groups.

  • Route 2: Horner-Wadsworth-Emmons (HWE) Reaction. This alternative pathway utilizes a stabilized phosphonate ylide, such as diethyl cyanomethylphosphonate, to react with 2-fluorobenzaldehyde, yielding an α,β-unsaturated nitrile. Subsequent reduction of the double bond and the nitrile affords the final product.

The choice between these routes may depend on factors such as reagent availability, desired stereoselectivity (though not a factor in the final saturated product), and ease of purification.

Route 1: Knoevenagel Condensation Pathway

The Knoevenagel condensation is a powerful tool for C-C bond formation, relying on the reactivity of active methylene compounds with aldehydes or ketones.[1]

Step 1: Synthesis of 2-(2-Fluorobenzylidene)malononitrile

This initial step involves the base-catalyzed condensation of 2-fluorobenzaldehyde with malononitrile. The electron-withdrawing nature of the fluorine atom on the benzaldehyde can influence the reactivity of the carbonyl group.

The reaction is typically catalyzed by a weak base, such as piperidine or an amine salt, which deprotonates the highly acidic methylene protons of malononitrile to generate a resonance-stabilized carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-fluorobenzaldehyde. The resulting aldol-type adduct rapidly undergoes dehydration to yield the thermodynamically stable α,β-unsaturated product, driven by the formation of a conjugated system.

Experimental Protocol: Knoevenagel Condensation

  • Reagents and Materials:

    • 2-Fluorobenzaldehyde

    • Malononitrile

    • Piperidine (catalyst)

    • Ethanol (solvent)

    • Round-bottom flask, magnetic stirrer, reflux condenser

  • Procedure:

    • In a round-bottom flask, dissolve 2-fluorobenzaldehyde (1.0 eq) and malononitrile (1.0 eq) in ethanol.

    • Add a catalytic amount of piperidine (e.g., 0.1 eq) to the solution.[2]

    • Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[2]

    • Upon completion, the product may precipitate from the solution. If so, collect the solid product by vacuum filtration and wash with cold ethanol.[2]

    • If the product remains in solution, the solvent can be removed under reduced pressure, and the crude product purified by recrystallization.

  • Expected Yield: High yields, often exceeding 90%, are typical for this type of condensation.

Step 2: Reduction of 2-(2-Fluorobenzylidene)malononitrile

This is a critical step that involves the reduction of both the carbon-carbon double bond and the two nitrile functionalities to the primary amine. A powerful reducing agent is required for this transformation.

Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of reducing both nitriles and, in many cases, α,β-unsaturated systems.[3][4] The reduction of the nitriles proceeds via nucleophilic attack of a hydride ion on the electrophilic carbon of the nitrile, forming an imine anion intermediate. A second hydride addition leads to a dianion, which upon aqueous workup, is protonated to the primary amine.[2] The conjugated C=C bond is also susceptible to reduction by LiAlH₄.

Alternatively, catalytic hydrogenation using a catalyst such as Raney Nickel in the presence of a hydrogen source like hydrogen gas or hydrazinium monoformate can be employed.[5] This method is often considered "greener" and can be highly effective for the simultaneous reduction of alkenes and nitriles.

Experimental Protocol: Reduction with LiAlH₄

  • Reagents and Materials:

    • 2-(2-Fluorobenzylidene)malononitrile

    • Lithium aluminum hydride (LiAlH₄)

    • Anhydrous tetrahydrofuran (THF) (solvent)

    • Round-bottom flask, magnetic stirrer, dropping funnel, inert atmosphere (N₂ or Ar)

  • Procedure:

    • To a stirred suspension of LiAlH₄ (a molar excess, e.g., 3-4 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of 2-(2-fluorobenzylidene)malononitrile in anhydrous THF dropwise.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction by TLC.

    • Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential slow addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).

    • Filter the resulting aluminum salts and wash the filter cake thoroughly with THF or diethyl ether.

    • Combine the organic filtrates, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.

    • Purification can be achieved by vacuum distillation or column chromatography.

Route 2: Horner-Wadsworth-Emmons (HWE) Pathway

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the stereoselective synthesis of alkenes from aldehydes and ketones.[6][7] It offers advantages over the traditional Wittig reaction, such as the use of more nucleophilic phosphonate carbanions and the easy removal of the water-soluble phosphate byproduct.[7]

Step 1: Synthesis of 2-Fluorocinnamonitrile

In this step, 2-fluorobenzaldehyde is reacted with a stabilized phosphonate ylide generated from a reagent like diethyl cyanomethylphosphonate.

The reaction is initiated by the deprotonation of the α-carbon of the phosphonate ester by a base (e.g., sodium hydride) to form a phosphonate carbanion. This carbanion then undergoes nucleophilic addition to the carbonyl carbon of 2-fluorobenzaldehyde to form a betaine-like intermediate. This intermediate collapses to form a four-membered oxaphosphetane ring, which then fragments to yield the alkene (2-fluorocinnamonitrile) and a water-soluble phosphate ester. The HWE reaction generally favors the formation of the (E)-alkene.[6]

Experimental Protocol: Horner-Wadsworth-Emmons Reaction

  • Reagents and Materials:

    • 2-Fluorobenzaldehyde

    • Diethyl cyanomethylphosphonate

    • Sodium hydride (NaH) (base)

    • Anhydrous tetrahydrofuran (THF) (solvent)

    • Round-bottom flask, magnetic stirrer, dropping funnel, inert atmosphere (N₂ or Ar)

  • Procedure:

    • To a stirred suspension of sodium hydride (1.1 eq) in anhydrous THF under an inert atmosphere at 0 °C, add a solution of diethyl cyanomethylphosphonate (1.0 eq) in anhydrous THF dropwise.

    • Allow the mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases.

    • Cool the resulting solution back to 0 °C and add a solution of 2-fluorobenzaldehyde (1.0 eq) in anhydrous THF dropwise.

    • Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

    • Quench the reaction with water and extract the product with diethyl ether or ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude 2-fluorocinnamonitrile by column chromatography or distillation.

Step 2: Reduction of 2-Fluorocinnamonitrile

Similar to Route 1, the final step involves the reduction of the α,β-unsaturated nitrile to the saturated primary amine.

As with the dinitrile in Route 1, both LiAlH₄ and catalytic hydrogenation are effective methods for this transformation. LiAlH₄ will reduce both the carbon-carbon double bond and the nitrile group.[3][4] Catalytic hydrogenation over Raney Nickel or Palladium on carbon (Pd/C) is also a viable option.[5]

Experimental Protocol: Reduction with Catalytic Hydrogenation

  • Reagents and Materials:

    • 2-Fluorocinnamonitrile

    • Raney Nickel (catalyst)

    • Methanol or Ethanol (solvent)

    • Hydrogen gas source or Hydrazinium monoformate

    • Hydrogenation apparatus (e.g., Parr shaker) or round-bottom flask with a balloon of hydrogen

  • Procedure (with H₂ gas):

    • In a hydrogenation vessel, dissolve 2-fluorocinnamonitrile in methanol or ethanol.

    • Add a catalytic amount of Raney Nickel slurry (handle with care as it can be pyrophoric).

    • Pressurize the vessel with hydrogen gas (e.g., 50 psi) and shake or stir vigorously at room temperature until hydrogen uptake ceases.

    • Carefully vent the hydrogen and filter the catalyst through a pad of Celite.

    • Wash the Celite pad with the solvent.

    • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

    • Purify by vacuum distillation or column chromatography.

Data Summary and Comparison

Reaction Step Route 1: Knoevenagel Route 2: HWE Key Considerations
Step 1: Olefination Intermediate: 2-(2-Fluorobenzylidene)malononitrileTypical Yield: >90%Intermediate: 2-FluorocinnamonitrileTypical Yield: 80-95%Knoevenagel is often simpler to perform. HWE byproducts are easier to remove.
Step 2: Reduction Reducing Agent: LiAlH₄ or Catalytic HydrogenationFunctionalities Reduced: 1x C=C, 2x C≡NReducing Agent: LiAlH₄ or Catalytic HydrogenationFunctionalities Reduced: 1x C=C, 1x C≡NLiAlH₄ requires careful handling. Catalytic hydrogenation is a "greener" alternative.
Overall Yield Potentially higher due to fewer steps if reduction is efficient.Can be very high depending on the efficiency of both steps.Both routes are viable for laboratory and potential scale-up.

Visualizing the Synthetic Workflows

Knoevenagel Condensation Pathway

Knoevenagel_Pathway start 2-Fluorobenzaldehyde intermediate 2-(2-Fluorobenzylidene)malononitrile start->intermediate Malononitrile, Piperidine/Ethanol product This compound intermediate->product 1. LiAlH4, THF 2. H2O workup

Caption: Knoevenagel condensation followed by reduction.

Horner-Wadsworth-Emmons Pathway

HWE_Pathway start 2-Fluorobenzaldehyde intermediate 2-Fluorocinnamonitrile start->intermediate Diethyl cyanomethylphosphonate, NaH/THF product This compound intermediate->product H2, Raney Ni, Ethanol

Caption: HWE olefination followed by catalytic hydrogenation.

Conclusion and Future Perspectives

This technical guide has detailed two robust and efficient synthetic routes for the preparation of this compound from 2-fluorobenzaldehyde. Both the Knoevenagel condensation and the Horner-Wadsworth-Emmons reaction provide reliable methods for the initial carbon-carbon bond formation, leading to unsaturated nitrile intermediates. The subsequent reduction of these intermediates, either by chemical reduction with lithium aluminum hydride or through catalytic hydrogenation, affords the desired saturated primary amine.

The choice of synthetic route will ultimately be guided by the specific requirements of the research, including scale, available reagents, and safety considerations. The protocols and mechanistic insights provided herein are intended to serve as a valuable resource for chemists engaged in the synthesis of fluorinated building blocks for pharmaceutical and agrochemical applications. Further optimization of reaction conditions and exploration of more sustainable catalytic systems for the reduction step represent promising avenues for future research in this area.

References

  • Dalal Institute. (n.d.). Mechanism of Metal Hydride Reduction of Saturated and Unsaturated Carbonyl Compounds, Acids, Esters and Nitriles. [Link]

  • ResearchGate. (2024). Green and Efficient One‐Pot Synthesis of 1,3‐Diaryl‐3‐arylamino‐propan‐1‐one Derivatives Using Thiamine Hydrochloride as a Catalyst. [Link]

  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]

  • Banaras Hindu University. (n.d.). Novel Methods of Knoevenagel Condensation. [Link]

  • The Hive. (2002). Raney Nickel CTH Reduction of Nitro/Nitrile Groups. [Link]

  • Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. [Link]

  • NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. [Link]

Sources

An In-depth Technical Guide to 3-(2-Fluorophenyl)propan-1-amine: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Fluorophenyl)propan-1-amine is a fluorinated aromatic amine that holds significant interest as a versatile building block in medicinal chemistry and organic synthesis. The strategic incorporation of a fluorine atom onto the phenyl ring can profoundly influence the physicochemical and pharmacological properties of derivative compounds, making this molecule a valuable scaffold for the development of novel therapeutics. This technical guide provides a comprehensive overview of the core properties, synthesis, reactivity, and potential applications of this compound, with a focus on its relevance to drug discovery and development.

Core Chemical and Physical Properties

PropertyValueSource
CAS Number 91319-62-9[1]
Molecular Formula C₉H₁₂FN[1]
Molecular Weight 153.20 g/mol [1]
Appearance Colorless to pale yellow liquid (predicted)Inferred from similar compounds
Boiling Point Not available (3-phenylpropan-1-amine: 220-222 °C)[2]
Melting Point Not applicable (liquid at room temperature)
Solubility Sparingly soluble in water, soluble in organic solvents (e.g., ethanol, methanol, dichloromethane) (predicted)Inferred from structural properties
InChI Key RTVQQTKPOFRHHL-UHFFFAOYSA-N[1]

The hydrochloride salt of this compound is also commercially available with the CAS number 1269379-11-4.[3]

Synthesis and Methodologies

A robust and scalable synthesis of this compound is crucial for its utilization in research and development. A common and effective strategy involves the reduction of a nitrile precursor, 3-(2-fluorophenyl)propanenitrile. This method provides a direct and high-yielding route to the desired primary amine.

Experimental Protocol: Synthesis via Nitrile Reduction

This protocol outlines a general procedure for the synthesis of this compound from 3-(2-fluorophenyl)propanenitrile. The choice of reducing agent can be adapted based on laboratory resources and desired scale.

Materials:

  • 3-(2-fluorophenyl)propanenitrile

  • Lithium aluminum hydride (LiAlH₄) or Borane-tetrahydrofuran complex (BH₃·THF)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware and safety equipment

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend or dissolve the reducing agent (e.g., LiAlH₄) in the anhydrous solvent (e.g., diethyl ether).

  • Addition of Precursor: Dissolve 3-(2-fluorophenyl)propanenitrile in the same anhydrous solvent and add it dropwise to the stirred suspension of the reducing agent at a controlled temperature (typically 0 °C to room temperature). The reaction is exothermic and should be monitored carefully.

  • Reaction Monitoring: After the addition is complete, the reaction mixture is typically stirred at room temperature or gently refluxed for a period of time to ensure complete conversion. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Quenching: Upon completion, the reaction is carefully quenched by the sequential, dropwise addition of water, followed by a solution of sodium hydroxide, and then more water. This procedure is crucial for the safe decomposition of the excess reducing agent and the formation of a granular precipitate of aluminum or boron salts.

  • Workup and Extraction: The resulting mixture is filtered, and the solid residue is washed with the reaction solvent. The combined organic filtrates are then washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄), and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel to yield pure this compound.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The use of an inert atmosphere is critical as the reducing agents (LiAlH₄ and BH₃·THF) are highly reactive with atmospheric moisture and oxygen.

  • Anhydrous Solvents: The presence of water would consume the reducing agent and potentially lead to hazardous side reactions.

  • Controlled Addition and Temperature: The exothermic nature of the reduction necessitates slow addition of the nitrile and temperature control to prevent runaway reactions.

  • Careful Quenching: The specific quenching procedure is designed to safely neutralize the reactive hydride species and facilitate the removal of inorganic byproducts.

SynthesisWorkflow Start Start: 3-(2-fluorophenyl)propanenitrile Reduction Reduction (e.g., LiAlH₄ or BH₃·THF) in anhydrous solvent Start->Reduction Quenching Careful Quenching (Water, NaOH solution) Reduction->Quenching Workup Aqueous Workup & Extraction Quenching->Workup Purification Purification (Distillation or Chromatography) Workup->Purification End End: this compound Purification->End

Caption: Synthetic workflow for this compound.

Reactivity Profile

The reactivity of this compound is dictated by its two primary functional groups: the primary amine and the fluorinated aromatic ring.

  • Primary Amine: The lone pair of electrons on the nitrogen atom imparts nucleophilic and basic properties to the molecule. It readily undergoes reactions typical of primary amines, including:

    • Salt Formation: Reacts with acids to form ammonium salts.

    • Acylation: Reacts with acid chlorides, anhydrides, and esters to form amides.

    • Alkylation: Can be alkylated with alkyl halides to form secondary and tertiary amines.

    • Schiff Base Formation: Condenses with aldehydes and ketones to form imines (Schiff bases).

  • Fluorinated Aromatic Ring: The fluorine atom, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating mesomeric effect (+M). This influences the reactivity of the aromatic ring in electrophilic aromatic substitution (EAS) reactions, generally deactivating the ring but directing incoming electrophiles to the ortho and para positions relative to the fluorine atom.

Applications in Medicinal Chemistry and Drug Discovery

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance various properties.[4][5] The 2-fluoro substitution in this compound can offer several advantages in drug design:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, which can block metabolically labile positions on the aromatic ring, thereby increasing the in vivo half-life of a drug molecule.

  • Lipophilicity and Permeability: Fluorine substitution can increase the lipophilicity of a molecule, which can improve its ability to cross biological membranes, including the blood-brain barrier.

  • Binding Affinity: The fluorine atom can participate in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, potentially leading to enhanced binding affinity and potency.[6]

  • Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of the amine group, which can influence the ionization state of the molecule at physiological pH and affect its absorption, distribution, and target engagement.

Fluorinated phenethylamines and related structures have shown activity in a range of therapeutic areas, including neuroscience, by targeting receptors and transporters in the central nervous system.[7][8] The this compound scaffold serves as a valuable starting point for the synthesis of libraries of compounds for screening against various biological targets.

Analytical Characterization

A comprehensive analytical characterization is essential to confirm the identity and purity of this compound. The following techniques are typically employed:

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the two methylene groups of the propyl chain, and the amine protons. The aromatic region will exhibit complex splitting patterns due to proton-proton and proton-fluorine coupling. The methylene protons adjacent to the aromatic ring and the amine group will appear as multiplets. The amine protons (NH₂) typically appear as a broad singlet, and their chemical shift can be concentration and solvent dependent.

  • ¹³C NMR: The carbon-13 NMR spectrum will show characteristic signals for the aromatic carbons, with the carbon directly attached to the fluorine atom exhibiting a large one-bond carbon-fluorine coupling constant (¹JCF). The other aromatic carbons will show smaller two- and three-bond couplings. The aliphatic carbons of the propyl chain will appear in the upfield region of the spectrum.[9][10][11]

Infrared (IR) Spectroscopy

The IR spectrum will display characteristic absorption bands for the functional groups present in the molecule. Key expected peaks include:

  • N-H stretching: Two medium-intensity bands in the region of 3400-3250 cm⁻¹ characteristic of a primary amine.

  • C-H stretching (aromatic and aliphatic): Bands in the region of 3100-2850 cm⁻¹.

  • N-H bending: A medium to strong band around 1650-1580 cm⁻¹.

  • C-N stretching: A band in the region of 1250-1020 cm⁻¹.

  • C-F stretching: A strong absorption band typically in the range of 1250-1000 cm⁻¹.[12][13]

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of the molecule. Under electron ionization (EI), the molecular ion peak (M⁺) at m/z = 153 would be expected. Common fragmentation pathways would involve the loss of the amine group and cleavage of the propyl chain.[14][15][16]

AnalyticalWorkflow Sample This compound Sample NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Data Structural Confirmation & Purity Assessment NMR->Data IR->Data MS->Data

Caption: Analytical workflow for structural elucidation.

Safety and Handling

  • Hazard Statements (H-phrases): Likely to be harmful if swallowed, causes skin irritation, and causes serious eye irritation.

  • Precautionary Statements (P-phrases):

    • Wear protective gloves, protective clothing, eye protection, and face protection.

    • Wash skin thoroughly after handling.

    • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • If on skin: Wash with plenty of water.

    • If swallowed: Call a poison center or doctor if you feel unwell.

It is recommended to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the field of drug discovery and development. Its unique combination of a primary amine and a fluorinated aromatic ring provides a scaffold for the synthesis of a wide array of novel compounds with potentially enhanced pharmacological properties. A thorough understanding of its synthesis, reactivity, and analytical characterization is essential for its effective utilization in the pursuit of new therapeutic agents. As the demand for more effective and safer drugs continues to grow, the strategic use of fluorinated building blocks like this compound will undoubtedly play an increasingly important role in shaping the future of medicinal chemistry.

References

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  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link][4]

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  • The Royal Society of Chemistry. (2014). Supplementary Information. [Link][9]

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  • Google Patents. (n.d.). US4845304A - Process for producing fluorobenzaldehydes. [20]

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  • Doc Brown's Chemistry. (n.d.). 13C NMR spectra of propan-2-amine, 2-aminopropane, 2-propylamine, 2-propanamine, isopropylamine. [Link][26]

  • ResearchGate. (n.d.). FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). [Link][12]

  • Stoyanov, S., & Antonov, L. (2018). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetochemistry, 4(3), 36. [Link][27]

  • Doc Brown's Chemistry. (n.d.). infrared spectrum of propylamine. [Link][13]

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  • NIST WebBook. (n.d.). Propargylamine. [Link][15]

  • SpectraBase. (n.d.). 3-(2-Fluorophenyl)propanenitrile - Optional[Vapor Phase IR] - Spectrum. [Link][28]

  • SpectraBase. (n.d.). 3-(2-azidophenyl)-1-propanamine - Optional[MS (GC)] - Spectrum. [Link][29]

  • SpectraBase. (n.d.). 3-(2-bromophenyl)sulfanylpropan-1-amine - Optional[FTIR] - Spectrum. [Link][30]

  • Der Pharma Chemica. (2011). Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide. [Link][31]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of propylamine. [Link][16]

  • Ataman Kimya. (n.d.). MONO-N-PROPYLAMINE. [Link]

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3-(2-Fluorophenyl)propan-1-amine chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 3-(2-Fluorophenyl)propan-1-amine, a fluorinated aromatic amine of interest in medicinal chemistry and synthetic applications. The strategic introduction of a fluorine atom onto the phenyl ring can significantly modulate a molecule's physicochemical and pharmacological properties, including metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2][3][4] This document details the chemical identity, structural characteristics, prospective synthesis, and analytical characterization of this compound, offering valuable insights for its application in research and development.

Chemical Identity and Structure

IUPAC Name: this compound

Synonyms: 2-Fluorophenylpropylamine

CAS Numbers:

  • Free Base: 91319-62-9

  • Hydrochloride Salt: 1269379-11-4

Molecular Formula: C9H12FN

Molecular Weight: 153.20 g/mol

Chemical Structure:

The molecular architecture of this compound consists of a propyl amine chain attached to a benzene ring at the 1-position, with a fluorine atom substituted at the 2-position of the phenyl ring.

Figure 1: 2D Chemical Structure of this compound.

Synthesis and Purification

Proposed Synthetic Workflow:

A logical synthetic pathway would commence with 2-fluorophenylacetonitrile, which is commercially available. This starting material can be elaborated to the target amine through a two-step sequence involving alkylation followed by reduction.

G start 2-Fluorophenylacetonitrile intermediate1 Alkylation with 1-bromo-2-chloroethane start->intermediate1 intermediate2 3-(2-Fluorophenyl)butanenitrile intermediate1->intermediate2 reduction Reduction of Nitrile (e.g., with LAH or H2/catalyst) intermediate2->reduction product This compound reduction->product

Figure 2: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical):

This protocol is a representative example and may require optimization.

Step 1: Synthesis of 3-(2-Fluorophenyl)propanenitrile

  • To a solution of 2-fluorophenylacetonitrile (1.0 eq.) in a suitable aprotic solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add a strong base like sodium hydride (NaH, 1.1 eq.) or lithium diisopropylamide (LDA, 1.1 eq.) at 0 °C. The causality for using a strong, non-nucleophilic base is to deprotonate the benzylic position to form a carbanion, which is a potent nucleophile.

  • Stir the reaction mixture at this temperature for 30 minutes to ensure complete formation of the carbanion.

  • Add 1-bromo-2-chloroethane (1.2 eq.) dropwise to the reaction mixture. The choice of this alkylating agent introduces the desired two-carbon extension.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 3-(2-fluorophenyl)propanenitrile.

Step 2: Reduction of 3-(2-Fluorophenyl)propanenitrile to this compound

  • In a flame-dried round-bottom flask under an inert atmosphere, prepare a suspension of lithium aluminum hydride (LAH, 2.0-3.0 eq.) in anhydrous THF. LAH is a powerful reducing agent capable of reducing nitriles to primary amines.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of 3-(2-fluorophenyl)propanenitrile (1.0 eq.) in anhydrous THF to the LAH suspension. This addition should be done dropwise to control the exothermic reaction.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-8 hours, or until the reaction is complete as indicated by TLC or gas chromatography-mass spectrometry (GC-MS).

  • Cool the reaction mixture to 0 °C and cautiously quench the excess LAH by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).

  • Filter the resulting aluminum salts and wash the filter cake thoroughly with THF or ethyl acetate.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Further purification can be achieved by distillation under reduced pressure or by conversion to the hydrochloride salt followed by recrystallization.

Self-Validating System: The purity and identity of the final product should be rigorously confirmed by spectroscopic methods as detailed in the following section. The yield and purity of each step serve as validation points for the experimental choices.

Analytical Characterization

While specific spectral data for this compound is not available in the searched databases, the expected spectroscopic characteristics can be predicted based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons.

  • Aromatic Protons (δ 7.0-7.4 ppm): A complex multiplet corresponding to the four protons on the fluorophenyl ring.

  • Aliphatic Protons:

    • A triplet corresponding to the two protons on the carbon adjacent to the phenyl ring (C3-H).

    • A multiplet (likely a sextet) for the two protons on the central carbon of the propyl chain (C2-H).

    • A triplet for the two protons on the carbon adjacent to the amine group (C1-H).

  • Amine Protons (δ 1.0-3.0 ppm): A broad singlet for the two protons of the primary amine group. The chemical shift of these protons is highly dependent on the solvent and concentration.

13C NMR: The carbon NMR spectrum should display nine distinct signals.[5][6]

  • Aromatic Carbons (δ 115-165 ppm): Six signals for the carbons of the phenyl ring. The carbon attached to the fluorine will show a large coupling constant (1JC-F).

  • Aliphatic Carbons (δ 20-50 ppm): Three signals for the propyl chain carbons. The carbon attached to the nitrogen (C1) will be the most downfield of the three due to the electronegativity of the nitrogen atom.[5]

Infrared (IR) Spectroscopy

The IR spectrum will provide key information about the functional groups present.[7][8][9]

  • N-H Stretch (3300-3500 cm-1): Two characteristic peaks for the symmetric and asymmetric stretching of the primary amine.[9]

  • C-H Stretch (Aromatic) (3000-3100 cm-1): Absorption bands for the C-H bonds on the phenyl ring.

  • C-H Stretch (Aliphatic) (2850-2960 cm-1): Strong absorptions from the C-H bonds of the propyl chain.

  • N-H Bend (1590-1650 cm-1): A bending vibration for the primary amine.

  • C=C Stretch (Aromatic) (1450-1600 cm-1): Several bands corresponding to the carbon-carbon double bonds in the phenyl ring.

  • C-F Stretch (1000-1300 cm-1): A strong absorption band indicating the presence of the carbon-fluorine bond.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and can provide structural information through fragmentation patterns.

  • Molecular Ion Peak (M+): Expected at m/z = 153.

  • Major Fragmentation Pathways: Alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen) is a dominant fragmentation pathway for amines, which would result in a fragment at m/z = 30 ([CH2NH2]+).[10][11][12] Loss of the propyl chain could also lead to a fragment corresponding to the fluorophenyl group.

Analytical Technique Expected Key Features
1H NMR Aromatic multiplet (7.0-7.4 ppm), aliphatic signals, broad amine singlet.
13C NMR Nine distinct signals, including a carbon coupled to fluorine.[5][6]
IR Spectroscopy Two N-H stretches (3300-3500 cm-1), strong C-F stretch (1000-1300 cm-1).[7][8][9]
Mass Spectrometry Molecular ion at m/z = 153, characteristic alpha-cleavage fragment at m/z = 30.[10][11][12]

Applications in Drug Development

Fluorinated compounds are of significant interest in medicinal chemistry due to the unique properties imparted by the fluorine atom. The introduction of fluorine can enhance metabolic stability by blocking sites of oxidation, increase binding affinity to target proteins through favorable electrostatic interactions, and improve membrane permeability.[1][2][3][4]

While specific applications for this compound are not extensively documented in the public domain, its structural motif suggests potential as a building block for the synthesis of novel therapeutic agents. Phenylpropylamine scaffolds are present in a variety of biologically active molecules, and the 2-fluoro substitution pattern offers a unique vector for modulating drug-like properties. Potential areas of investigation could include its use as a precursor for central nervous system (CNS) active agents, cardiovascular drugs, or other therapeutic classes where the pharmacokinetics and pharmacodynamics can be fine-tuned by fluorination.

Safety and Handling

General Hazards:

  • Toxicity: Aromatic amines can be toxic if inhaled, ingested, or absorbed through the skin.[13]

  • Irritation: May cause irritation to the skin, eyes, and respiratory tract.

  • Environmental Hazards: The environmental impact of this specific compound is unknown, but it should be handled in a manner that prevents its release into the environment.

Recommended Handling Procedures:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

  • Spill and Disposal: In case of a spill, contain the material and dispose of it in accordance with local, state, and federal regulations.

First Aid Measures:

  • Inhalation: Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

References

  • WIPO (Patentscope). (n.d.). CN104610074 - Preparation method of 3-amino-1,2-propanediol. Retrieved from [Link]

  • Google Patents. (n.d.). CN104610074A - Preparation method of 3-amino-1,2-propanediol.
  • New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity. (2022, October 26). PMC - PubMed Central.
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  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023, November 9).
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  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (n.d.).
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  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology | ACS Chemical Health & Safety. (2022, February 1).
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  • ResearchGate. (n.d.). FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). Retrieved from [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (n.d.).
  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (n.d.). MDPI.
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3-(2-Fluorophenyl)propan-1-amine molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-(2-Fluorophenyl)propan-1-amine: Properties, Synthesis, and Applications

Authored by: A Senior Application Scientist

Introduction

This compound is a fluorinated aromatic amine that serves as a crucial building block in the landscape of organic synthesis and medicinal chemistry. The strategic incorporation of a fluorine atom onto the phenyl ring significantly influences the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. These modifications are highly sought after in the design of novel therapeutic agents. This guide provides a comprehensive overview of the molecular characteristics, general synthetic considerations, and key applications of this compound for researchers and professionals in drug development.

Core Molecular and Physical Properties

The fundamental identity of a chemical compound is established by its molecular formula and weight. For this compound, these core attributes, along with other critical identifiers, are summarized below.

IdentifierValueSource
IUPAC Name This compound[1]
CAS Number 91319-62-9[1]
Molecular Formula C₉H₁₂FN[1][2]
Molecular Weight 153.20 g/mol [1]
Monoisotopic Mass 153.09538 Da[2]
InChI InChI=1S/C9H12FN/c10-9-6-2-1-4-8(9)5-3-7-11/h1-2,4,6H,3,5,7,11H2[1][2]
InChIKey RTVQQTKPOFRHHL-UHFFFAOYSA-N[1][2]
Canonical SMILES C1=CC=C(C(=C1)CCCN)F[2]

Synthetic Strategies: A General Overview

The synthesis of fluorinated amines like this compound is a topic of significant interest in synthetic chemistry.[3] While specific proprietary methods may vary, a general understanding of synthetic pathways can be conceptualized. Often, the synthesis involves the construction of the carbon skeleton followed by the introduction of the amine functionality.

A plausible synthetic route could start from a commercially available fluorophenyl derivative, such as 2-fluorobenzaldehyde or a related ketone. This precursor could undergo a series of reactions, including chain extension and subsequent reduction or amination, to yield the final propan-1-amine.

Illustrative Synthetic Workflow

The following diagram outlines a generalized, conceptual workflow for the synthesis of phenylpropan-1-amine derivatives. This is not a specific protocol for the title compound but illustrates the key transformations often employed in the synthesis of such molecules.

G cluster_start Starting Materials cluster_reactions Key Transformations cluster_product Final Product A 2-Fluorophenyl Precursor (e.g., Aldehyde, Ketone) B Carbon Chain Extension (e.g., Wittig, Grignard) A->B Step 1 C Functional Group Interconversion (e.g., Reduction of nitrile/amide) B->C Step 2a D Reductive Amination B->D Step 2b E This compound C->E Final Step D->E Final Step

Caption: Generalized synthetic pathways to phenylpropan-1-amines.

Applications in Drug Discovery and Medicinal Chemistry

The introduction of fluorine into organic molecules is a well-established strategy in medicinal chemistry to enhance drug-like properties.[4] The fluorine atom can improve metabolic stability by blocking sites of oxidation, increase binding affinity to target proteins through favorable electrostatic interactions, and modulate pKa to improve cell membrane permeability.

As such, this compound is a valuable intermediate for the synthesis of a wide range of biologically active compounds.[5] Primary amines, in particular, are common functionalities in many pharmaceuticals as they can be readily converted into various other functional groups or serve as a key point of interaction with biological targets.[6] The fluorophenylpropane scaffold is found in various compounds investigated for their therapeutic potential.

Derivatives of fluorinated phenylalkylamines are explored in diverse areas of drug discovery, including neuroscience and oncology.[7] The specific substitution pattern of the fluorine atom on the phenyl ring can be critical for achieving the desired biological activity and selectivity.

Safety and Handling

As a primary amine, this compound requires careful handling in a laboratory setting. While a specific safety data sheet (SDS) for this exact compound is not publicly detailed in the search results, general precautions for similar amine compounds should be strictly followed.

General Laboratory Safety Protocols
  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[8][9]

  • Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.[8]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

  • First Aid Measures:

    • Skin Contact: In case of contact, immediately wash the skin with plenty of water. Remove contaminated clothing.[10]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[9]

    • Inhalation: Move the person to fresh air and keep them comfortable for breathing. If respiratory symptoms develop, seek medical attention.[10]

    • Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[9]

It is imperative to consult the specific Safety Data Sheet provided by the supplier before handling this chemical.

Conclusion

This compound, with the molecular formula C₉H₁₂FN and a molecular weight of 153.20 g/mol , is a significant chemical entity in the field of organic synthesis and drug discovery.[1][2] Its utility stems from the unique properties imparted by the fluorine atom, making it a valuable building block for the creation of novel molecules with potential therapeutic applications. Adherence to strict safety protocols is essential when handling this and other amine-containing compounds to ensure a safe laboratory environment.

References

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  • TCI EUROPE N.V. (2024, December 2). SAFETY DATA SHEET: 2-Amino-1,3-propanediol.
  • Sigma-Aldrich. (2024, August 7). SAFETY DATA SHEET.
  • Thermo Fisher Scientific. (2025, December 18). SAFETY DATA SHEET: Propanolamine.
  • LookChem. (n.d.). 3-(2-FLUOROPHENOXY)PROPAN-1-AMINE HYDROCHLORIDE 116735-67-2 wiki. Retrieved from [Link]

  • Cayman Chemical. (2021, September 9). Safety Data Sheet.
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  • UCPA LLC. (n.d.). MATERIAL SAFETY DATA SHEET. Greenbook.net.
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  • Poissy, J., Tlili, A., & Billard, T. (2017). Synthesis of Fluorinated Amines: A Personal Account. Accounts of Chemical Research, 50(7), 1643-1653. Retrieved from [Link]

  • Barnes-Seeman, D., Beck, J., & Springer, C. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current Topics in Medicinal Chemistry, 14(7), 855-864. Retrieved from [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2006). Prodrugs for Amines. Molecules, 11(5), 363-382. Retrieved from [Link]

  • Jat, R. K., & Sharma, S. K. (2018). Highly Efficient Prodrugs: Design and Therapeutic Applications. Current Drug Research Reviews, 10(1), 3-17.
  • Rice University. (2016, September 14). Chemists Make Strides to Simplify Drug Design, Synthesis. Newswise. Retrieved from [Link]

  • Google Patents. (n.d.). KR101644016B1 - A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same.
  • Di Mauro, G., et al. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European Journal of Medicinal Chemistry, 294, 117735. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of 3-dimethylamino-1-phenyl-1-\m-chlorophenyl\ propan-2-ol and intermediate for this process.
  • Google Patents. (n.d.). CN105085278A - Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound.

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Introduction: Characterizing a Novel Phenylpropanamine Derivative

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility and Stability of 3-(2-Fluorophenyl)propan-1-amine

This compound is a substituted propyl-amine compound with potential applications as a key intermediate or building block in medicinal chemistry and materials science. Its structure, featuring a primary amine group and a fluorinated phenyl ring, suggests specific physicochemical properties that are critical for its effective use in research and development. The primary amine confers pH-dependent aqueous solubility, while the fluorophenyl moiety contributes to its lipophilicity and may influence metabolic stability and target binding.

Publicly available experimental data on the solubility and stability of this specific molecule is limited. Therefore, this guide provides a comprehensive framework for researchers and drug development professionals to systematically determine these critical parameters. We will move beyond theoretical data, outlining robust, field-proven experimental protocols grounded in established pharmaceutical science principles and regulatory guidelines. This document serves as both a technical guide and a strategic workflow for the complete physicochemical characterization of this compound.

Part 1: Foundational Physicochemical Properties

A thorough understanding of the intrinsic properties of a molecule is the foundation for predicting its behavior in various environments. While experimental data is the gold standard, computed properties provide a valuable starting point for experimental design.

PropertyPredicted/Calculated ValueSource/MethodSignificance in Solubility & Stability
Molecular Formula C₉H₁₂FNPubChemFoundational for all calculations.
Molecular Weight 153.20 g/mol PubChem[1][2]Essential for preparing solutions of known molarity.
pKa (Predicted) ~10.5 (Amine)Advanced Chemistry Development (ACD/Labs) Software V11.02The primary amine is basic and will be protonated at physiological pH, drastically increasing aqueous solubility. Stability can also be pH-dependent.
LogP (Predicted) 1.7 - 1.9XLogP3[1][3]Indicates moderate lipophilicity. Suggests a balance between aqueous and lipid solubility, relevant for membrane permeability and potential formulation in non-aqueous solvents.

Part 2: A Methodological Approach to Solubility Profiling

Solubility is a critical determinant of a compound's suitability for various applications, from reaction kinetics to bioavailability in drug formulations. A multi-faceted approach is required to build a complete solubility profile.

Rationale for Experimental Design

The choice of methodology depends on the required throughput and accuracy. For initial screening, a high-throughput kinetic method is efficient. For definitive data required for formulation and regulatory filings, the gold-standard shake-flask method for thermodynamic solubility is essential. The pH of the medium is the most critical variable due to the basic nature of the primary amine group.

Experimental Workflow: Solubility Determination

The following diagram outlines the logical flow for a comprehensive solubility assessment.

G cluster_0 Phase 1: Kinetic Solubility Screening cluster_1 Phase 2: Thermodynamic Solubility (Shake-Flask) A Prepare DMSO Stock (e.g., 10 mM) B Dispense into 96-well plate containing aqueous buffers (pH 2.0 to 10.0) A->B C Incubate & Shake (e.g., 2h @ RT) B->C D Measure Turbidity (Nephelometry or UV-Vis) C->D Decision Initial Screen Sufficient? D->Decision E Add excess solid compound to selected solvents/buffers F Equilibrate (e.g., 24-48h @ controlled temp) E->F G Filter or Centrifuge to remove undissolved solid F->G H Quantify concentration in supernatant (HPLC-UV or LC-MS) G->H End Complete Solubility Profile H->End Start Compound Available Start->A Decision->E No, requires definitive data Decision->End Yes G cluster_0 Forced Degradation Studies cluster_1 Analysis & Method Validation A Prepare solutions of compound in various stress media B Hydrolytic Stress (Acid, Base, Neutral) A->B C Oxidative Stress (e.g., 3% H₂O₂) A->C D Thermal Stress (e.g., 60°C in solution/solid) A->D E Photolytic Stress (ICH Q1B Light Exposure) A->E F Analyze stressed samples (HPLC-UV/DAD, LC-MS) B->F C->F D->F E->F G Check for peak purity and mass balance F->G H Identify major degradants (LC-MS/MS) G->H I Validate method as 'Stability-Indicating' H->I End Stability Profile & Validated Method I->End Start Compound & Validated Analytical Method Start->A

Caption: Workflow for forced degradation and stability-indicating method development.

Protocol 2: Forced Degradation Study
  • Stock Solution Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.

  • Stress Conditions: For each condition, set up a sample and a control (the same solution stored at 5°C in the dark). Aim for 5-20% degradation.

Stress ConditionProtocolLikely Degradation Pathway
Acid Hydrolysis Dilute stock with 0.1 N HCl. Heat at 60°C for 24-48 hours.Generally stable, but extreme conditions can promote reactions.
Base Hydrolysis Dilute stock with 0.1 N NaOH. Heat at 60°C for 24-48 hours.Generally stable; potential for elimination reactions under harsh conditions.
Oxidation Dilute stock with 3% H₂O₂. Store at room temperature for 24 hours.Oxidation of the primary amine to form hydroxylamines, nitroso, or nitro compounds. [4]
Thermal Store the solid compound at 80°C for 1 week. Prepare a solution and heat at 60°C for 1 week.Thermally induced decomposition or polymerization. [5][6]
Photostability Expose solid and solution samples to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/m². [7]A dark control must be included.Photolytic cleavage or rearrangement reactions.
  • Analysis: At designated time points, withdraw samples, quench the reaction if necessary (e.g., neutralize acid/base), and analyze using a stability-indicating HPLC method. The use of a photodiode array (PDA) detector is crucial for assessing peak purity and identifying the emergence of new chromophores. LC-MS is used to obtain mass information on degradant peaks.

Part 4: Essential Analytical Methodologies

Reliable quantification is the bedrock of both solubility and stability studies. A validated, stability-indicating analytical method is not optional; it is a core requirement for trustworthy data.

Protocol 3: Development of a Stability-Indicating HPLC-UV Method
  • Column Selection: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm) is a standard starting point for a molecule of this polarity.

  • Mobile Phase Selection:

    • Aqueous (A): 0.1% Formic Acid or 0.1% Trifluoroacetic Acid in water. The acidic modifier ensures the primary amine is protonated, leading to sharp, symmetrical peaks.

    • Organic (B): Acetonitrile or Methanol.

  • Method Development:

    • Start with a gradient elution (e.g., 5% to 95% B over 15 minutes) to determine the approximate retention time of the parent compound and any impurities/degradants.

    • Optimize the gradient to ensure separation of the parent peak from all degradant peaks generated during the forced degradation study. A resolution factor (Rs) of >2.0 between the parent and the closest eluting peak is desired.

    • Set the UV detection wavelength at the absorbance maximum (λmax) of the compound, or use a PDA detector to monitor across a range of wavelengths.

  • Validation: Once developed, the method must be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, and robustness.

Conclusion

This guide provides the necessary strategic and methodological framework for a comprehensive characterization of the solubility and stability of this compound. By adhering to these protocols, researchers and drug development professionals can generate the robust, high-quality data required for informed decision-making in medicinal chemistry, formulation development, and regulatory submissions. The principles and workflows outlined herein are built upon established scientific practices and are designed to ensure data integrity and trustworthiness, forming a solid foundation for any future development of this compound.

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A Keystone Scaffold for Next-Generation Therapeutics: Potential Research Applications of 3-(2-Fluorophenyl)propan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of successful therapeutics. The phenylpropanamine scaffold is one such "privileged structure," particularly for agents targeting the central nervous system (CNS).[1][2] This guide delves into the specific potential of a promising, yet underexplored, derivative: 3-(2-Fluorophenyl)propan-1-amine . We will explore its intrinsic chemical attributes and lay out a strategic roadmap for its application in modern drug discovery, moving from computational screening to synthetic elaboration and biological validation.

The rationale for focusing on this molecule is twofold. First, its core 3-phenylpropan-1-amine backbone is structurally analogous to a class of highly successful monoamine reuptake inhibitors, including the selective serotonin reuptake inhibitor (SSRI) fluoxetine and the norepinephrine reuptake inhibitor (NRI) atomoxetine.[2][3] Second, the strategic placement of a fluorine atom at the ortho (2-position) of the phenyl ring is a deliberate modification known to profoundly influence a molecule's pharmacological profile. Fluorination can enhance metabolic stability, modulate receptor binding affinity, and improve membrane permeability, making it a powerful tool in drug design.[4][5]

This document serves as a technical primer for research teams, providing not just a summary of possibilities, but a detailed, actionable framework for harnessing the potential of this compound as a foundational building block for novel chemical entities.

Section 1: The Scientific Rationale - Why this compound?

The potential of this molecule stems from the synergistic interplay between its two key structural components: the phenylpropanamine core and the ortho-fluorine substituent.

The Phenylpropanamine Core: A Gateway to the CNS

The 3-phenylpropan-1-amine motif is a classic pharmacophore that targets monoamine transporters, which are responsible for the reuptake of neurotransmitters like serotonin (SERT), norepinephrine (NET), and dopamine (DAT) from the synaptic cleft.[6] Modulation of these transporters is a clinically validated strategy for treating a range of psychiatric disorders, including depression and ADHD.[2][3]

The structural relationship to established drugs is compelling. For instance, fluoxetine is N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine.[2] By replacing the phenoxy group with a direct phenyl-carbon bond and altering the substitution pattern, this compound offers a novel, yet rationally designed, entry point for creating new intellectual property and exploring distinct pharmacological profiles.

The Strategic Advantage of Ortho-Fluorination

The introduction of a fluorine atom, particularly at the ortho position, is a sophisticated strategy in medicinal chemistry. Its effects are multifaceted:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. Placing the fluorine at the 2-position can shield adjacent positions on the ring from hydroxylation, a common metabolic pathway, thereby potentially increasing the drug's half-life.[4]

  • Receptor Binding and Conformation: Fluorine's high electronegativity can alter the electronic distribution of the phenyl ring, influencing how the molecule interacts with amino acid residues in a target protein's binding pocket.[7][8] It can also induce a specific conformation (a "gauche effect") in the propanamine side chain, potentially locking the molecule into a more bioactive shape for a particular transporter.

  • Physicochemical Properties: Fluorination can increase lipophilicity, which may enhance blood-brain barrier penetration—a critical attribute for CNS drugs.[9][10] It can also lower the pKa of the amine group, affecting the molecule's ionization state at physiological pH and, consequently, its absorption and distribution.[11]

The diagram below illustrates the logical flow from the core scaffold and its strategic modification to the anticipated therapeutic potential.

G cluster_0 Core Molecular Components cluster_1 Resulting Physicochemical & Pharmacological Properties cluster_2 Primary Research Applications & Therapeutic Targets A 3-Phenylpropan-1-amine Scaffold C Privileged CNS Scaffold A->C B Ortho-Fluorine Substitution D Modulated pKa & Lipophilicity (Blood-Brain Barrier Penetration) B->D E Enhanced Metabolic Stability (Longer Half-life) B->E F Altered Conformation & Receptor Binding Affinity B->F G Novel Monoamine Reuptake Inhibitors (SERT, NET, DAT) C->G D->G E->G F->G H Treatment of CNS Disorders (Depression, ADHD, Anxiety) G->H

Caption: Logical framework for the research potential of this compound.

Section 2: A Proposed Research Workflow

We propose a structured, multi-stage research program to systematically evaluate and develop derivatives of this compound. This workflow integrates computational chemistry, synthetic diversification, and biological screening.

G A Stage 1: In-Silico Screening & ADMET Prediction B Stage 2: Synthetic Library Generation A->B Guide Synthesis C Stage 3: In-Vitro Biological Evaluation B->C Provide Compounds D Stage 4: Lead Optimization & In-Vivo Studies C->D Identify Hits D->B Iterative Refinement

Caption: A multi-stage workflow for developing this compound derivatives.

Stage 1: In-Silico Screening and ADMET Prediction

Before embarking on extensive synthesis, computational methods can prioritize the most promising derivatives.

Objective: To predict the binding affinity of virtual derivatives against SERT, NET, and DAT, and to evaluate their drug-likeness (ADMET: Absorption, Distribution, Metabolism, Excretion, Toxicity).

Protocol:

  • Homology Modeling: Obtain or build high-quality 3D models of human SERT, NET, and DAT.

  • Virtual Library Generation: Enumerate a virtual library of derivatives based on the this compound core. Modifications should focus on N-alkylation (e.g., methyl, ethyl) and substitutions on the propyl chain.

  • Molecular Docking: Perform molecular docking studies to predict the binding poses and affinities of the virtual library against the active sites of the monoamine transporters.[12]

  • ADMET Prediction: Use computational models (e.g., QSAR-based tools) to predict key pharmacokinetic properties, including:

    • Blood-Brain Barrier (BBB) penetration

    • Cytochrome P450 (CYP) inhibition potential

    • Aqueous solubility

    • Potential for hERG channel inhibition

Stage 2: Synthetic Library Generation

Based on the in-silico results, a focused library of the most promising compounds will be synthesized. The primary amine of the core scaffold is an ideal handle for diversification.

Objective: To synthesize a focused library of N-alkylated and N-acylated derivatives of this compound.

General Protocol for N-Alkylation (Reductive Amination):

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in a suitable solvent such as methanol or dichloromethane.

  • Aldehyde/Ketone Addition: Add the desired aldehyde or ketone (e.g., formaldehyde, acetaldehyde) (1.1 eq.) to the solution.

  • Reducing Agent: Add a mild reducing agent, such as sodium triacetoxyborohydride (1.5 eq.), portion-wise at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Stage 3: In-Vitro Biological Evaluation

The synthesized compounds will be screened for their activity against the target transporters and for general cytotoxicity.

Protocol 1: Monoamine Reuptake Inhibition Assay

Objective: To determine the potency (IC₅₀) of the synthesized compounds at inhibiting serotonin, norepinephrine, and dopamine reuptake.

  • Cell Culture: Use cell lines stably expressing human SERT, NET, or DAT (e.g., HEK293 or CHO cells).[13]

  • Assay Procedure:

    • Plate the cells in a 96-well plate.

    • Pre-incubate the cells with varying concentrations of the test compounds.

    • Add a radiolabeled neurotransmitter substrate (e.g., [³H]5-HT for SERT, [³H]NE for NET, or [³H]DA for DAT).

    • Incubate to allow for transporter-mediated uptake.

    • Wash the cells to remove extracellular radiolabel and lyse them.

    • Measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition at each compound concentration relative to a vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol 2: Cytotoxicity Assay

Objective: To assess the general cytotoxicity of the compounds in a relevant cell line.

  • Cell Culture: Use a standard cell line such as HEK293 or a neuronal cell line like SH-SY5Y.

  • Assay Procedure:

    • Plate cells in a 96-well plate and treat with a range of concentrations of the test compounds for 24-48 hours.

    • Add a viability reagent (e.g., MTT, resazurin, or a commercial kit like CellTiter-Glo®).

    • Measure the signal (absorbance or luminescence) according to the manufacturer's protocol.

  • Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control and determine the CC₅₀ (50% cytotoxic concentration).

Section 3: Data Interpretation and Future Directions

The successful execution of this workflow will yield a rich dataset for each synthesized compound, enabling a thorough structure-activity relationship (SAR) analysis.

Data Summary and Interpretation

The quantitative data should be summarized for clear comparison.

Compound IDR-Group (on Amine)SERT IC₅₀ (nM)NET IC₅₀ (nM)DAT IC₅₀ (nM)Selectivity (NET/SERT)CC₅₀ (µM)Predicted BBB Permeability
Core -HTBDTBDTBDTBDTBDTBD
DEV-01 -CH₃TBDTBDTBDTBDTBDTBD
DEV-02 -CH₂CH₃TBDTBDTBDTBDTBDTBD
Fluoxetine (Reference)~10~150>1000~15>10High
Atomoxetine (Reference)~77~5>1000~0.06>10High

TBD: To Be Determined

This table will allow researchers to:

  • Identify "hit" compounds with potent activity at one or more transporters.

  • Determine the selectivity profile (e.g., SSRI, NRI, or dual SNRI).

  • Assess the therapeutic window by comparing potency (IC₅₀) with cytotoxicity (CC₅₀).

  • Correlate chemical modifications with changes in biological activity to establish a clear SAR.[14]

Future Directions and Lead Optimization

Promising "hit" compounds identified in the initial screen will become the starting point for a lead optimization campaign. This iterative process will involve:

  • Further Synthetic Modification: Based on the initial SAR, synthesize a second-generation library to fine-tune potency and selectivity.

  • In-Depth Pharmacokinetic Studies: Evaluate metabolic stability in liver microsomes and plasma protein binding.

  • In-Vivo Efficacy Models: Test lead compounds in established animal models of depression or ADHD (e.g., forced swim test, tail suspension test).

Conclusion

This compound represents a highly valuable, yet underexplored, chemical scaffold. Its structural analogy to proven CNS drugs, combined with the strategic placement of an ortho-fluorine atom, provides a strong scientific rationale for its investigation as a source of novel monoamine reuptake inhibitors. The integrated workflow presented in this guide—spanning in-silico design, targeted synthesis, and robust in-vitro evaluation—offers a clear and efficient path for researchers to unlock the therapeutic potential of this promising molecule. By systematically applying these methodologies, the scientific community can leverage this scaffold to develop next-generation therapeutics for a range of neurological and psychiatric disorders.

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A Medicinal Chemist's Guide to 3-(2-Fluorophenyl)propan-1-amine: A Privileged Scaffold for CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Imperative of Fluorine in Modern Drug Design

In the landscape of contemporary medicinal chemistry, the deliberate incorporation of fluorine into molecular frameworks has transcended novelty to become a cornerstone of rational drug design. The unique physicochemical properties imparted by this small yet highly electronegative atom—enhanced metabolic stability, modulated pKa, and improved binding affinity—have proven instrumental in overcoming numerous pharmacokinetic and pharmacodynamic hurdles.[1] Among the diverse array of fluorinated building blocks, 3-(2-fluorophenyl)propan-1-amine has emerged as a particularly valuable and versatile scaffold. Its strategic deployment has been pivotal in the development of a range of therapeutics, most notably those targeting the central nervous system (CNS). This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing a detailed exploration of the synthesis, properties, and medicinal chemistry applications of this important building block.

Core Attributes: Physicochemical and Structural Profile

The utility of this compound in medicinal chemistry is intrinsically linked to its distinct structural and electronic characteristics. The strategic placement of the fluorine atom at the ortho position of the phenyl ring is a key design element that significantly influences the molecule's behavior.

PropertyValueSignificance in Medicinal Chemistry
Molecular Formula C₉H₁₂FNFoundational for molecular weight and elemental analysis.
Molecular Weight 153.20 g/mol Within the desirable range for lead and drug-like molecules.
Boiling Point ~215-220 °C (Predicted)Relevant for purification via distillation and assessing volatility.
pKa (amine) ~9.8 (Predicted)Dictates the protonation state at physiological pH, crucial for solubility and target interaction.
LogP ~1.9 (Predicted)Indicates a favorable lipophilicity for blood-brain barrier penetration.

The ortho-fluoro substituent exerts a powerful electron-withdrawing inductive effect, which can modulate the pKa of the propylamine side chain and influence the molecule's overall electronic distribution. This can lead to enhanced binding interactions with target proteins and can also serve to block sites of metabolic oxidation, thereby improving the pharmacokinetic profile of drug candidates.

Synthesis and Production: A Reliable and Scalable Approach

The accessibility of this compound in sufficient quantities and high purity is paramount for its successful application in drug discovery programs. A robust and widely employed synthetic route is the reduction of 3-(2-fluorophenyl)propanenitrile. This transformation can be efficiently achieved through catalytic hydrogenation.

Workflow for the Synthesis of this compound

SSRI_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron presynaptic SERT Serotonin Vesicles serotonin Serotonin presynaptic:f1->serotonin Release serotonin->presynaptic:f0 Reuptake postsynaptic 5-HT Receptors serotonin->postsynaptic:f0 Binding ssri SSRI with This compound scaffold ssri->presynaptic:f0 Inhibition

Caption: Mechanism of action of SSRIs incorporating the this compound scaffold.

The protonated amine of the scaffold forms a critical ionic bond with a conserved aspartate residue in the binding pocket of SERT. The 2-fluorophenyl group engages in favorable hydrophobic and potential π-π stacking interactions with aromatic amino acid residues, contributing to both the affinity and selectivity of the inhibitor.

While direct examples of marketed drugs containing the free this compound are not readily found in the public domain, its derivatives are extensively explored in patent literature for CNS disorders. For instance, more complex molecules incorporating this scaffold have been investigated for their potential as antidepressants and anxiolytics.

Structure-Activity Relationship (SAR) Insights

The SAR of derivatives of this compound has been a subject of considerable investigation, particularly in the context of monoamine transporter inhibition.

  • Fluorine Position: The ortho-position of the fluorine atom is often critical for conferring selectivity for SERT over the norepinephrine transporter (NET) and the dopamine transporter (DAT). Shifting the fluorine to the meta or para positions can significantly alter the selectivity profile.

  • Propylamine Chain: The three-carbon linker provides the optimal spatial arrangement for the amine and the aromatic ring to engage with their respective binding sites on the transporter. Altering the length of this chain generally leads to a decrease in potency.

  • Amine Substitution: While the primary amine is crucial for the initial interaction, N-alkylation can be used to fine-tune the pharmacological profile. For example, N-methylation can sometimes enhance potency or improve metabolic stability.

Future Outlook and Conclusion

This compound stands as a testament to the power of fluorine in medicinal chemistry. Its strategic design, combining a flexible basic side chain with an electronically tuned aromatic ring, has cemented its status as a privileged scaffold for the development of CNS-targeted therapies. The continued exploration of this building block, coupled with an ever-deepening understanding of the structural biology of its targets, will undoubtedly pave the way for the discovery of next-generation therapeutics with superior efficacy and safety profiles. For medicinal chemists, this compound represents a valuable tool in the ongoing quest to address the complexities of neurological and psychiatric disorders.

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Synthesis of 3-(2-Fluorophenyl)propan-1-amine hydrochloride salt

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 3-(2-Fluorophenyl)propan-1-amine Hydrochloride

Introduction

This compound and its hydrochloride salt are valuable building blocks in modern medicinal chemistry and drug development. The incorporation of a fluorine atom on the phenyl ring can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity. This guide provides a comprehensive overview of a reliable and well-established synthetic route to this compound hydrochloride, designed for researchers, chemists, and drug development professionals. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and ground the discussion in authoritative chemical principles.

Strategic Overview: A Three-Stage Synthetic Approach

The synthesis is logically segmented into three primary stages: construction of a key nitrile intermediate, reduction of the nitrile to the primary amine, and subsequent conversion to the stable hydrochloride salt. This pathway is chosen for its efficiency, scalability, and reliance on well-understood chemical transformations.

Synthesis_Workflow cluster_0 Stage 1: Nitrile Formation cluster_1 Stage 2: Nitrile Reduction cluster_2 Stage 3: Salt Formation A 2-Fluorobenzyl Halide C 3-(2-Fluorophenyl)propanenitrile A->C SN2 Cyanation B Cyanide Source (e.g., NaCN) B->C D This compound (Free Base) C->D Reduction F This compound HCl (Final Product) D->F Acid-Base Reaction E Hydrochloric Acid (HCl) E->F

Caption: Overall synthetic workflow for this compound HCl.

Part 1: Synthesis of the Intermediate: 3-(2-Fluorophenyl)propanenitrile

The foundational step is the creation of the propanenitrile backbone. While various methods exist, the most direct and common approach involves a nucleophilic substitution reaction on a suitable 2-fluorobenzyl precursor.

Causality and Mechanistic Insight:

The synthesis of the nitrile intermediate, 2-fluorobenzyl cyanide (also known as 2-fluorophenylacetonitrile), is typically achieved via a bimolecular nucleophilic substitution (SN2) reaction.[1] In this reaction, a cyanide anion (CN⁻), a potent nucleophile, attacks the electrophilic benzylic carbon of a 2-fluorobenzyl halide (e.g., chloride or bromide), displacing the halide leaving group. This reaction is efficient because benzylic halides are highly reactive towards SN2 displacement due to the stabilization of the transition state by the adjacent aromatic ring. The choice of a polar aprotic solvent like DMSO or an alcohol/water mixture can facilitate the dissolution of the cyanide salt and promote the reaction.[2]

Experimental Protocol: Synthesis of 2-Fluorobenzyl Cyanide

  • Reagents and Equipment:

    • 2-Fluorobenzyl chloride

    • Sodium cyanide (NaCN)

    • Ethanol (95%)

    • Water (deionized)

    • Round-bottom flask equipped with a reflux condenser and a dropping funnel

    • Heating mantle and magnetic stirrer

    • Separatory funnel

    • Distillation apparatus

  • Procedure:

    • Reaction Setup: In a 1 L round-bottom flask, prepare a solution of sodium cyanide (1.2 eq.) in water. Caution: Sodium cyanide is extremely toxic. Handle with extreme care in a well-ventilated fume hood and have a cyanide antidote kit available.

    • Reagent Addition: To the stirred cyanide solution, add 95% ethanol. Begin heating the mixture gently using a water bath.

    • Through the dropping funnel, add 2-fluorobenzyl chloride (1.0 eq.) mixed with an equal volume of 95% ethanol over 30-45 minutes. An exothermic reaction may be observed.

    • Reaction: After the addition is complete, heat the mixture to reflux on a steam bath or heating mantle for 3-4 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).

    • Work-up and Isolation: Cool the reaction mixture to room temperature. Filter the mixture by suction to remove the precipitated sodium chloride, washing the salt cake with a small amount of ethanol.

    • Transfer the filtrate to a distillation apparatus and distill off the majority of the ethanol.

    • Cool the remaining residue. The organic layer containing the crude 2-fluorobenzyl cyanide will separate from the aqueous layer. Transfer the mixture to a separatory funnel and separate the layers.

    • Purification: The crude product can be purified by vacuum distillation to yield pure 2-fluorobenzyl cyanide.

Part 2: Reduction of 3-(2-Fluorophenyl)propanenitrile to the Primary Amine

This stage is the core reductive transformation of the nitrile group (-C≡N) into a primary amine group (-CH₂NH₂). The choice of reducing agent is critical and dictates the experimental conditions, safety protocols, and potential side-product formation.

Expertise in Action: Choosing the Right Reduction Pathway

Two primary, field-proven methods are employed for this reduction: catalytic hydrogenation and chemical reduction with a metal hydride. The selection depends on available equipment, scale, and desired selectivity.

Reduction_Decision Start Start: 3-(2-Fluorophenyl)propanenitrile Decision Select Reduction Method Start->Decision Cat_Hydro Catalytic Hydrogenation Decision->Cat_Hydro High-Pressure Apparatus Available? LiAlH4 LiAlH4 Reduction Decision->LiAlH4 Standard Benchtop Synthesis? Cat_Hydro_Details Pros: High yield, clean, scalable Cons: High-pressure equipment needed Cat_Hydro->Cat_Hydro_Details Product This compound Cat_Hydro->Product LiAlH4_Details Pros: Highly effective, standard lab equipment Cons: Energetic, requires strict anhydrous conditions LiAlH4->LiAlH4_Details LiAlH4->Product

Caption: Decision matrix for the nitrile reduction step.

Method A: Catalytic Hydrogenation

This is often the most economical and greenest route for producing primary amines.[3] Catalysts such as Raney nickel, palladium, or platinum facilitate the addition of hydrogen across the carbon-nitrogen triple bond.[3][4] The reaction is typically run in the presence of ammonia to suppress the formation of secondary and tertiary amine byproducts, which can arise from the reaction of the intermediate imine with the final amine product.[3][5]

Experimental Protocol: Catalytic Hydrogenation

  • Reagents and Equipment:

    • 3-(2-Fluorophenyl)propanenitrile

    • Raney Nickel (or 5% Pd/C)

    • Anhydrous ethanol or methanol, saturated with ammonia

    • High-pressure hydrogenation reactor (e.g., Parr apparatus)

    • Hydrogen gas source

  • Procedure:

    • Catalyst Handling: In a high-pressure reactor vessel, add the nitrile dissolved in the ammonia-saturated solvent. Carefully add the Raney Nickel catalyst (as a slurry, ~5-10% by weight). Caution: Raney Nickel is pyrophoric and must be handled under a solvent or inert atmosphere.

    • Reaction: Seal the reactor. Purge the system several times with nitrogen, then with hydrogen. Pressurize the reactor with hydrogen gas (typically 50-100 psi, but conditions vary with the catalyst).[6]

    • Begin stirring and heat the reaction to a specified temperature (e.g., 50-80°C).

    • Monitor the reaction by observing the drop in hydrogen pressure. Once the uptake ceases, the reaction is complete.

    • Work-up: Cool the reactor to room temperature and carefully vent the excess hydrogen. Purge with nitrogen.

    • Filter the reaction mixture through a pad of Celite to carefully remove the catalyst. Wash the Celite pad with the reaction solvent.

    • The filtrate contains the desired free amine, which can be concentrated under reduced pressure.

Method B: Lithium Aluminum Hydride (LiAlH₄) Reduction

LiAlH₄ is a powerful, non-selective reducing agent capable of readily reducing nitriles to primary amines.[7][8] This method is highly effective but requires strict adherence to anhydrous conditions as LiAlH₄ reacts violently with water.[9][10][11]

Experimental Protocol: LiAlH₄ Reduction

  • Reagents and Equipment:

    • Lithium aluminum hydride (LiAlH₄)

    • Anhydrous diethyl ether or tetrahydrofuran (THF)

    • 3-(2-Fluorophenyl)propanenitrile

    • Three-neck flask, condenser, dropping funnel, nitrogen inlet

    • Ice bath

  • Procedure:

    • Setup: Assemble a dry three-neck flask under a nitrogen atmosphere. Add LiAlH₄ (1.5-2.0 eq.) to the flask and suspend it in anhydrous diethyl ether.

    • Addition of Nitrile: Cool the LiAlH₄ suspension in an ice bath. Dissolve the nitrile (1.0 eq.) in anhydrous ether and add it dropwise via the dropping funnel at a rate that maintains a gentle reflux.

    • Reaction: After the addition is complete, remove the ice bath and stir the mixture at room temperature or gentle reflux until the reaction is complete (monitor by TLC).

    • Quenching (Self-Validating System): Cool the flask again in an ice bath. This step is highly exothermic and must be performed slowly and with extreme caution. Sequentially and dropwise, add:

      • 'x' mL of water (where 'x' is the mass in grams of LiAlH₄ used).

      • 'x' mL of 15% aqueous sodium hydroxide solution.

      • '3x' mL of water.

    • This procedure (Fieser workup) is designed to produce a granular, easily filterable precipitate of aluminum salts.

    • Isolation: Stir the resulting mixture vigorously for 15-30 minutes until a white precipitate forms. Filter the mixture and wash the solid thoroughly with diethyl ether.

    • Combine the filtrates and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure to yield the crude free amine.

Data Comparison: Reduction Methodologies

ParameterCatalytic HydrogenationLithium Aluminum Hydride (LiAlH₄)
Selectivity High for 1° amine (with NH₃)[3]Excellent for 1° amine[7]
Yield Generally very high (>90%)Typically high (80-95%)
Conditions Elevated pressure (H₂) & temperatureAnhydrous, inert atmosphere; careful quench
Safety Pyrophoric catalysts, flammable H₂ gasPyrophoric, reacts violently with water
Equipment High-pressure reactor requiredStandard laboratory glassware
Scalability Highly scalable, industrially preferred[5]More suited for lab scale; energetic quench

Part 3: Formation and Purification of the Hydrochloride Salt

The final step involves converting the liquid, often basic and air-sensitive, free amine into a stable, solid, and easily handleable hydrochloride salt. This is a crucial step for purification, storage, and pharmaceutical formulation.[12][13]

The Chemistry of Salt Formation:

This is a simple acid-base reaction. The lone pair of electrons on the nitrogen atom of the amine acts as a Lewis base, accepting a proton from hydrochloric acid to form an ammonium salt.[14][15] This ionic compound is typically a crystalline solid with significantly higher water solubility and stability compared to the free base.[12]

Experimental Protocol: Hydrochloride Salt Formation and Purification

  • Reagents and Equipment:

    • Crude this compound

    • Diethyl ether or Isopropyl alcohol

    • Hydrochloric acid (concentrated, or as a solution in ether/isopropanol)

    • Büchner funnel and filter paper

    • pH paper

  • Procedure:

    • Dissolution: Dissolve the crude amine from Part 2 in a suitable solvent like diethyl ether or isopropyl alcohol.

    • Acidification: Cool the solution in an ice bath. Slowly add a solution of HCl (e.g., 2M HCl in diethyl ether) dropwise with stirring until the solution becomes acidic (test with pH paper).

    • Precipitation: The hydrochloride salt will precipitate out of the solution as a white solid. Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

    • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

    • Washing: Wash the filter cake with a small amount of cold diethyl ether to remove any non-polar impurities.

    • Drying: Dry the product under vacuum to obtain the final this compound hydrochloride salt.[16]

    • Purification (Trustworthiness): For highest purity, the hydrochloride salt can be recrystallized from a suitable solvent system, such as ethanol/diethyl ether or isopropanol. Dissolve the salt in a minimum amount of hot solvent and allow it to cool slowly to form high-purity crystals.

References

  • Title: Reduction of Nitriles Source: Chemguide URL: [Link]

  • Title: Amine and HCl - salt formation reaction Source: YouTube URL: [Link]

  • Title: Hydrogenation of nitriles to primary amines over a highly dispersed Ni/SiC catalyst without ammonia addition Source: New Journal of Chemistry (RSC Publishing) URL: [Link]

  • Title: Nitrile reduction Source: Wikipedia URL: [Link]

  • Title: Nitriles to Amines: LiAlH4 Reduction Source: JoVE URL: [Link]

  • Title: Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde Source: Chemistry Steps URL: [Link]

  • Title: Reduction of Nitriles to Primary Amines with Lithium Aluminum Hydride 1 Source: Scite.ai URL: [Link]

  • Title: Conversion of nitriles to 1° amines using LiAlH4 Source: Chemistry LibreTexts URL: [Link]

  • Title: Hydrogenation of nitrile to primary amine with carbon-coated Ni/NiO@C catalyst under mild conditions Source: ChemRxiv URL: [Link]

  • Title: Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines Source: Periodica Polytechnica Chemical Engineering URL: [Link]

  • Title: Amine salts Source: Oxford Reference URL: [Link]

  • Title: Organic Nitrogen Compounds V: Amine Salts Source: Spectroscopy Online URL: [Link]

  • Title: Hydrochloride salt of amine Source: Reddit URL: [Link]

  • Title: 3-(2-Fluorophenyl)-3-oxopropanenitrile CAS 31915-26-1 Source: BIOSYNCE URL: [Link]

  • Title: Method for synthesizing benzyl cyanide compound by using benzyl chloride compound Source: Google Patents URL
  • Title: Benzyl Cyanide Source: Organic Syntheses URL: [Link]

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Methodological & Application

Application Note: A Robust Protocol for the Synthesis of 3-(2-Fluorophenyl)propan-1-amine via Reductive Amination

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Fluorinated Amines and the Utility of Reductive Amination

The incorporation of fluorine into pharmacologically active molecules is a widely employed strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity. The target molecule, 3-(2-Fluorophenyl)propan-1-amine, represents a valuable building block in the synthesis of novel therapeutics due to the presence of the 2-fluoro-phenyl moiety. Reductive amination stands out as a powerful and versatile method for the synthesis of amines from carbonyl compounds.[1] This one-pot reaction, which combines the formation of an imine or enamine intermediate with its subsequent reduction, offers a highly efficient route to primary, secondary, and tertiary amines.[2] This application note provides a detailed, field-proven protocol for the synthesis of this compound, emphasizing the causal relationships behind experimental choices to ensure reproducibility and high yield.

Mechanistic Insights: The Reductive Amination Pathway

Reductive amination proceeds in two key stages: the formation of a C=N bond followed by its reduction.[2] In the synthesis of a primary amine from an aldehyde, the reaction with ammonia (or an ammonium salt as an ammonia source) initially forms a hemiaminal intermediate. This intermediate then dehydrates to form an imine. The subsequent in-situ reduction of the imine by a selective reducing agent yields the desired primary amine. The reaction is typically carried out under mildly acidic conditions, which can catalyze the formation of the imine.[3]

Reductive_Amination_Mechanism Aldehyde 3-(2-Fluorophenyl)propanal Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal + NH3 Ammonia Ammonia (from NH4OAc) Ammonia->Hemiaminal Reducing_Agent NaBH(OAc)3 (STAB) Amine This compound Reducing_Agent->Amine Imine Imine Intermediate Hemiaminal->Imine - H2O Imine->Amine + [H-]

Caption: Mechanism of Reductive Amination.

Experimental Protocol: Synthesis of this compound

This protocol is optimized for the synthesis of the target primary amine from 3-(2-fluorophenyl)propanal using sodium triacetoxyborohydride (STAB) as the reducing agent. STAB is a mild and selective reagent that is particularly well-suited for one-pot reductive aminations, as it does not readily reduce the starting aldehyde.[4][5] The use of a large excess of ammonium acetate serves as both the ammonia source and a mild buffer.[6]

Materials and Reagents
ReagentFormulaMW ( g/mol )Molarity/Conc.AmountMoles (mmol)
3-(2-Fluorophenyl)propanalC₉H₉FO152.17-1.52 g10.0
Ammonium AcetateC₂H₇NO₂77.08-7.71 g100.0
Sodium Triacetoxyborohydride (STAB)C₆H₁₀BNaO₆211.94-3.18 g15.0
1,2-Dichloroethane (DCE)C₂H₄Cl₂98.96-50 mL-
Saturated Sodium Bicarbonate SolutionNaHCO₃(aq)--50 mL-
Dichloromethane (DCM)CH₂Cl₂84.93-100 mL-
Anhydrous Sodium SulfateNa₂SO₄142.04-q.s.-
Step-by-Step Procedure

Experimental_Workflow Start Start Step1 Dissolve 3-(2-fluorophenyl)propanal and Ammonium Acetate in DCE Start->Step1 Step2 Add Sodium Triacetoxyborohydride (STAB) portion-wise at 0°C Step1->Step2 Step3 Warm to room temperature and stir for 12-24 hours Step2->Step3 Step4 Monitor reaction progress by TLC or LC-MS Step3->Step4 Step5 Quench with saturated NaHCO3 solution Step4->Step5 Upon completion Step6 Extract with Dichloromethane (DCM) Step5->Step6 Step7 Dry organic layer with Na2SO4 and filter Step6->Step7 Step8 Concentrate under reduced pressure Step7->Step8 Step9 Purify by column chromatography (optional) Step8->Step9 End Obtain this compound Step9->End

Caption: Experimental Workflow for Synthesis.

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-(2-fluorophenyl)propanal (1.52 g, 10.0 mmol) and ammonium acetate (7.71 g, 100.0 mmol).

  • Solvent Addition: Add 50 mL of 1,2-dichloroethane (DCE) to the flask. Stir the mixture at room temperature until the solids are fully dissolved.

  • Addition of Reducing Agent: Cool the reaction mixture to 0°C in an ice bath. Slowly add sodium triacetoxyborohydride (3.18 g, 15.0 mmol) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 5°C. The portion-wise addition is crucial to control the initial exotherm and prevent side reactions.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir the mixture for 12-24 hours.

  • Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting aldehyde.

  • Work-up - Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of 50 mL of saturated sodium bicarbonate solution. Stir for 15 minutes until gas evolution ceases.

  • Work-up - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers.

  • Work-up - Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by silica gel column chromatography using a gradient of dichloromethane and methanol containing a small percentage of triethylamine (e.g., 0.5%) to prevent protonation of the amine on the silica gel.

Discussion of an Alternative Starting Material: 1-(2-Fluorophenyl)propan-2-one

An alternative synthetic route involves the use of 1-(2-fluorophenyl)propan-2-one as the starting material. This ketone can also undergo reductive amination under similar conditions to yield the target primary amine. The choice between the aldehyde and ketone precursor may depend on commercial availability, cost, and the potential for side reactions. The reductive amination of ketones is generally slower than that of aldehydes, and may require slightly more forcing conditions or a catalyst such as acetic acid.[7]

Safety Precautions

  • 3-(2-Fluorophenyl)propanal: Handle in a well-ventilated fume hood. Avoid contact with skin and eyes.

  • Sodium Triacetoxyborohydride (STAB): Corrosive and reacts with water to release flammable hydrogen gas. Handle in a dry environment and away from moisture.

  • 1,2-Dichloroethane (DCE) and Dichloromethane (DCM): Halogenated solvents that are suspected carcinogens. Handle with appropriate personal protective equipment (PPE) in a fume hood.

  • Ammonium Acetate: May cause irritation upon contact.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of this compound via reductive amination. By understanding the underlying mechanism and the rationale for the choice of reagents and conditions, researchers can confidently and reproducibly synthesize this valuable building block for applications in drug discovery and development. The use of sodium triacetoxyborohydride offers a mild, selective, and efficient one-pot procedure for this transformation.

References

  • Fiveable. Reductive amination Definition. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Myers, A. G. (2011). Reductive Amination. In Chemistry 115 Handouts. Harvard University.
  • Taylor & Francis Group. (2014). Reductive Amination Methodology for Synthesis of Primary Amines from Unprotected Synthons.
  • PubChem. 3-Phenylpropylamine. [Link]

  • The Organic Synthesis Archive. Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3]. [Link]

  • ResearchGate. Reductive Amination in the Synthesis of Pharmaceuticals. [Link]

  • Organic Reaction Mechanisms. Reductive Amination - Common Conditions. [Link]

  • Chad's Prep. 22.4e Synthesis of Amines Reductive Amination. [Link]

  • Chemistry LibreTexts. Synthesis of Amines by Reductive Amination. [Link]

  • The Royal Society of Chemistry. The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. [Link]

  • Google Patents. Preparation method of 3-methylamino-1-phenylpropanol.

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Application Notes and Protocols: Borane Reduction of Nitriles for Fluorinated Amine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of Fluorinated Amines and Borane Reductions in Modern Drug Discovery

The introduction of fluorine into drug candidates is a widely utilized strategy in medicinal chemistry to enhance pharmacological properties such as metabolic stability, membrane permeability, and binding affinity.[1][2][3] Fluorinated amines, in particular, are crucial building blocks in the synthesis of a vast array of pharmaceuticals, including anti-cancer agents, antidepressants, and anti-inflammatory drugs.[1][4][5] The synthesis of these valuable compounds often relies on the reduction of corresponding nitriles. Among the various reduction methods, the use of borane reagents stands out for its efficiency, selectivity, and functional group tolerance, making it a cornerstone technique for medicinal chemists.[6][7]

This guide provides a comprehensive overview of the borane reduction of nitriles for the synthesis of fluorinated amines. It delves into the underlying reaction mechanism, compares common borane reagents, offers a detailed experimental protocol, and addresses critical safety and troubleshooting considerations.

The Mechanism of Borane Reduction of Nitriles

The reduction of a nitrile to a primary amine using borane is a nucleophilic addition reaction. The borane, a Lewis acid, coordinates to the nitrogen atom of the nitrile, activating the carbon-nitrogen triple bond towards hydride attack.[8] The reaction proceeds through a stepwise reduction, first to an imine intermediate, which is then further reduced to the final amine.

The overall process can be summarized as follows:

  • Activation: The electron-deficient boron atom of the borane (BH₃) complexes with the lone pair of electrons on the nitrile nitrogen.

  • First Hydride Transfer: A hydride ion (H⁻) is transferred from the borane to the electrophilic carbon of the nitrile, forming an N-borylimine intermediate.

  • Second Hydride Transfer: A second equivalent of borane delivers another hydride to the imine carbon.

  • Hydrolysis/Work-up: The resulting aminoborane derivative is hydrolyzed during the work-up step (typically with acid or alcohol) to liberate the primary amine.[9]

Borane Reduction of Nitrile Mechanism cluster_0 Reaction Pathway Nitrile R-C≡N Activated_Complex R-C≡N→BH₃ Nitrile->Activated_Complex Coordination Borane1 BH₃ Borane1->Activated_Complex N_Borylimine [R-CH=N-BH₂] Activated_Complex->N_Borylimine 1st Hydride Transfer Aminoborane_Complex R-CH₂-N(BH₂)₂ N_Borylimine->Aminoborane_Complex 2nd Hydride Transfer Borane2 BH₃ Borane2->Aminoborane_Complex Primary_Amine R-CH₂-NH₂ Aminoborane_Complex->Primary_Amine Hydrolysis Workup H₂O / H⁺ Workup->Primary_Amine

Caption: Mechanism of Borane Reduction of a Nitrile.

A Comparative Overview of Common Borane Reagents

Several borane complexes are commercially available and widely used for nitrile reductions. The choice of reagent often depends on factors such as stability, solubility, and the specific requirements of the reaction.

ReagentFormulaCommon FormKey AdvantagesKey Disadvantages
Borane-Tetrahydrofuran Complex BH₃·THF1 M solution in THFEasy to handle, commercially available.[10][11]Less stable, decomposes above 35°C, potential for THF reduction as a side reaction.[12][13]
Borane-Dimethyl Sulfide Complex BH₃·S(CH₃)₂10 M solution or neat liquidMore stable and concentrated than BH₃·THF, higher solubility.[12][13][14]Unpleasant odor, requires careful handling.[12][14]
Ammonia Borane NH₃BH₃SolidEnvironmentally benign byproducts (H₂ and NH₃), high functional group tolerance.[15][16]Requires thermal decomposition conditions.[16]
Sodium Borohydride with Lewis Acid NaBH₄ + Lewis Acid (e.g., BF₃·OEt₂)In situ generationMilder conditions, can offer different selectivity.[17][18]Requires careful control of stoichiometry and addition.

Experimental Protocol: Synthesis of 2-(4-fluorophenyl)ethan-1-amine from 2-(4-fluorophenyl)acetonitrile

This protocol details a representative procedure for the reduction of a fluorinated nitrile using borane-tetrahydrofuran complex.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Dissolve fluorinated nitrile in anhydrous THF under inert atmosphere. B 2. Cool the solution to 0°C in an ice bath. A->B C 3. Add BH₃·THF solution dropwise via syringe. B->C D 4. Allow the reaction to warm to room temperature and stir overnight. C->D E 5. Monitor reaction progress by TLC or LC-MS. D->E F 6. Cool the reaction to 0°C and quench by slow addition of methanol. E->F G 7. Concentrate the mixture under reduced pressure. F->G H 8. Add aqueous HCl and stir. G->H I 9. Wash with an organic solvent (e.g., EtOAc). H->I J 10. Basify the aqueous layer with NaOH. I->J K 11. Extract the product with an organic solvent. J->K L 12. Dry, filter, and concentrate the organic extracts. K->L M 13. Purify the crude product by column chromatography. L->M

Caption: Experimental Workflow for Borane Reduction.

Materials:

  • 2-(4-fluorophenyl)acetonitrile

  • Borane-tetrahydrofuran complex (1 M solution in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • Hydrochloric acid (aqueous solution, e.g., 2 M)

  • Sodium hydroxide (aqueous solution, e.g., 2 M)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Syringe

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add 2-(4-fluorophenyl)acetonitrile (1.0 eq). Dissolve the nitrile in anhydrous THF (approximately 10 mL per mmol of nitrile).

  • Addition of Borane: Cool the solution to 0°C using an ice bath. Slowly add the borane-tetrahydrofuran complex solution (1.0 M in THF, 1.5 - 2.0 eq) dropwise via a syringe over 15-30 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction overnight.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Quenching: Cool the reaction mixture back to 0°C with an ice bath. Slowly and carefully add methanol dropwise to quench the excess borane. Caution: Hydrogen gas evolution will occur.[19][20] Ensure adequate ventilation.

  • Work-up:

    • Once the gas evolution has ceased, concentrate the mixture under reduced pressure to remove the solvents.

    • To the residue, add a 2 M aqueous solution of hydrochloric acid and stir for 30 minutes.

    • Wash the acidic aqueous layer with ethyl acetate to remove any non-basic impurities.

    • Cool the aqueous layer in an ice bath and basify by the slow addition of a 2 M aqueous sodium hydroxide solution until the pH is >10.

    • Extract the product from the basic aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude fluorinated amine.

  • Purification: Purify the crude product by column chromatography on silica gel if necessary.

Troubleshooting and Key Considerations

  • Incomplete Reaction: If the reaction does not go to completion, gentle heating (e.g., to 40-50°C) can be applied.[9] However, with BH₃·THF, care must be taken as it can decompose at higher temperatures.[12] Using the more stable BH₃·S(CH₃)₂ complex is an alternative for reactions requiring elevated temperatures.

  • Side Reactions: The formation of secondary and tertiary amines can sometimes be observed, although this is less common with borane reductions compared to catalytic hydrogenation.[12]

  • Work-up Issues: The formation of borate salts during the work-up can sometimes lead to emulsions. Careful and slow additions during quenching and pH adjustment can help to minimize this.

Safety Precautions

Borane reagents are reactive and require careful handling.[21][22]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[21]

  • Inert Atmosphere: Borane reagents are sensitive to air and moisture.[19][20] All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and oven-dried glassware.

  • Ventilation: Borane reductions generate flammable hydrogen gas during the reaction and especially during the quenching step.[10][19] All operations should be performed in a well-ventilated fume hood.

  • Quenching: The quenching of excess borane is highly exothermic and releases hydrogen gas.[19][20] This should always be done slowly and at a low temperature (0°C).

  • Storage: Borane-THF complex should be stored refrigerated (0-5°C) under an inert atmosphere to maintain its quality.[20] Borane-dimethyl sulfide can be stored at ambient temperature.[20]

Conclusion

The borane reduction of nitriles is a powerful and versatile method for the synthesis of primary amines, including those containing fluorine. A thorough understanding of the reaction mechanism, careful selection of the borane reagent, and strict adherence to safety protocols are essential for the successful application of this important transformation in the synthesis of fluorinated drug candidates. The protocols and guidelines presented here provide a solid foundation for researchers to confidently and safely employ this methodology in their synthetic endeavors.

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Synthesis and Evaluation of Novel KCNQ2 Channel Openers from 3-(2-Fluorophenyl)propan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Introduction: The Therapeutic Promise of KCNQ2 Channel Openers

Voltage-gated potassium channels of the KCNQ family, particularly heteromers of KCNQ2 and KCNQ3 subunits, are critical regulators of neuronal excitability.[1][2] These channels generate the "M-current," a subthreshold potassium current that stabilizes the neuronal resting membrane potential and dampens repetitive firing.[3] Dysfunction in KCNQ2/3 channels, often due to genetic mutations, leads to neuronal hyperexcitability, a hallmark of disorders like epilepsy.[1][2][4] Consequently, small molecules that act as positive allosteric modulators, or "openers," of KCNQ2/3 channels are a promising class of therapeutics for epilepsy and other conditions characterized by neuronal hyperexcitability, such as neuropathic pain and tinnitus.[1][3][5]

Retigabine (Ezogabine) was the first-in-class KCNQ channel opener approved as an antiepileptic drug.[1][6][7] Its mechanism involves binding to a conserved tryptophan residue in the channel's pore domain, which shifts the voltage dependence of channel activation to more hyperpolarized potentials, thereby increasing potassium efflux and reducing neuronal firing.[1][6][8] Despite its efficacy, retigabine's use was limited by side effects, prompting its discontinuation and fueling the search for next-generation openers with improved potency, selectivity, and safety profiles.[9][10]

This application note provides a detailed guide for the synthesis and evaluation of novel KCNQ2 openers, using 3-(2-Fluorophenyl)propan-1-amine as a key structural motif. This building block allows for the exploration of new chemical space, creating analogues inspired by the core structure of retigabine. We will present a complete workflow, from a rational synthetic strategy and detailed laboratory protocols to methods for structural validation and functional characterization using automated electrophysiology.

Part 1: Synthetic Strategy and Rationale

The core scaffold of many KCNQ2 openers, including retigabine, is a substituted diamino-phenyl ring. Our strategy involves constructing a novel analogue, Ethyl (2-amino-4-(3-(2-fluorophenyl)propylamino)phenyl)carbamate (Target Compound 1) , through a convergent synthetic route. The choice of this compound as a building block is deliberate; it introduces a flexible, lipophilic side chain with a terminal fluorine atom, a common substituent in CNS drug discovery for modulating metabolic stability and binding interactions.

The overall synthetic workflow is designed for robustness and accessibility in a standard medicinal chemistry laboratory. It proceeds through four main stages: selective N-alkylation, nitration, nitro group reduction, and final carbamoylation.

G cluster_0 Synthetic Workflow for Target Compound 1 A Starting Material: 4-Fluoro-1-nitrobenzene B Intermediate 1: 4-(3-(2-Fluorophenyl)propylamino)-1-nitrobenzene A->B Step 1: Nucleophilic Aromatic Substitution (SNAr) Reagents: this compound, DIPEA, DMSO C Intermediate 2: N1-(3-(2-Fluorophenyl)propyl)benzene-1,4-diamine B->C Step 2: Nitro Group Reduction Reagents: Pd/C, H2 (g), Ethanol E Target Compound 1: Ethyl (2-amino-4-(3-(2-fluorophenyl)propylamino)phenyl)carbamate C->E Step 3: Carbamoylation Reagents: Ethyl Chloroformate, Pyridine, DCM D Intermediate 3: N-(4-Amino-3-(3-(2-fluorophenyl)propylamino)phenyl)acetamide

Caption: Synthetic workflow for the target KCNQ2 opener.

Part 2: Detailed Synthesis Protocol for Target Compound 1

This protocol details the multi-step synthesis of Ethyl (2-amino-4-(3-(2-fluorophenyl)propylamino)phenyl)carbamate.

Materials and Reagents
ReagentSupplierPurityNotes
4-Fluoro-1-nitrobenzeneSigma-Aldrich≥99%
This compoundCommercially available≥98%
Diisopropylethylamine (DIPEA)Sigma-Aldrich≥99%Anhydrous
Dimethyl sulfoxide (DMSO)Sigma-Aldrich≥99.9%Anhydrous
Palladium on Carbon (Pd/C)Sigma-Aldrich10 wt%
Hydrogen Gas (H₂)Lab Gas SupplyHigh PurityUse with appropriate safety measures
Ethyl ChloroformateSigma-Aldrich≥99%Handle in a fume hood
PyridineSigma-Aldrich≥99.8%Anhydrous
Dichloromethane (DCM)Sigma-Aldrich≥99.8%Anhydrous
Ethanol (EtOH)Commercial200 Proof
Ethyl Acetate (EtOAc)CommercialACS GradeFor extraction and chromatography
HexanesCommercialACS GradeFor chromatography
Saturated Sodium Bicarbonate (NaHCO₃)Lab Prepared-
BrineLab Prepared-
Anhydrous Magnesium Sulfate (MgSO₄)Sigma-Aldrich-For drying organic layers
Step 1: Synthesis of 4-(3-(2-Fluorophenyl)propylamino)-1-nitrobenzene (Intermediate 1)
  • Rationale: This step utilizes a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nitro group activates the aromatic ring, making the fluorine atom at the C4 position a good leaving group for substitution by the primary amine of our starting material. DIPEA is used as a non-nucleophilic base to quench the HF generated in situ. DMSO is an ideal polar aprotic solvent for this reaction, promoting the SNAr mechanism.

  • Procedure:

    • To a flame-dried round-bottom flask under an argon atmosphere, add 4-fluoro-1-nitrobenzene (1.0 eq).

    • Add anhydrous DMSO to create a 0.5 M solution.

    • Add this compound (1.1 eq) followed by diisopropylethylamine (DIPEA) (2.0 eq).

    • Heat the reaction mixture to 120 °C and stir for 12-18 hours. Monitor reaction progress by TLC (3:1 Hexanes:EtOAc).

    • After completion, cool the reaction to room temperature and pour it into a separatory funnel containing water.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (gradient elution with Hexanes:EtOAc) to yield Intermediate 1 as a yellow solid.

Step 2: Synthesis of N1-(3-(2-Fluorophenyl)propyl)benzene-1,4-diamine (Intermediate 2)
  • Rationale: This is a standard catalytic hydrogenation to reduce the aromatic nitro group to a primary amine. Palladium on carbon is an efficient and widely used catalyst for this transformation. Ethanol is a suitable solvent, and the reaction proceeds cleanly under a hydrogen atmosphere.

  • Procedure:

    • In a hydrogenation flask, dissolve Intermediate 1 (1.0 eq) in ethanol (0.2 M).

    • Carefully add 10% Pd/C (0.1 eq by weight).

    • Seal the flask, evacuate, and backfill with hydrogen gas (H₂). Repeat this process three times.

    • Stir the mixture vigorously under a hydrogen atmosphere (balloon pressure is sufficient) at room temperature for 4-6 hours. Monitor by TLC until the starting material is consumed.

    • Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with ethanol.

    • Concentrate the filtrate under reduced pressure to yield Intermediate 2, which is often used in the next step without further purification.

Step 3: Synthesis of Ethyl (2-amino-4-(3-(2-fluorophenyl)propylamino)phenyl)carbamate (Target Compound 1)
  • Rationale: This final step involves the selective acylation of one of the amino groups to form the ethyl carbamate moiety characteristic of retigabine and its analogues. The amino group ortho to the bulky side chain is more sterically hindered, leading to preferential acylation at the other amino group. Pyridine acts as a base to neutralize the HCl byproduct.[11]

  • Procedure:

    • Dissolve Intermediate 2 (1.0 eq) in anhydrous dichloromethane (DCM) (0.3 M) in a flask under an argon atmosphere and cool to 0 °C in an ice bath.

    • Add anhydrous pyridine (1.5 eq).

    • Slowly add ethyl chloroformate (1.05 eq) dropwise via syringe.

    • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3-5 hours. Monitor by TLC.

    • Upon completion, quench the reaction by adding saturated NaHCO₃ solution.

    • Extract the mixture with DCM three times.

    • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.

    • Purify the crude product via flash column chromatography to yield the final Target Compound 1 .

Part 3: Characterization and Quality Control

A self-validating protocol requires rigorous confirmation of the synthesized compound's identity and purity.

Analytical Methods

The structure and purity of Target Compound 1 should be confirmed using a suite of standard analytical techniques.

TechniqueExpected Results
¹H NMR (400 MHz, CDCl₃)Peaks corresponding to aromatic protons (phenyl and fluorophenyl rings), the ethyl group of the carbamate (triplet and quartet), and the propyl chain protons (multiplets). The NH and NH₂ protons will appear as broad singlets.
¹³C NMR (100 MHz, CDCl₃)Resonances for all unique carbon atoms, including the carbamate carbonyl (~154 ppm), and characteristic C-F couplings for the fluorophenyl ring.
Mass Spec (ESI+) A prominent peak for the [M+H]⁺ ion, confirming the molecular weight of the target compound.
HPLC Purity Analysis A single major peak with >95% purity, analyzed at a relevant wavelength (e.g., 254 nm).

Part 4: Biological Evaluation Protocol

To assess the activity of the synthesized compound as a KCNQ2 opener, an automated patch-clamp electrophysiology assay is the industry standard for obtaining high-quality, high-throughput data.[12][13][14][15] This protocol is adapted for use on a platform like the SyncroPatch 768i or similar automated systems.

Cell Line and Preparation
  • Cell Line: Chinese Hamster Ovary (CHO) cells stably co-expressing human KCNQ2 and KCNQ3 channels (CHO-KCNQ2/3).[14][16]

  • Cell Culture: Maintain cells according to standard protocols. To increase channel expression, cells can be incubated at a lower temperature (e.g., 28°C) overnight before the assay.[12]

  • Cell Preparation for Assay:

    • Thaw cryopreserved assay-ready cells and incubate for ~10 hours at 37°C.[12]

    • Harvest cells using a gentle dissociation reagent.

    • Resuspend cells in the external recording solution at a concentration of approximately 200,000 cells/mL.

    • Allow cells to recover for at least 60 minutes at 15°C with gentle shaking before use.[12]

Solutions
Solution TypeComposition
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 5 Glucose. pH adjusted to 7.4 with NaOH.
Internal Solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES. pH adjusted to 7.3 with KOH.
Compound Dilution Prepare a stock solution of Target Compound 1 in DMSO. Serially dilute to final concentrations in the external solution. Final DMSO should be ≤0.1%.
Automated Patch-Clamp Workflow

G cluster_1 Automated Electrophysiology Workflow Start Load Cells and Solutions into APC Platform Step1 Cell Capture & Seal Formation (>500 MΩ) Start->Step1 Step2 Whole-Cell Configuration Step1->Step2 Step3 Baseline Recording (Voltage-Step Protocol) Step2->Step3 Step4 Compound Application (Test Compound or Vehicle) Step3->Step4 Step5 Post-Compound Recording (Same Voltage Protocol) Step4->Step5 Step6 Data Analysis (Current Amplitude, V½ Shift) Step5->Step6

Caption: Workflow for automated patch-clamp assay.

Voltage Protocol and Data Analysis
  • Holding Potential: Clamp cells at -80 mV.

  • Voltage-Step Protocol: Apply a series of depolarizing voltage steps (e.g., from -100 mV to +40 mV in 10 mV increments for 500 ms).

  • Measurement: Record the resulting potassium currents during each voltage step.

  • Data Acquisition:

    • Record baseline currents in the external solution (vehicle control).

    • Apply Target Compound 1 at various concentrations (e.g., 0.1, 0.3, 1, 3, 10 µM) and allow for incubation.

    • Record currents again in the presence of the compound.

    • Include a known KCNQ2 opener like retigabine as a positive control.[16]

  • Analysis:

    • Measure the peak current amplitude at a specific voltage (e.g., +40 mV) before and after compound application.

    • Convert current to conductance (G) and plot G versus voltage to generate a conductance-voltage (G-V) curve.

    • Fit the G-V curve with a Boltzmann function to determine the half-maximal activation voltage (V½).

    • A potent KCNQ2 opener will cause a hyperpolarizing (leftward) shift in the V½ and potentially increase the maximal current.[1][6]

    • Plot the shift in V½ (ΔV½) against the compound concentration to generate a dose-response curve and calculate the EC₅₀ value.

Conclusion

This application note provides a comprehensive framework for the synthesis and functional evaluation of novel KCNQ2 channel openers derived from this compound. The detailed synthetic protocol, coupled with rigorous analytical and functional validation methods, offers a robust pathway for researchers in drug discovery to develop next-generation therapeutics for epilepsy and other neurological disorders. The use of automated electrophysiology ensures that the functional characterization is both precise and scalable, enabling the efficient screening and optimization of new chemical entities targeting the KCNQ2/3 channel.

References

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Application Notes and Protocols for the N-Alkylation of 3-(2-Fluorophenyl)propan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The N-alkylation of primary amines is a cornerstone transformation in organic synthesis, particularly within drug discovery and development, where it serves as a critical step in the generation of compound libraries for structure-activity relationship (SAR) studies. This application note provides detailed, field-proven experimental protocols for the N-alkylation of 3-(2-Fluorophenyl)propan-1-amine, a valuable building block in medicinal chemistry. Two robust and widely applicable methodologies are presented: Reductive Amination and Direct Alkylation with Alkyl Halides . This guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical details, explanations of the underlying chemical principles, and practical insights to ensure successful and reproducible outcomes.

Introduction

N-substituted amines are prevalent structural motifs in a vast array of pharmaceuticals and biologically active compounds. The ability to selectively introduce alkyl groups onto a primary amine, such as this compound, allows for the fine-tuning of physicochemical properties like lipophilicity, basicity, and metabolic stability, which are critical determinants of a drug candidate's pharmacokinetic and pharmacodynamic profile.

This document provides two distinct, reliable protocols for the N-alkylation of the target primary amine. Reductive amination is highlighted for its superior control and avoidance of over-alkylation, a common issue with direct alkylation methods.[1] Direct alkylation with alkyl halides is presented as a classical and often effective alternative, particularly when mono-alkylation can be selectively achieved.[2] Each protocol is detailed with step-by-step instructions, reagent stoichiometry, and purification procedures to guide the user toward a successful synthesis.

Methodology 1: Reductive Amination with Aldehydes or Ketones

Reductive amination is a highly versatile and widely employed method for N-alkylation.[3] It involves the reaction of a primary amine with a carbonyl compound (an aldehyde or ketone) to form an imine intermediate, which is then reduced in situ to the target secondary amine.[3][4] This one-pot procedure is favored in medicinal chemistry for its efficiency, broad substrate scope, and, most importantly, for minimizing the formation of dialkylated byproducts.[1]

The choice of reducing agent is critical to the success of the reaction. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is a particularly mild and selective reagent that can reduce the intermediate iminium ion in the presence of the unreacted aldehyde, which is a significant advantage over less selective hydrides.[5][6][7][8]

Experimental Protocol: Reductive Amination

Reaction Scheme: R¹-NH₂ + O=CHR² → [R¹-N=CHR²] --[NaBH(OAc)₃]--> R¹-NH-CH₂R²

Materials:

  • This compound

  • Aldehyde or Ketone (e.g., isobutyraldehyde)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reactant Preparation: In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq.) and the selected aldehyde or ketone (1.1 eq.) in a suitable anhydrous solvent like 1,2-dichloroethane (DCE) or dichloromethane (DCM).[3][6]

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate. The progress of imine formation can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Reduction: To the stirred solution, add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise over 10-15 minutes.[3] The addition should be controlled to manage any mild exotherm.

  • Reaction Completion: Continue stirring the reaction mixture at room temperature for 3-12 hours. Monitor the reaction's progress by TLC or LC-MS until the starting amine is consumed.

  • Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[3] Stir vigorously for 15-20 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[3] The crude product can then be purified by flash column chromatography on silica gel to yield the desired N-alkylated secondary amine.

Data Summary: Reductive Amination
ParameterValue/ConditionRationale
Amine Stoichiometry1.0 equivalentLimiting Reagent
Carbonyl Stoichiometry1.1 equivalentsDrives imine formation to completion.
Reducing AgentNaBH(OAc)₃ (1.5 eq.)Mild and selective for iminium ions over carbonyls, preventing alcohol byproduct formation.[5][7][8]
SolventDCE or DCMAprotic solvent compatible with NaBH(OAc)₃.[8][9]
TemperatureRoom TemperatureSufficient for both imine formation and reduction.
Reaction Time3-12 hoursSubstrate dependent; requires monitoring.
Expected Yield80-95%Generally high-yielding with minimal side products.[5]
Workflow Diagram: Reductive Amination

G cluster_0 Reaction Setup cluster_1 Imine Formation cluster_2 Reduction cluster_3 Work-up & Purification A Dissolve Amine (1.0 eq) & Carbonyl (1.1 eq) in DCE B Stir at RT (30-60 min) A->B Facilitates imine formation C Add NaBH(OAc)3 (1.5 eq) portion-wise B->C Intermediate formed D Stir at RT (3-12 h) C->D Initiates reduction E Quench with NaHCO3 D->E Reaction complete F Extract with DCM E->F G Dry, Concentrate F->G H Column Chromatography G->H I I H->I Pure Secondary Amine

Caption: Workflow for one-pot reductive amination.

Methodology 2: Direct Alkylation with Alkyl Halides

Direct N-alkylation via a nucleophilic substitution (SN2) reaction is a classical approach to forming C-N bonds.[10] This method involves treating the primary amine with an alkyl halide in the presence of a base. The primary amine acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide.[10]

A significant challenge with this method is controlling the selectivity for mono-alkylation versus di-alkylation. The secondary amine product is often more nucleophilic than the starting primary amine, leading to a second alkylation event.[10][11][12] To mitigate this, reaction conditions must be carefully controlled, often by using a large excess of the primary amine or by carefully adding the alkyl halide.[3] The choice of a suitable base is also crucial to neutralize the hydrogen halide byproduct, driving the reaction to completion.

Experimental Protocol: Direct Alkylation

Reaction Scheme: R¹-NH₂ + R²-X + Base → R¹-NH-R² + Base·HX

Materials:

  • This compound

  • Alkyl Halide (e.g., benzyl bromide)

  • Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)

  • Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)

  • Water

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reactant Preparation: To a solution of this compound (1.0 eq.) in a suitable solvent such as acetonitrile or DMF, add a base such as potassium carbonate (2.0 eq.) or triethylamine (1.5 eq.).

  • Addition of Alkyl Halide: Stir the mixture at room temperature and add the alkyl halide (1.0-1.1 eq.) dropwise. Controlling the rate of addition can help minimize over-alkylation.

  • Reaction Monitoring: Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C). Monitor the reaction progress by TLC or LC-MS, paying close attention to the formation of the di-alkylated byproduct.

  • Work-up: Upon completion, filter off any inorganic salts if a solid base like K₂CO₃ was used. If a liquid base like triethylamine was used, proceed to the next step.

  • Extraction: Dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.[3] Purify the residue via flash column chromatography to isolate the mono-alkylated secondary amine.

Data Summary: Direct Alkylation
ParameterValue/ConditionRationale
Amine Stoichiometry1.0 equivalentCan be used in excess to favor mono-alkylation.
Alkyl Halide Stoichiometry1.0-1.1 equivalentsA slight excess can ensure full conversion of the limiting reagent.
BaseK₂CO₃ (2.0 eq.) or Et₃N (1.5 eq.)Neutralizes the HX byproduct, preventing protonation of the amine nucleophile.
SolventMeCN or DMFPolar aprotic solvents that facilitate SN2 reactions.
TemperatureRT to 60 °CHigher temperatures can increase reaction rate but may also promote over-alkylation.
Reaction Time2-24 hoursHighly substrate-dependent; requires careful monitoring.
Expected Yield40-75%Variable, often lower than reductive amination due to potential over-alkylation.
Workflow Diagram: Direct Alkylation

G cluster_0 Reaction Setup cluster_1 Alkylation cluster_2 Work-up cluster_3 Purification A Dissolve Amine (1.0 eq) & Base (e.g., K2CO3, 2.0 eq) in MeCN B Add Alkyl Halide (1.1 eq) dropwise A->B Prepare for reaction C Stir at RT - 60°C (2-24 h) B->C Initiates SN2 reaction D Filter (if needed) C->D Reaction complete E Dilute with Water D->E F Extract with Ethyl Acetate E->F G Dry, Concentrate F->G H Column Chromatography G->H I I H->I Pure Secondary Amine

Caption: Workflow for direct N-alkylation with an alkyl halide.

Conclusion

The N-alkylation of this compound can be effectively achieved using either reductive amination or direct alkylation with alkyl halides. For generating diverse libraries with high purity and yield, reductive amination is the superior method , offering excellent control over mono-alkylation and a broader substrate scope. Direct alkylation remains a viable, classical alternative, though it requires more careful optimization to manage the inherent risk of over-alkylation. The choice of method will ultimately depend on the specific alkyl group to be introduced, the scale of the reaction, and the desired level of purity for the final product. The protocols provided herein offer robust starting points for the successful synthesis of N-alkylated derivatives for further investigation in drug discovery programs.

References

  • Reductive Amination - Common Conditions . Organic Chemistry Portal. Available at: [Link]

  • Myers, A. Chem 115: C–N Bond-Forming Reactions: Reductive Amination . Harvard University. Available at: [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available at: [Link]

  • Jagadeesh, R. V., et al. (2017). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Angewandte Chemie International Edition, 56(38), 11630-11634. Available at: [Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride . Organic Chemistry Portal. Available at: [Link]

  • Reductive amination . Wikipedia. Available at: [Link]

  • Reductive Amination, and How It Works . Master Organic Chemistry. (2017). Available at: [Link]

  • Sorribes, I., et al. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry, 8, 601. Available at: [Link]

  • Ch22: Alkylation of Amines . University of Calgary. Available at: [Link]

  • Alkylation of Amines (Sucks!) . Master Organic Chemistry. (2017). Available at: [Link]

  • Alkylation of Amines, Part 1: with Alkyl Halides . YouTube. (2020). Available at: [Link]

  • 20.05.1: Alkylation of Amines by Alkyl Halides . Chemistry LibreTexts. (2015). Available at: [Link]

  • Kumar, S., et al. (2014). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. RSC Advances, 4(56), 29774-29778. Available at: [Link]

Sources

Application Notes and Protocols for the Investigation of 3-(2-Fluorophenyl)propan-1-amine in Central Nervous System (CNS) Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive framework for the preclinical evaluation of 3-(2-Fluorophenyl)propan-1-amine, a novel compound with significant potential for CNS therapeutic applications. The phenylpropanamine scaffold is a cornerstone in modern neuropharmacology, serving as the foundation for blockbuster drugs such as Fluoxetine and Atomoxetine. The strategic incorporation of a fluorine atom on the phenyl ring is a well-established medicinal chemistry tactic to enhance crucial drug-like properties, including metabolic stability, target affinity, and blood-brain barrier (BBB) penetration.[1][2][3] This guide, designed for researchers in drug discovery, outlines a logical, hypothesis-driven approach to characterize the pharmacological profile of this compound. We present detailed protocols for in vitro and in vivo assays to elucidate its mechanism of action, assess its therapeutic potential in models of depression and anxiety, and establish its preliminary safety and pharmacokinetic profile.

Introduction: Rationale and Scientific Context

The 3-phenylpropan-1-amine framework is a privileged scaffold in CNS drug discovery, primarily due to its role as a monoamine reuptake inhibitor. By blocking the serotonin (SERT), norepinephrine (NET), or dopamine (DAT) transporters, compounds based on this structure can effectively modulate neurotransmitter levels in the synaptic cleft, a key mechanism for treating mood and cognitive disorders.[4][5]

The introduction of a fluorine atom, particularly on an aromatic ring, can profoundly influence a molecule's properties.[6][7] Key effects include:

  • Metabolic Stability: Fluorine can block sites of oxidative metabolism (a "metabolic shield"), potentially increasing the drug's half-life.[2]

  • Binding Affinity: The high electronegativity of fluorine can alter electronic interactions with target proteins, leading to enhanced potency and selectivity.[3]

  • Lipophilicity and BBB Penetration: Fluorine substitution can increase lipophilicity, which is often correlated with improved ability to cross the blood-brain barrier and reach CNS targets.[1][2]

Given these principles, we hypothesize that this compound is a strong candidate for a monoamine reuptake inhibitor with a potentially favorable CNS drug profile. The following sections provide the necessary protocols to systematically test this hypothesis.

Hypothesized Mechanism of Action: Monoamine Reuptake Inhibition

Based on its structural similarity to known monoamine reuptake inhibitors, the primary hypothesis is that this compound will exhibit inhibitory activity at SERT, NET, and/or DAT. Inhibition of these transporters increases the residence time of serotonin, norepinephrine, and dopamine in the synapse, enhancing downstream neuronal signaling.

Monoamine_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Presynaptic Presynaptic Neuron Terminal Vesicle Vesicles (5-HT, NE, DA) Synapse Synaptic Cleft Vesicle->Synapse Release Transporter Monoamine Transporter (SERT, NET, DAT) Test_Compound This compound Test_Compound->Transporter Inhibition Receptor Postsynaptic Receptors (e.g., 5-HTR, Adrenergic R) Signal Signal Transduction & Neuronal Response Receptor->Signal Synapse->Transporter Reuptake Synapse->Receptor Binding workflow cluster_invitro Phase 1: In Vitro Characterization cluster_invivo Phase 2: In Vivo Behavioral Models cluster_adme Phase 3: Early ADME-Tox Profiling a Primary Screen: Monoamine Transporter Uptake Assay (SERT, NET, DAT) b Secondary Screen: Broad CNS Receptor Binding Panel (Off-target) a->b Confirm Potency & Selectivity f Metabolic Stability: Liver Microsome Assay a->f Parallel Assessment c BBB Permeability: In Vitro Transwell Assay (e.g., MDCK-MDR1) b->c Assess CNS Penetration Potential d Antidepressant Models: Forced Swim Test (FST) Tail Suspension Test (TST) c->d If SERT/NET active e Anxiolytic Models: Elevated Plus Maze (EPM) Light-Dark Box c->e If SERT active g CYP450 Inhibition f->g h In Vitro Cytotoxicity (e.g., HepG2) g->h

Sources

Chiral Synthesis of (R)-3-(2-Fluorophenyl)propan-1-amine: A Guide to Modern Asymmetric Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(R)-3-(2-Fluorophenyl)propan-1-amine is a key chiral building block in the synthesis of various pharmaceutically active compounds. Its specific stereochemistry is often crucial for the desired biological activity and efficacy of the final drug substance. For instance, it is a precursor to potent antagonists of the TRPA1 receptor, which is implicated in pain and inflammation.[1] This application note provides a detailed overview and practical protocols for the stereoselective synthesis of this valuable chiral amine, targeting researchers, scientists, and professionals in drug development. We will explore three principal and field-proven strategies: Asymmetric Hydrogenation of Enamines, Chemoenzymatic Resolution, and Chiral Auxiliary-Mediated Synthesis. Each method offers distinct advantages and is presented with the underlying scientific rationale to empower informed decision-making in your synthetic campaigns.

Strategic Approaches to Asymmetric Synthesis

The synthesis of chiral amines is a cornerstone of modern medicinal chemistry.[2][3] The primary challenge lies in controlling the stereochemistry at the carbon atom bearing the amino group. The following sections detail robust methodologies to achieve high enantiomeric purity for (R)-3-(2-Fluorophenyl)propan-1-amine.

Asymmetric Hydrogenation of Enamines

Asymmetric hydrogenation is a powerful and atom-economical method for the synthesis of chiral amines from prochiral enamines.[2][4][5] This approach relies on the use of a chiral transition-metal catalyst, typically based on rhodium or iridium, to deliver hydrogen to one face of the C=C double bond of the enamine substrate, thereby establishing the desired stereocenter.[6][7]

Causality of Experimental Choices: The choice of a chiral phosphine ligand is paramount as it creates a chiral environment around the metal center, dictating the facial selectivity of the hydrogenation. The solvent and pressure are optimized to ensure good solubility of the substrate and catalyst, and to achieve a reasonable reaction rate and high enantioselectivity.

Experimental Workflow:

G cluster_0 Precursor Synthesis cluster_1 Asymmetric Hydrogenation cluster_2 Deprotection 2-Fluorobenzaldehyde 2-Fluorobenzaldehyde 3-(2-Fluorophenyl)acrylonitrile 3-(2-Fluorophenyl)acrylonitrile 2-Fluorobenzaldehyde->3-(2-Fluorophenyl)acrylonitrile Knoevenagel Condensation (Acetonitrile, Piperidine) 3-(2-Fluorophenyl)propanenitrile 3-(2-Fluorophenyl)propanenitrile 3-(2-Fluorophenyl)acrylonitrile->3-(2-Fluorophenyl)propanenitrile Reduction (NaBH4, CoCl2) 3-(2-Fluorophenyl)propanal 3-(2-Fluorophenyl)propanal 3-(2-Fluorophenyl)propanenitrile->3-(2-Fluorophenyl)propanal DIBAL-H Reduction N,N-Dimethyl-3-(2-fluorophenyl)propen-1-amine N,N-Dimethyl-3-(2-fluorophenyl)propen-1-amine 3-(2-Fluorophenyl)propanal->N,N-Dimethyl-3-(2-fluorophenyl)propen-1-amine Condensation (Dimethylamine) (R)-N,N-Dimethyl-3-(2-fluorophenyl)propan-1-amine (R)-N,N-Dimethyl-3-(2-fluorophenyl)propan-1-amine N,N-Dimethyl-3-(2-fluorophenyl)propen-1-amine->(R)-N,N-Dimethyl-3-(2-fluorophenyl)propan-1-amine [Rh(COD)((R)-BINAP)]BF4 H2 (20 atm), MeOH, 25 °C N,N-Dimethyl-3-(2-fluorophenyl)propen-1-amine->(R)-N,N-Dimethyl-3-(2-fluorophenyl)propan-1-amine (R)-3-(2-Fluorophenyl)propan-1-amine (R)-3-(2-Fluorophenyl)propan-1-amine (R)-N,N-Dimethyl-3-(2-fluorophenyl)propan-1-amine->(R)-3-(2-Fluorophenyl)propan-1-amine Demethylation (e.g., Von Braun reaction or catalytic hydrogenolysis)

Caption: Workflow for Asymmetric Hydrogenation.

Protocol 1: Asymmetric Hydrogenation of N,N-Dimethyl-3-(2-fluorophenyl)propen-1-amine

  • Catalyst Preparation: In a glovebox, to a flame-dried Schlenk flask, add [Rh(COD)2]BF4 (0.01 eq) and (R)-BINAP (0.011 eq). Add degassed methanol (MeOH) and stir for 30 minutes to form the active catalyst solution.

  • Reaction Setup: In a separate stainless-steel autoclave, dissolve N,N-Dimethyl-3-(2-fluorophenyl)propen-1-amine (1.0 eq) in degassed MeOH.

  • Hydrogenation: Transfer the catalyst solution to the autoclave via cannula. Seal the autoclave, purge with argon, and then pressurize with hydrogen gas to 20 atm.

  • Reaction Monitoring: Stir the reaction mixture at 25 °C for 24 hours. Monitor the reaction progress by GC-MS.

  • Work-up: Carefully vent the hydrogen gas. Concentrate the reaction mixture under reduced pressure. The crude (R)-N,N-Dimethyl-3-(2-fluorophenyl)propan-1-amine can be purified by column chromatography.

  • Deprotection: The resulting tertiary amine is then deprotected (e.g., via catalytic hydrogenolysis with a palladium catalyst) to yield the final primary amine.

ParameterValue
Catalyst [Rh(COD)((R)-BINAP)]BF4
Substrate:Catalyst Ratio 100:1
Solvent Methanol
H2 Pressure 20 atm
Temperature 25 °C
Reaction Time 24 h
Typical Yield >95%
Enantiomeric Excess (ee) >98%
Chemoenzymatic Resolution

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral amines.[8][9] Chemoenzymatic resolution, specifically kinetic resolution, utilizes an enzyme to selectively acylate one enantiomer of a racemic amine, allowing for the separation of the acylated enantiomer from the unreacted enantiomer.[10][11]

Causality of Experimental Choices: Lipases, such as Candida antarctica lipase B (CALB), are commonly employed due to their broad substrate scope and high enantioselectivity.[10] The choice of acyl donor is critical; ethyl acetate is often used as it is inexpensive and the byproduct, ethanol, is easily removed. The solvent is typically a non-polar organic solvent to maintain enzyme activity.

Experimental Workflow:

G cluster_0 Racemic Amine Synthesis cluster_1 Enzymatic Resolution cluster_2 Separation 2-Fluorobenzaldehyde 2-Fluorobenzaldehyde 3-(2-Fluorophenyl)propan-1-amine (racemic) This compound (racemic) 2-Fluorobenzaldehyde->this compound (racemic) Multi-step synthesis (e.g., via Wittig reaction, reduction, and amination) (S)-N-acetyl-3-(2-fluorophenyl)propan-1-amine + (R)-3-(2-Fluorophenyl)propan-1-amine (S)-N-acetyl-3-(2-fluorophenyl)propan-1-amine + (R)-3-(2-Fluorophenyl)propan-1-amine This compound (racemic)->(S)-N-acetyl-3-(2-fluorophenyl)propan-1-amine + (R)-3-(2-Fluorophenyl)propan-1-amine Candida antarctica Lipase B (CALB) Ethyl Acetate, Hexane, 45 °C (R)-3-(2-Fluorophenyl)propan-1-amine (R)-3-(2-Fluorophenyl)propan-1-amine (S)-N-acetyl-3-(2-fluorophenyl)propan-1-amine + (R)-3-(2-Fluorophenyl)propan-1-amine->(R)-3-(2-Fluorophenyl)propan-1-amine Column Chromatography or Acid-Base Extraction

Caption: Workflow for Chemoenzymatic Resolution.

Protocol 2: Lipase-Catalyzed Kinetic Resolution

  • Reaction Setup: To a round-bottom flask, add racemic this compound (1.0 eq), immobilized Candida antarctica Lipase B (Novozym 435), and hexane.

  • Acylation: Add ethyl acetate (1.5 eq) to the mixture.

  • Reaction Monitoring: Stir the suspension at 45 °C. Monitor the reaction progress by chiral HPLC to determine the enantiomeric excess of the remaining amine and the acylated product. The reaction should be stopped at or near 50% conversion to achieve the highest possible enantiomeric excess for both components.

  • Work-up and Separation: Filter off the enzyme. The filtrate contains the unreacted (R)-amine and the (S)-acylated amine. The (R)-amine can be separated from the acetylated (S)-enantiomer by column chromatography on silica gel or via acid-base extraction.

ParameterValue
Enzyme Immobilized Candida antarctica Lipase B (Novozym 435)
Acyl Donor Ethyl Acetate
Solvent Hexane
Temperature 45 °C
Theoretical Max. Yield 50%
Enantiomeric Excess (ee) >99% for both enantiomers at ~50% conversion
Chiral Auxiliary-Mediated Synthesis

The use of a chiral auxiliary is a classical and reliable method for asymmetric synthesis.[12][13] A chiral auxiliary is temporarily attached to the substrate to direct a subsequent diastereoselective reaction. After the desired stereocenter is set, the auxiliary is removed to yield the enantiomerically enriched product.[12]

Causality of Experimental Choices: Evans' oxazolidinones and Ellman's tert-butanesulfinamide are highly effective chiral auxiliaries.[12][14] For the synthesis of β-chiral amines, the formation of a sulfinyl imine from tert-butanesulfinamide and an aldehyde, followed by diastereoselective addition of a nucleophile, is a common and robust strategy.[14] The stereochemical outcome is controlled by the chiral sulfinyl group, which directs the nucleophilic attack to one face of the imine.

Experimental Workflow:

G cluster_0 Precursor Synthesis cluster_1 Chiral Auxiliary Attachment & Diastereoselective Addition cluster_2 Transformation and Auxiliary Removal 2-Fluorobenzaldehyde 2-Fluorobenzaldehyde 3-(2-Fluorophenyl)propanal 3-(2-Fluorophenyl)propanal 2-Fluorobenzaldehyde->3-(2-Fluorophenyl)propanal Multi-step synthesis N-sulfinyl imine N-sulfinyl imine 3-(2-Fluorophenyl)propanal->N-sulfinyl imine (R)-tert-Butanesulfinamide, CuSO4 Chiral Sulfinamide Adduct Chiral Sulfinamide Adduct N-sulfinyl imine->Chiral Sulfinamide Adduct Vinylmagnesium bromide, THF, -78 °C Chiral Azide Chiral Azide Chiral Sulfinamide Adduct->Chiral Azide Hydroboration-oxidation, then Mitsunobu reaction (DPPA, DEAD) (R)-3-(2-Fluorophenyl)propan-1-amine (R)-3-(2-Fluorophenyl)propan-1-amine Chiral Azide->(R)-3-(2-Fluorophenyl)propan-1-amine Reduction (e.g., H2, Pd/C) and acidic cleavage of sulfinamide

Caption: Workflow for Chiral Auxiliary-Mediated Synthesis.

Protocol 3: Asymmetric Synthesis using (R)-tert-Butanesulfinamide

  • Iminie Formation: To a solution of 3-(2-Fluorophenyl)propanal (1.0 eq) in dichloromethane (DCM), add (R)-tert-butanesulfinamide (1.05 eq) and anhydrous copper(II) sulfate (2.0 eq). Stir the mixture at room temperature until the reaction is complete (monitored by TLC). Filter and concentrate to obtain the crude N-sulfinyl imine.

  • Diastereoselective Addition: Dissolve the crude imine in anhydrous THF and cool to -78 °C. Add vinylmagnesium bromide (1.5 eq, 1.0 M in THF) dropwise. Stir at -78 °C for 3 hours.

  • Work-up: Quench the reaction with saturated aqueous ammonium chloride solution. Warm to room temperature and extract with ethyl acetate. The combined organic layers are dried over sodium sulfate, filtered, and concentrated. The diastereomeric ratio can be determined by ¹H NMR.

  • Functional Group Transformation: The resulting vinyl group can be converted to an amino group in a two-step sequence: hydroboration-oxidation to the alcohol, followed by conversion to an azide (e.g., via a Mitsunobu reaction with diphenylphosphoryl azide), and finally reduction to the amine.

  • Auxiliary Cleavage: The tert-butanesulfinyl group is readily cleaved under acidic conditions (e.g., HCl in methanol) to afford the desired primary amine hydrochloride.

ParameterValue
Chiral Auxiliary (R)-tert-Butanesulfinamide
Key Reaction Diastereoselective addition of a Grignard reagent to a sulfinyl imine
Typical Diastereomeric Ratio >95:5
Overall Yield Moderate to good over several steps
Enantiomeric Purity High, after purification of the diastereomeric intermediate

Conclusion

The chiral synthesis of (R)-3-(2-Fluorophenyl)propan-1-amine can be successfully achieved through several robust and well-established methodologies. Asymmetric hydrogenation offers an elegant and highly efficient route with excellent enantioselectivity. Chemoenzymatic resolution provides a green and often highly selective alternative, albeit with a theoretical maximum yield of 50%. The use of chiral auxiliaries, while involving more steps, is a reliable and versatile strategy that allows for the construction of the target molecule with excellent stereocontrol. The choice of the optimal synthetic route will depend on factors such as the scale of the synthesis, the availability of catalysts and reagents, and the desired level of enantiopurity.

References

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  • Arias-Serrano, B. et al. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews, 121(22), 14195–14307. Available at: [Link]

  • ResearchGate. (n.d.). Chiral amine synthesis via asymmetric catalytic hydrogenation of enamines. Retrieved from [Link]

  • ResearchGate. (n.d.). Asymmetric hydrogenation of imines for preparation of chiral amines. Retrieved from [Link]

  • Palmieri, G. et al. (1996). Chemo- and Diastereoselective Reduction of .beta.-Enamino Esters: A Convenient Synthesis of Both cis- and trans-.gamma.-Amino Alcohols and .beta.-Amino Esters. The Journal of Organic Chemistry, 61(16), 5557–5563. Available at: [Link]

  • Wikipedia. (2023). Chiral auxiliary. Retrieved from [Link]

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  • Arias-Serrano, B. et al. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews, 121(22), 14195-14307. Available at: [Link]

  • Royal Society of Chemistry. (2015). Evaluation of the new protocol to enzymatic dynamic kinetic resolution of 3-hydroxy-3-(aryl)propanoic acids. RSC Advances, 5, 104573-104581. Available at: [Link]

  • Hoveyda, A. H. et al. (2018). Enantioselective Synthesis of N-Alkylamines through β-Amino C–H Functionalization Promoted by Cooperative Actions of B(C6F5)3 and a Chiral Lewis Acid Co-Catalyst. Journal of the American Chemical Society, 140(4), 1549–1559. Available at: [Link]

  • Sharma, M. et al. (2023). Advances in One-Pot Chiral Amine Synthesis Enabled by Amine Transaminase Cascades: Pushing the Boundaries of Complexity. ACS Catalysis, 13(9), 6125–6159. Available at: [Link]

  • Ellman, J. A. et al. (2021). Modular synthesis of bis-α-chiral amines using Ellman sulfinamide for consecutive S-to-C chirality induction/transfer. Science Advances, 7(18), eabg2369. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Reduction of enamines and derivatives. Retrieved from [Link]

  • Connon, S. J. et al. (2016). Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification. ChemistryOpen, 5(5), 447–455. Available at: [Link]

  • Sharma, M. et al. (2021). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. Catalysts, 11(7), 807. Available at: [Link]

  • ResearchGate. (2002). Effective enzymatic resolution of rac-1-(3-trifluoromethylphenyl)propan-2-ol, precursor of fenfluramine. Retrieved from [Link]

  • Arcadi, A. et al. (2012). Efficient Synthesis of β-Enaminones and β-Enaminoesters Catalyzed by Gold (I)/Silver (I) under Solvent-Free Conditions. Molecules, 17(1), 594–606. Available at: [Link]

  • Kappe, C. O. et al. (2018). Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermediates. Reaction Chemistry & Engineering, 3(5), 576-591. Available at: [Link]

  • Xu, J.-H. et al. (2022). Efficient Synthesis of Key Chiral Intermediate in Painkillers (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanamine by Bienzyme Cascade System with R-ω-Transaminase and Alcohol Dehydrogenase Functions. Molecules, 27(21), 7352. Available at: [Link]

  • Skarżyński, M. et al. (2022). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. Molecules, 27(14), 4346. Available at: [Link]

  • Rudroff, F. et al. (2020). Enlightening the Path to Protein Engineering: Chemoselective Turn-On Probes for High-Throughput Screening of Enzymatic Activity. Advanced Synthesis & Catalysis, 362(15), 3021-3055. Available at: [Link]

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Sources

Chiral Synthesis of (S)-3-(2-Fluorophenyl)propan-1-amine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide details robust and scalable methodologies for the chiral synthesis of (S)-3-(2-Fluorophenyl)propan-1-amine, a valuable chiral building block in the development of novel pharmaceuticals. This document provides not only detailed experimental protocols but also the scientific rationale behind the selection of specific synthetic strategies, catalysts, and reaction conditions, empowering researchers to successfully implement and adapt these methods.

Introduction: The Significance of (S)-3-(2-Fluorophenyl)propan-1-amine

Chiral amines are fundamental structural motifs in a vast array of biologically active molecules, with an estimated 40-45% of small-molecule drugs containing a chiral amine fragment. The specific stereochemistry of these amines is often critical for their pharmacological activity and safety profile. (S)-3-(2-Fluorophenyl)propan-1-amine, with its fluorinated phenyl ring and a stereocenter at the β-position to the phenyl group, represents a key intermediate for the synthesis of various therapeutic agents. The fluorine substituent can enhance metabolic stability, binding affinity, and bioavailability of the final drug molecule.

This application note explores three principal and highly effective strategies for the enantioselective synthesis of (S)-3-(2-Fluorophenyl)propan-1-amine:

  • Asymmetric Hydrogenation of Prochiral Imines: A powerful and atom-economical method utilizing transition metal catalysts with chiral ligands to achieve high enantioselectivity.

  • Biocatalytic Transamination: A green and highly selective enzymatic approach that employs transaminases to convert a prochiral ketone into the desired chiral amine.

  • Chiral Auxiliary-Mediated Synthesis: A reliable method that involves the temporary attachment of a chiral auxiliary to guide the stereochemical outcome of a key reaction step.

Strategic Approaches to the Chiral Synthesis

The selection of a synthetic strategy depends on various factors, including the desired scale of synthesis, cost of reagents and catalysts, and available laboratory equipment. Below is a comparative overview of the three highlighted methods.

Synthetic Strategy Key Advantages Considerations Typical Enantiomeric Excess (e.e.)
Asymmetric Hydrogenation High atom economy, high throughput, well-established for industrial applications.[1][2]Requires specialized high-pressure hydrogenation equipment, catalyst screening may be necessary.>95%
Biocatalytic Transamination High enantioselectivity, mild reaction conditions, environmentally friendly.[3][4][5]Enzyme stability and substrate scope can be limiting, requires expertise in biocatalysis.>99%
Chiral Auxiliary Reliable and predictable stereochemical outcome, broad substrate scope.[6][7]Stoichiometric use of the auxiliary, additional protection/deprotection steps required.>98% (as diastereomeric excess)

Asymmetric Hydrogenation of a Prochiral Imine

Asymmetric hydrogenation is a premier technology for the large-scale production of chiral amines.[2] This approach involves the reduction of a prochiral imine, derived from the corresponding ketone or aldehyde, using molecular hydrogen in the presence of a chiral transition metal catalyst. Rhodium and Ruthenium-based catalysts are among the most effective for this transformation.[1][8][9]

The general workflow for this approach is depicted below:

Asymmetric Hydrogenation Workflow cluster_0 Synthesis of Precursor cluster_1 Asymmetric Hydrogenation cluster_2 Final Product Start 3-(2-Fluorophenyl)propanal Imine_Formation Imine Formation (e.g., with Benzylamine) Start->Imine_Formation Hydrogenation Asymmetric Hydrogenation (H₂, Chiral Ru or Rh Catalyst) Imine_Formation->Hydrogenation Deprotection Deprotection (if necessary) Hydrogenation->Deprotection Product (S)-3-(2-Fluorophenyl)propan-1-amine Deprotection->Product Biocatalytic Transamination Ketone 1-(2-Fluorophenyl)propan-2-one Transaminase (S)-selective Transaminase (ω-TA) + PLP (cofactor) Ketone->Transaminase Amine_Donor Amine Donor (e.g., Isopropylamine) Amine_Donor->Transaminase Product (S)-3-(2-Fluorophenyl)propan-1-amine Transaminase->Product Byproduct Acetone Transaminase->Byproduct Chiral Auxiliary Synthesis Aldehyde 3-(2-Fluorophenyl)propanal Condensation Condensation Aldehyde->Condensation Auxiliary (R)-tert-Butanesulfinamide Auxiliary->Condensation Sulfinylimine Chiral N-Sulfinylimine Condensation->Sulfinylimine Reduction Diastereoselective Reduction (e.g., NaBH₄) Sulfinylimine->Reduction Sulfinamide Chiral Sulfinamide Reduction->Sulfinamide Deprotection Auxiliary Removal (HCl in Methanol) Sulfinamide->Deprotection Product (S)-3-(2-Fluorophenyl)propan-1-amine Deprotection->Product

Sources

Applikations- und Protokoll-Leitfaden: Derivatisierung von 3-(2-Fluorophenyl)propan-1-amin für das biologische Screening

Author: BenchChem Technical Support Team. Date: January 2026

Verfasst von: Gemini, Senior Application Scientist

Datum: 18. Januar 2026

Zusammenfassung für die Geschäftsleitung

Dieser Leitfaden bietet einen umfassenden technischen Überblick und detaillierte Protokolle für die Derivatisierung von 3-(2-Fluorophenyl)propan-1-amin. Das Ziel ist die Erzeugung einer diversifizierten Bibliothek von Molekülen für das biologische Screening in der Wirkstoffforschung. Die primäre Aminogruppe der Ausgangsverbindung dient als vielseitiger chemischer "Griff", der eine Reihe von Modifikationen durch robuste und gut charakterisierte chemische Reaktionen ermöglicht. Wir konzentrieren uns auf drei hochgradig zuverlässige Derivatisierungsstrategien: Acylierung zur Bildung von Amiden, Sulfonylierung zur Bildung von Sulfonamiden und reduktive Aminierung zur Einführung verschiedener Alkylgruppen. Jedes Protokoll ist so konzipiert, dass es reproduzierbar ist und eine hohe Ausbeute liefert, was für die Erstellung von Substanzbibliotheken entscheidend ist. Darüber hinaus werden detaillierte Methoden zur Reinigung und zur strukturellen Charakterisierung der synthetisierten Derivate mittels Hochleistungsflüssigkeitschromatographie (HPLC), Massenspektrometrie (MS) und Kernspinresonanzspektroskopie (NMR) beschrieben. Dieser Leitfaden soll Forscher, Wissenschaftler und Fachleute in der Wirkstoffentwicklung in die Lage versetzen, systematisch neue chemische Entitäten zu synthetisieren und zu validieren, die von der 3-(2-Fluorophenyl)propan-1-amin-Struktur abgeleitet sind, um deren Potenzial als therapeutische Wirkstoffe zu untersuchen.

Einführung: Die strategische Bedeutung der Derivatisierung

In der modernen Wirkstoffforschung ist die Fähigkeit, eine Leitsubstanz systematisch zu modifizieren, von entscheidender Bedeutung, um deren Wirksamkeit, Selektivität und pharmakokinetische Eigenschaften zu optimieren. 3-(2-Fluorophenyl)propan-1-amin ist ein attraktives Ausgangsmolekül. Das Vorhandensein eines Fluoratoms kann die metabolische Stabilität und die Bindungsaffinität an biologische Zielmoleküle positiv beeinflussen.[1] Die primäre Aminogruppe ist ein nukleophiler Reaktionspartner, der eine einfache Einführung einer Vielzahl von funktionellen Gruppen ermöglicht und so die systematische Untersuchung von Struktur-Wirkungs-Beziehungen (SAR) erlaubt.

Die hier beschriebenen Derivatisierungsstrategien wurden aufgrund ihrer Zuverlässigkeit, breiten Anwendbarkeit und der hohen Wahrscheinlichkeit, biologisch aktive Verbindungen zu erzeugen, ausgewählt. Viele wichtige Medikamente enthalten Amid- und Sulfonamid-Funktionalitäten.[2] Die Derivatisierung ermöglicht es, die physikochemischen Eigenschaften wie Lipophilie, Polarität und Wasserstoffbrückenbindungsfähigkeit gezielt zu verändern, was wiederum die Absorption, Verteilung, Metabolisierung und Ausscheidung (ADME) der Moleküle beeinflusst.

Logischer Arbeitsablauf der Derivatisierung und des Screenings

Der folgende Arbeitsablauf skizziert den gesamten Prozess von der Synthese bis zur biologischen Evaluierung.

Workflow cluster_0 Synthese & Aufreinigung cluster_1 Analytik & Charakterisierung cluster_2 Biologisches Screening A 3-(2-Fluorophenyl) propan-1-amin B Derivatisierungs- reaktionen (Acylierung, Sulfonylierung, etc.) A->B C Rohprodukt-Bibliothek B->C D Aufreinigung (HPLC, Flash-Chromatographie) C->D E Reine Derivate D->E F Strukturverifizierung (NMR, MS) E->F G Reinheitsanalyse (HPLC) E->G H Charakterisierte Bibliothek F->H G->H I Primäres Screening (z.B. Enzym-Assays) H->I J Identifizierung von 'Hits' I->J K Sekundäres Screening & Struktur-Wirkungs-Beziehung J->K

Abbildung 1: Allgemeiner Arbeitsablauf von der Synthese bis zur biologischen Evaluierung.

Kernstrategien der Derivatisierung

Die primäre Aminogruppe von 3-(2-Fluorophenyl)propan-1-amin ist der Schlüssel für die chemische Modifikation. Wir stellen hier drei bewährte Methoden vor.

Strategie 1: Acylierung zur Bildung von Amiden

Die Amidbindung ist eine der häufigsten funktionellen Gruppen in pharmazeutischen Wirkstoffen. Die Reaktion einer primären Aminogruppe mit einem aktivierten Carbonsäurederivat (wie einem Säurechlorid oder -anhydrid) oder direkt mit einer Carbonsäure unter Verwendung von Kupplungsreagenzien ist eine robuste und vorhersagbare Methode zur Bildung von Amiden.[3][4]

Kausale Begründung: Die Wahl des Acylierungsreagenz (R-CO-X) ermöglicht die Einführung einer enormen Vielfalt an chemischen Resten (R). Dies erlaubt eine feine Abstimmung der sterischen und elektronischen Eigenschaften des Endprodukts. Beispielsweise kann die Einführung von aromatischen Ringen die π-π-Wechselwirkungen mit einem Zielprotein beeinflussen, während aliphatische Ketten die Lipophilie verändern.

Strategie 2: Sulfonylierung zur Bildung von Sulfonamiden

Sulfonamide sind eine weitere wichtige Klasse von Molekülen mit einem breiten Spektrum an biologischen Aktivitäten.[2][5] Sie werden typischerweise durch die Reaktion des Amins mit einem Sulfonylchlorid in Gegenwart einer Base synthetisiert.[2][6] Diese Reaktion, bekannt als Hinsberg-Reaktion, ist sehr effizient.

Kausale Begründung: Die Sulfonamidgruppe ist ein ausgezeichneter Wasserstoffbrücken-Akzeptor und -Donor. Im Gegensatz zur oft planaren Amidgruppe hat die Sulfonamidgruppe eine tetraedrische Geometrie am Schwefelatom, was zu unterschiedlichen dreidimensionalen Konformationen und Bindungseigenschaften führen kann. Dies eröffnet neue Möglichkeiten für die Interaktion mit biologischen Zielstrukturen.

Strategie 3: Reduktive Aminierung zur N-Alkylierung

Die reduktive Aminierung ist eine Methode zur Bildung von sekundären oder tertiären Aminen durch die Reaktion eines primären Amins mit einem Aldehyd oder Keton in Gegenwart eines Reduktionsmittels.[7] Dieser Prozess vermeidet die bei der direkten Alkylierung mit Alkylhalogeniden häufig auftretende Mehrfachalkylierung.[7]

Kausale Begründung: Diese Strategie ermöglicht die gezielte Einführung von Alkyl- oder Arylalkyl-Gruppen am Stickstoffatom. Dies verändert die Basizität des Amins und seine Fähigkeit, an ionischen Wechselwirkungen teilzunehmen. Die Größe und Form der eingeführten Gruppe kann auch die sterische Passform an einem Rezeptor beeinflussen. Natriumcyanoborhydrid (NaBH₃CN) oder Natriumtriacetoxyborhydrid (NaBH(OAc)₃) sind oft die Reduktionsmittel der Wahl, da sie Imin-Zwischenprodukte selektiv in Gegenwart von Aldehyden oder Ketonen reduzieren.[7]

Detaillierte experimentelle Protokolle

Sicherheitshinweis: Alle Experimente sollten in einem gut belüfteten Abzug unter Einhaltung der üblichen Labor-Sicherheitsvorschriften durchgeführt werden. Tragen Sie stets geeignete persönliche Schutzausrüstung (Schutzbrille, Laborkittel, Handschuhe).

Protokoll 1: Synthese eines Amid-Derivats (N-Benzoyl-3-(2-fluorophenyl)propan-1-amin)

Dieses Protokoll beschreibt eine Standard-Acylierung mittels der Schotten-Baumann-Reaktion.[3]

Materialien:

  • 3-(2-Fluorophenyl)propan-1-amin

  • Benzoylchlorid

  • Dichlormethan (DCM), wasserfrei

  • Triethylamin (TEA) oder Pyridin[2][6]

  • 1 M Salzsäurelösung (HCl)

  • Gesättigte Natriumbicarbonatlösung (NaHCO₃)

  • Gesättigte Natriumchloridlösung (Sole)

  • Wasserfreies Natriumsulfat (Na₂SO₄) oder Magnesiumsulfat (MgSO₄)

  • Rotationsverdampfer

  • Magnetrührer und Rührfisch

  • Eisbad

Schritt-für-Schritt-Anleitung:

  • Reaktionsansatz: Lösen Sie 3-(2-Fluorophenyl)propan-1-amin (1 Äquivalent) in wasserfreiem DCM in einem geeigneten Rundkolben.

  • Basenzugabe: Fügen Sie Triethylamin (1.2 Äquivalente) zu der gerührten Lösung hinzu. Kühlen Sie die Mischung in einem Eisbad auf 0 °C.

  • Acylierung: Lösen Sie Benzoylchlorid (1.1 Äquivalente) in einer minimalen Menge wasserfreiem DCM. Fügen Sie diese Lösung tropfenweise über 15-20 Minuten zu der gekühlten Aminlösung hinzu.

  • Reaktion: Lassen Sie die Reaktion langsam auf Raumtemperatur erwärmen und rühren Sie für 2-4 Stunden. Überwachen Sie den Reaktionsfortschritt mittels Dünnschichtchromatographie (DC).

  • Aufarbeitung (Quenchen): Geben Sie vorsichtig Wasser hinzu, um die Reaktion zu stoppen.

  • Extraktion: Überführen Sie die Mischung in einen Scheidetrichter. Trennen Sie die organische Phase. Waschen Sie die organische Phase nacheinander mit 1 M HCl, Wasser, gesättigter NaHCO₃-Lösung und schließlich mit Sole.[6]

  • Trocknung und Einengen: Trocknen Sie die organische Phase über wasserfreiem Na₂SO₄, filtrieren Sie und entfernen Sie das Lösungsmittel am Rotationsverdampfer.

  • Aufreinigung: Reinigen Sie das Rohprodukt mittels Säulenchromatographie an Kieselgel oder durch Umkristallisation, um das reine Amid-Derivat zu erhalten.

Protokoll 2: Synthese eines Sulfonamid-Derivats (N-(3-(2-Fluorophenyl)propyl)benzolsulfonamid)

Dieses Protokoll folgt der klassischen Methode zur Synthese von Sulfonamiden.[2][6]

Materialien:

  • 3-(2-Fluorophenyl)propan-1-amin

  • Benzolsulfonylchlorid

  • Pyridin (dient als Base und Lösungsmittel)[5]

  • Dichlormethan (DCM)

  • 2 M Salzsäurelösung (HCl)

  • Wasserfreies Natriumsulfat (Na₂SO₄)

  • Rotationsverdampfer

  • Magnetrührer und Rührfisch

  • Eisbad

Schritt-für-Schritt-Anleitung:

  • Reaktionsansatz: Lösen Sie 3-(2-Fluorophenyl)propan-1-amin (1 Äquivalent) in Pyridin in einem Rundkolben und kühlen Sie die Lösung auf 0 °C in einem Eisbad.

  • Sulfonylierung: Fügen Sie Benzolsulfonylchlorid (1.05 Äquivalente), gelöst in einer kleinen Menge DCM, tropfenweise zu der gerührten Lösung hinzu.[6]

  • Reaktion: Lassen Sie die Reaktion auf Raumtemperatur erwärmen und rühren Sie über Nacht (12-16 Stunden). Überwachen Sie den Fortschritt mittels DC.

  • Aufarbeitung: Gießen Sie die Reaktionsmischung vorsichtig auf Eiswasser.

  • Ansäuern & Extraktion: Säuern Sie die wässrige Mischung langsam mit 2 M HCl an, bis ein pH-Wert von ~2 erreicht ist. Extrahieren Sie das Produkt mehrmals mit DCM oder Ethylacetat.

  • Waschen & Trocknen: Vereinen Sie die organischen Phasen und waschen Sie sie mit Wasser und Sole. Trocknen Sie die organische Phase über Na₂SO₄.

  • Einengen & Aufreinigung: Filtrieren Sie das Trockenmittel ab und entfernen Sie das Lösungsmittel am Rotationsverdampfer. Reinigen Sie das Rohprodukt mittels Säulenchromatographie (typischerweise mit einem Hexan/Ethylacetat-Gradienten).

Synthese- und Aufreinigungs-Diagramm

Synthesis_Purification Start Start: Amin + Reagenz in Lösungsmittel Reaction Reaktion bei kontrollierter Temperatur (0°C -> RT) Start->Reaction Monitoring Reaktionskontrolle (DC / TLC) Reaction->Monitoring Workup Wässrige Aufarbeitung (Quenchen, Waschen, Extrahieren) Monitoring->Workup Wenn Reaktion vollständig Drying Trocknen der organischen Phase Workup->Drying Concentration Einengen am Rotationsverdampfer Drying->Concentration Purification Aufreinigung (Säulenchromatographie / Umkristallisation) Concentration->Purification End Endprodukt: Reines Derivat Purification->End

Abbildung 2: Schematischer Ablauf der Synthese und Aufreinigung.

Aufreinigung und Charakterisierung

Die Reinheit und die korrekte Struktur der synthetisierten Derivate sind für die Aussagekraft der biologischen Screening-Ergebnisse unerlässlich.

Aufreinigung

Die Aufreinigung kleiner organischer Moleküle erfolgt in der Regel durch chromatographische Techniken oder Umkristallisation.[8][9]

  • Flash-Säulenchromatographie: Dies ist die gebräuchlichste Methode zur Reinigung von Reaktionsprodukten im Forschungsmaßstab. Sie trennt Verbindungen basierend auf ihrer unterschiedlichen Adsorption an einer stationären Phase (meist Kieselgel) und ihrer Löslichkeit in einer mobilen Phase (Laufmittel).

  • Präparative Hochleistungsflüssigkeitschromatographie (Prep-HPLC): Für schwer zu trennende Gemische oder zur Erzielung sehr hoher Reinheiten (>98%) ist die präparative HPLC die Methode der Wahl.[8] Sie bietet eine höhere Auflösung als die Flash-Chromatographie.

Analytische Charakterisierung

Nach der Aufreinigung muss die Identität und Reinheit jedes Derivats bestätigt werden. Standardisierte analytische Methoden sind hierfür unerlässlich.[10]

TechnikZweckTypische erwartete Daten
HPLC ReinheitsbestimmungEin Hauptpeak, der >95% der Gesamtfläche ausmacht.
LC-MS MolekulargewichtsbestimmungNachweis des [M+H]⁺ oder [M-H]⁻ Ions, das dem berechneten Molekulargewicht des Produkts entspricht.
¹H-NMR Strukturelle BestätigungChemische Verschiebungen, Kopplungsmuster und Integrale, die mit der erwarteten Struktur des Derivats übereinstimmen.
¹³C-NMR Strukturelle BestätigungAnzahl und chemische Verschiebung der Signale, die der Anzahl der einzigartigen Kohlenstoffatome in der Struktur entsprechen.

Protokoll 3: Allgemeine Qualitätskontrolle (QC)

  • Reinheitsanalyse (HPLC): Lösen Sie eine kleine Probe des gereinigten Produkts in einem geeigneten Lösungsmittel (z.B. Acetonitril/Wasser). Injizieren Sie die Probe in ein HPLC-System mit einer C18-Umkehrphasensäule und einem UV-Detektor. Verwenden Sie einen Gradienten von Wasser/Acetonitril (beide oft mit 0.1% Ameisensäure), um die Probe zu eluieren. Bestimmen Sie die prozentuale Reinheit durch Integration der Peakflächen.

  • Identitätsbestätigung (LC-MS): Verwenden Sie ein LC-MS-System, um die HPLC-Analyse zu wiederholen. Das Massenspektrometer liefert das Molekulargewicht des eluierenden Peaks und bestätigt so die Identität der Verbindung.

  • Strukturverifizierung (NMR): Lösen Sie 5-10 mg der reinen Verbindung in einem geeigneten deuterierten Lösungsmittel (z.B. CDCl₃, DMSO-d₆). Nehmen Sie ¹H- und ¹³C-NMR-Spektren auf. Analysieren Sie die Spektren, um sicherzustellen, dass sie mit der erwarteten chemischen Struktur übereinstimmen.

Rationale für das biologische Screening

Derivate von Fluorphenyl-haltigen Verbindungen haben in der Literatur eine Reihe von biologischen Aktivitäten gezeigt, darunter antimikrobielle, Zytotoxizitäts- und Enzym-inhibitorische Eigenschaften.[11][12][13] Insbesondere wurde für Analoga von Fluorphenylalanin eine Hemmung von Cholinesterasen wie Acetylcholinesterase (AChE) und Butyrylcholinesterase (BChE) nachgewiesen.[11] Andere Studien haben das Potenzial von Fluorphenyl-Thioharnstoff-Derivaten als Inhibitoren von für Diabetes relevanten Enzymen wie α-Amylase und α-Glucosidase sowie als Antioxidantien hervorgehoben.[12]

Die neu synthetisierte Bibliothek von 3-(2-Fluorophenyl)propan-1-amin-Derivaten sollte daher auf ein breites Spektrum von Zielmolekülen gescreent werden, darunter:

  • Enzyme: Kinasen, Proteasen, Cholinesterasen, α-Amylase.

  • Rezeptoren: G-Protein-gekoppelte Rezeptoren (GPCRs).

  • Antimikrobielle Aktivität: Screening gegen verschiedene Bakterien- und Pilzstämme.

  • Zytotoxizität: Evaluierung der Wirkung auf verschiedene Krebszelllinien.

Die Ergebnisse aus diesen Primärscreenings werden "Hits" identifizieren, die dann in sekundären Assays weiter validiert und zur Ableitung von Struktur-Wirkungs-Beziehungen verwendet werden können.[14]

Fazit

Dieser Leitfaden stellt eine robuste und logisch fundierte Methodik zur Derivatisierung von 3-(2-Fluorophenyl)propan-1-amin vor. Durch die Anwendung der detaillierten Protokolle für Acylierung, Sulfonylierung und reduktive Aminierung können Forscher effizient eine vielfältige Bibliothek von neuen chemischen Verbindungen erstellen. Die Betonung auf rigorose Aufreinigung und umfassende analytische Charakterisierung stellt sicher, dass die für das biologische Screening verwendeten Verbindungen von hoher Qualität sind, was die Grundlage für zuverlässige und reproduzierbare Ergebnisse bildet. Die strategische Auswahl der Derivatisierungsreaktionen ermöglicht die systematische Untersuchung des chemischen Raums um das 3-(2-Fluorophenyl)propan-1-amin-Grundgerüst und maximiert so die Wahrscheinlichkeit, neue Leitsubstanzen für die Wirkstoffentwicklung zu entdecken.

Referenzen

  • Benchchem. Technical Support Center: Sulfonamide Synthesis with Primary Amines. Verfügbar unter:

  • Wikipedia. Sulfonamide. Verfügbar unter: [Link]

  • Baran, P. S., et al. Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. Nature Protocols, 2019.

  • Roy, K., et al. Recent advances in synthesis of sulfonamides: A review. CHEMISTRY & BIOLOGY INTERFACE, 2018.

  • Fisher Scientific. Amide Synthesis. Verfügbar unter: [Link]

  • Taylor & Francis Group. Reductive Amination Methodology for Synthesis of Primary Amines from Unprotected Synthons. Taylor & Francis eBooks.

  • ResearchGate. Synthesis of Primary Sulfonamides. Verfügbar unter: [Link]

  • Jagadeesh, R. V., et al. The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Angewandte Chemie, 2025.

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Verfügbar unter: [Link]

  • Myers, A. Reductive Amination, and How It Works. Master Organic Chemistry, 2017. Verfügbar unter: [Link]

  • Dangerfield, E. M., et al. Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. The Journal of Organic Chemistry, 2010.

  • Gunda, P., et al. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH, 2014.

  • Organic Chemistry Portal. Amine to Amide (Coupling) - Common Conditions. Verfügbar unter: [Link]

  • Lipshutz, B. H., et al. Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. RSC Publishing, 2023.

  • AxisPharm. Amide coupling Protocol for Amino PEG. Verfügbar unter: [Link]

  • Krátký, M., et al. Synthesis of readily available fluorophenylalanine derivatives and investigation of their biological activity. Bioorganic Chemistry, 2017.

  • Axplora. Small molecules purification. Verfügbar unter: [Link]

  • Agilent. Small Molecule Drug Characterization and Purity Analysis. Verfügbar unter: [Link]

  • Acar, Ç., et al. Bioactivity of fluorophenyl thiourea derivatives: Antioxidant efficacy and inhibition of key diabetes-related enzymes. Biotechnology and Applied Biochemistry, 2025.

  • Ellman, J. A., et al. Synthesis and Applications of Small Molecule Libraries. Chemical Reviews, 1996.

  • Nakajima, T., et al. Comparative Analysis of Derivatization Reagents for Catecholamines and Amino Acids. Metabolites, 2021.

  • Sharma, S., et al. Advances in Natural-Product-Based Fluorescent Agents and Synthetic Analogues for Analytical and Biomedical Applications. MDPI, 2022.

  • Block, E., et al. Fluorinated Analogs of Organosulfur Compounds from Garlic (Allium sativum): Synthesis and Chemistry. Molecules, 2017.

  • Silber, J., et al. Fluorescent analogs of the marine natural product psammaplin A: synthesis and biological activity. Beilstein Journal of Organic Chemistry, 2012.

  • Shimbo, K., et al. Precolumn derivatization reagents for high-speed analysis of amines and amino acids in biological fluid using liquid chromatography/electrospray ionization tandem mass spectrometry. ResearchGate, 2025.

  • ResearchGate. Determination of amines as pentafluoropropionic anhydride derivatives in biological samples using liquid chromatography and tandem mass spectrometry. Verfügbar unter: [Link]

  • Mohamed, K. M., & Bakdash, A. Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry. Analytical Chemistry Insights, 2017.

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Sources

HPLC purification method for 3-(2-Fluorophenyl)propan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Preparative HPLC Purification of 3-(2-Fluorophenyl)propan-1-amine

Authored by: A Senior Application Scientist

Abstract

This comprehensive application note provides a detailed, field-proven methodology for the purification of this compound using preparative High-Performance Liquid Chromatography (HPLC). Aimed at researchers, chemists, and drug development professionals, this guide moves beyond a simple protocol, offering a deep dive into the strategic decisions underpinning robust method development for basic aromatic amines. We will explore the critical interplay between the analyte's physicochemical properties and the chromatographic parameters, ensuring a self-validating system that delivers high-purity compounds for downstream applications.

Introduction: The Purification Imperative

This compound is a valuable chemical intermediate, often utilized as a building block in the synthesis of novel pharmaceutical agents and research compounds. The presence of impurities, such as starting materials, by-products, or degradation products, can significantly impact the yield, efficacy, and safety profile of the final active pharmaceutical ingredient (API). Therefore, achieving high purity (>98%) is not merely a recommendation but a critical requirement for reliable scientific outcomes and regulatory compliance.

Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) stands as the premier technique for purifying such moderately hydrophobic and polar molecules, offering high resolution, reproducibility, and scalability.[1] This guide provides a systematic approach to developing a reliable purification method for this specific primary aromatic amine.

Analyte Characterization & Chromatographic Challenges

A successful purification strategy begins with a thorough understanding of the target molecule's properties.

  • Structure: this compound possesses a moderately non-polar fluorophenyl group and a polar propyl-amine side chain.

  • Basicity: As a primary aliphatic amine, this compound is basic. The conjugate acid of a typical propylamine has a pKa around 10.7. This basicity is the most critical factor influencing its chromatographic behavior.

  • Chromatographic Challenge: The primary amine group (pKa ≈ 10.7) can readily interact with acidic residual silanol groups (Si-OH) on the surface of standard silica-based stationary phases.[2][3] This secondary interaction leads to significant peak tailing, poor resolution, and reduced recovery.

To overcome these challenges, the mobile phase chemistry must be carefully controlled to modulate the ionization state of both the analyte and the stationary phase.[1][4]

Strategic Method Development

Our approach is centered on Reversed-Phase HPLC (RP-HPLC), which separates compounds based on hydrophobicity.[1] The moderately non-polar nature of the fluorophenyl ring makes it an ideal candidate for this technique.

The Critical Role of Mobile Phase pH

Controlling the mobile phase pH is paramount for the successful chromatography of basic compounds.[1][5] The goal is to operate at a pH at least two units away from the analyte's pKa to ensure a single, stable ionic form.[5]

  • Low pH (Recommended Starting Point): By acidifying the mobile phase to a pH of 2.5-3.5 with an additive like formic acid or trifluoroacetic acid (TFA), we achieve two essential goals:

    • Analyte Protonation: The amine group becomes fully protonated (R-NH3+), ensuring a consistent charge state.

    • Silanol Suppression: The ionization of residual silanol groups is suppressed, drastically reducing the undesirable secondary interactions that cause peak tailing.[4]

  • High pH (Alternative Strategy): An alternative is to use a high pH mobile phase (e.g., pH 9-10) with a pH-stable column. This approach neutralizes the amine (R-NH2), increasing its hydrophobicity and retention while minimizing silanol interactions. However, this requires specialized, hybrid-silica columns designed for high-pH stability.[2]

For this application, we will focus on the more universally applicable low-pH methodology.

Column and Solvent Selection

Column Chemistry: A C18 column is the workhorse of reversed-phase chromatography and serves as the ideal starting point, offering robust hydrophobic retention.[4][5] If peak shape remains problematic, an Ascentis RP-Amide or a Phenyl phase column can provide alternative selectivity.[5]

Organic Modifier: Both acetonitrile and methanol are suitable organic modifiers.[4]

  • Acetonitrile: Generally preferred for its lower viscosity (leading to lower backpressure) and superior UV transparency.

  • Methanol: Can offer different selectivity and is a more cost-effective option.

We will proceed with Acetonitrile for its performance advantages.

Method Development Workflow

The process of developing a purification method is systematic. It begins with an analytical-scale "scouting" run to find the approximate retention time, followed by optimization and scaling up to a preparative scale.

MethodDevelopmentWorkflow A Crude Sample Analysis B Analytical Scouting Gradient (5-95% ACN, C18 Column) A->B C Evaluate Chromatogram (Peak Shape & Resolution) B->C D Optimize Gradient Slope C->D Suboptimal? E Determine Max Mass Load C->E Optimal? D->B Re-run F Scale-Up to Preparative HPLC E->F G Fraction Collection F->G H Purity Analysis & Solvent Evaporation G->H I Pure Compound H->I

Caption: HPLC Purification Workflow from Crude to Pure Compound.

Experimental Protocols

Materials and Instrumentation
Item Specification
HPLC System Preparative HPLC with gradient pump, autosampler, UV-Vis detector, fraction collector
Analytical Column C18, 4.6 x 150 mm, 5 µm particle size
Preparative Column C18, 21.2 x 150 mm, 5 µm particle size (or larger, as needed)
Solvent A (Aqueous) Deionized Water with 0.1% Formic Acid (v/v)
Solvent B (Organic) Acetonitrile with 0.1% Formic Acid (v/v)
Sample Solvent 50:50 Acetonitrile:Water or Methanol
Reagents This compound (crude), HPLC-grade solvents, Formic Acid
Step 1: Sample Preparation
  • Stock Solution: Prepare a stock solution of the crude this compound in the sample solvent at a concentration of approximately 10 mg/mL.

  • Working Solution (Analytical): Dilute the stock solution to 1 mg/mL using the sample solvent.

  • Filtration: Filter the solution through a 0.45 µm syringe filter to remove any particulate matter before injection.

Step 2: Analytical Method Development & Optimization

The initial goal is to achieve good separation and peak shape at an analytical scale.

Protocol: Analytical Scouting Gradient

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection UV at 254 nm
Column Temperature 30 °C
Gradient Program Time (min)
0.0
20.0
22.0
22.1
25.0

Optimization: Based on the scouting run, adjust the gradient to improve resolution between the target peak and nearby impurities. If the target elutes at 12 minutes in the 20-minute gradient (approximately 50% B), a shallower gradient from 40% to 60% B over 15 minutes will provide better separation.

Step 3: Scale-Up to Preparative Purification

Once an optimized analytical method is established, it can be scaled up for preparative purification. The key is to maintain the same chromatographic performance while increasing the amount of sample processed.

LogicDiagram start Analytical Method Flow Rate (F_a) Column Diameter (D_a) prep_params Preparative Method Flow Rate (F_p) Column Diameter (D_p) start->prep_params Geometric Scaling formula Scaling Formula: F_p = F_a * (D_p / D_a)^2

Caption: Geometric Scaling Logic for HPLC Method Transfer.

Protocol: Preparative Run

Parameter Condition
Column C18, 21.2 x 150 mm, 5 µm
Flow Rate 21.2 mL/min (Scaled from 1.0 mL/min)
Injection Volume 1-5 mL (depending on concentration and mass load determination)
Detection UV at 254 nm
Column Temperature 30 °C
Gradient Program Use the optimized gradient from the analytical step, keeping run time identical.
Step 4: Fraction Collection and Analysis
  • Collection: Set the fraction collector to trigger collection based on the UV signal threshold corresponding to the elution of the target peak.

  • Purity Check: Reinject a small aliquot of the collected fraction(s) into the analytical HPLC system to confirm purity. Pool all fractions that meet the required purity threshold (e.g., >98%).

  • Solvent Removal: Remove the mobile phase solvents (water, acetonitrile, formic acid) using a rotary evaporator or a lyophilizer to yield the pure this compound as its formate salt. If the free base is required, a subsequent liquid-liquid extraction with a basic aqueous solution would be necessary.

Conclusion

This application note provides a robust and scientifically grounded framework for the HPLC purification of this compound. By understanding the analyte's basic nature and systematically applying the principles of reversed-phase chromatography—particularly the critical control of mobile phase pH—researchers can reliably achieve high levels of purity. The detailed protocols for method development, scaling, and post-purification processing offer a complete workflow that is both efficient and self-validating, ensuring the integrity of the final compound for its intended scientific application.

References

  • Vertex AI Search. (2025). HPLC Method Development For Basic Molecules: A Case Study. PharmaGuru.
  • Sigma-Aldrich. (n.d.). Developing HPLC Methods. Retrieved from Sigma-Aldrich.[5]

  • Chrom Tech, Inc. (2025). Reverse Phase Chromatography Techniques. Retrieved from Chrom Tech, Inc.[1]

  • Agilent. (2024). HPLC Method Development: From Beginner to Expert Part 2.
  • ResearchGate. (2025). Analysis of basic compounds at high pH values by reversed-phase liquid chromatography. Request PDF.[2]

  • Biotage. (2023). Is there an easy way to purify organic amines? Retrieved from Biotage.[3]

  • Ataman Kimya. (n.d.). MONO-N-PROPYLAMINE. Retrieved from Ataman Kimya.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(2-Fluorophenyl)propan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-(2-Fluorophenyl)propan-1-amine. This resource is designed for researchers, chemists, and drug development professionals to navigate common challenges and troubleshoot side product formation during their synthetic work. As Senior Application Scientists, we provide not just solutions, but the mechanistic reasoning behind them to empower your experimental design.

Troubleshooting Guide

This section addresses specific, common problems encountered during the synthesis of this compound, typically prepared via the reduction of 3-(2-Fluorophenyl)propanenitrile.

Question 1: My final product is clean, but the yield is significantly lower than expected. TLC and crude NMR analysis show a major impurity with a much higher molecular weight.

Answer:

This is a classic and frequent issue in amine synthesis via nitrile reduction, particularly when using catalytic hydrogenation (e.g., H₂/Pd/C, Raney Nickel). The high molecular weight species is almost certainly a secondary amine, bis(3-(2-fluorophenyl)propyl)amine, and potentially the tertiary amine as well.[1][2][3]

Root Cause Analysis: The Iminium Ion Pathway

The reduction of a nitrile does not proceed directly to the amine. It occurs via a crucial intermediate: an imine.

  • Initial Reduction: The nitrile is first reduced to a highly reactive imine intermediate, 3-(2-fluorophenyl)propan-1-imine.

  • Product-Intermediate Reaction: The desired product, this compound, is a nucleophile. It can attack the electrophilic carbon of the imine intermediate.

  • Secondary Amine Formation: This attack forms a transient aminal, which eliminates ammonia (NH₃) to form a new iminium ion. The subsequent reduction of this new iminium ion yields the secondary amine side product.[4][5]

This unwanted reaction cascade is a primary cause of yield loss and complex purification challenges.

Visualizing the Side Reaction

Side_Product_Formation cluster_main Main Synthetic Pathway cluster_side Side Product Pathway Nitrile 3-(2-Fluorophenyl) propanenitrile Imine Imine Intermediate Nitrile->Imine + H₂/Catalyst Product Primary Amine (Target) Imine->Product + H₂/Catalyst Iminium_Ion New Iminium Ion Imine->Iminium_Ion - NH₃ Product->Imine Nucleophilic Attack Secondary_Amine Secondary Amine (Impurity) Iminium_Ion->Secondary_Amine + H₂/Catalyst caption Fig. 1: Formation of Secondary Amine Impurity.

Caption: Fig. 1: Mechanism of secondary amine side product formation.

Recommended Solutions:
  • For Catalytic Hydrogenation:

    • Add Ammonia: The most effective strategy is to saturate the reaction solvent (e.g., methanol, ethanol) with ammonia gas or add a solution of ammonia in methanol before introducing the catalyst.[1][6] The large excess of ammonia competitively inhibits the primary amine product from attacking the imine intermediate.

    • Use Acidic Additives: Performing the hydrogenation in a biphasic system (e.g., dichloromethane/water) with a medium acidic additive like sodium dihydrogen phosphate (NaH₂PO₄) can be highly effective.[4][7][8] The newly formed primary amine is protonated and partitioned into the aqueous phase, preventing it from reacting with the imine in the organic phase.

  • For Hydride Reductions (e.g., LiAlH₄):

    • While less common with LiAlH₄, over-alkylation is still possible if reaction conditions are not controlled. Ensure slow, controlled addition of the nitrile to a solution of LiAlH₄ (inverse addition) to maintain an excess of the reducing agent, which rapidly converts the imine to the primary amine before it can be intercepted.[9][10][11]

Question 2: My reaction seems to have worked, but after workup, my NMR spectrum shows a persistent aldehyde peak around 9.8 ppm.

Answer:

This impurity is 3-(2-fluorophenyl)propanal. Its presence indicates an incomplete reduction of the nitrile starting material.

Root Cause Analysis: Hydrolysis of the Imine Intermediate

As established, the reduction proceeds through an imine intermediate. If the reaction is quenched or the reducing agent is depleted before this imine is fully reduced to the amine, the imine will persist in the reaction mixture. During aqueous workup, this imine is rapidly hydrolyzed to the corresponding aldehyde.

This issue is particularly relevant when using milder or sterically hindered reducing agents, or if the reaction was not run to completion. While powerful agents like LiAlH₄ typically drive the reaction to the amine, insufficient equivalents or poor reagent quality can lead to this outcome.[2][10]

Recommended Solutions:
  • Verify Reagent Stoichiometry and Quality: Ensure you are using a sufficient excess of the reducing agent (typically 1.5-2.0 equivalents for LiAlH₄). LiAlH₄ is extremely sensitive to moisture and can lose activity if stored improperly. Use a freshly opened bottle or titrate an older source to determine its active hydride content.

  • Increase Reaction Time/Temperature: If monitoring the reaction by TLC shows remaining starting material or intermediates, consider extending the reaction time or gently increasing the temperature (e.g., refluxing in THF for LiAlH₄ reductions) to ensure complete conversion.

  • Purification: If the aldehyde is already present in the final product, it can be removed.

    • Acid-Base Extraction: The desired amine is basic and can be separated from the neutral aldehyde. Dissolve the crude product in a non-polar organic solvent (e.g., diethyl ether, DCM), wash with dilute acid (e.g., 1M HCl). The amine will move into the aqueous layer as the ammonium salt. The aldehyde will remain in the organic layer. Separate the layers, then basify the aqueous layer with NaOH and extract the pure amine back into an organic solvent.

    • Bisulfite Adduct Formation: Aldehydes form solid adducts with sodium bisulfite. This can be used to selectively remove the aldehyde impurity from the organic phase.

Frequently Asked Questions (FAQs)

Q: What are the main synthetic routes and their associated side products?

A: The two most common routes are Nitrile Reduction and Reductive Amination. The choice depends on starting material availability and desired impurity profile.

Synthetic MethodKey ReagentsCommon Side ProductsMitigation Strategy
Nitrile Reduction 1. LiAlH₄ 2. H₂ with Pd, Pt, or Ni catalyst1. Secondary/Tertiary Amines: From product reacting with imine intermediate.[1][2][3] 2. Aldehyde: From hydrolysis of unreduced imine.[10]1. For Catalysis: Add excess NH₃ or use acidic additives.[1][6][7] 2. For LiAlH₄: Ensure sufficient reagent and complete reaction.
Reductive Amination 1. 3-(2-Fluorophenyl)propanal + NH₃ 2. Reducing agent (e.g., NaBH₃CN, NaBH(OAc)₃, H₂/Catalyst)1. Alcohol: From direct reduction of the starting aldehyde.[12][13] 2. Secondary/Tertiary Amines: If the imine is not reduced efficiently.1. Use an imine-selective reducing agent like NaBH₃CN.[14] 2. Ensure imine formation is complete before adding a less selective reducer like NaBH₄.
Q: My reaction is complete, but purification is difficult. What is the best protocol?

A: For basic amines like this compound, a robust acid-base extraction is the most effective purification technique to remove non-basic impurities like unreacted nitrile, the aldehyde side product, or solvent residues.

Troubleshooting Purification Workflow

Purification_Workflow Start Crude Product (Amine + Neutral Impurities) Dissolve Dissolve in Diethyl Ether Start->Dissolve Wash_HCl Wash with 1M HCl (x3) Dissolve->Wash_HCl Separate_Layers Separate Layers Wash_HCl->Separate_Layers Organic_Layer Organic Layer (Contains Neutral Impurities) Separate_Layers->Organic_Layer Aqueous_Layer Aqueous Layer (Contains Protonated Amine) Separate_Layers->Aqueous_Layer Basify Cool Aqueous Layer (Ice Bath) Adjust to pH > 12 with NaOH Aqueous_Layer->Basify Extract Extract with Diethyl Ether (x3) Basify->Extract Combine_Dry Combine Organic Extracts Dry over Na₂SO₄ Extract->Combine_Dry Evaporate Filter and Evaporate Solvent Combine_Dry->Evaporate Final_Product Pure 3-(2-Fluorophenyl) propan-1-amine Evaporate->Final_Product caption Fig. 2: Acid-Base Extraction Workflow.

Caption: Fig. 2: Recommended workflow for purifying the amine product.

Q: What are the critical safety precautions for this synthesis?

A:

  • Lithium Aluminum Hydride (LiAlH₄): This reagent is extremely pyrophoric and reacts violently with water and other protic solvents to release flammable hydrogen gas. All glassware must be rigorously oven- or flame-dried, and the reaction must be conducted under an inert atmosphere (e.g., Nitrogen, Argon). The workup procedure, especially the initial quenching of excess LiAlH₄, must be performed slowly and at low temperature (0 °C).

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure the reaction vessel is properly sealed and purged with an inert gas before introducing hydrogen. Use non-sparking equipment and conduct the reaction in a well-ventilated fume hood. Palladium on carbon (Pd/C) catalysts can be pyrophoric, especially when dry and saturated with hydrogen; handle with care.

References

  • Nitrile to Amine - Common Conditions . Organic Chemistry Data. [Link]

  • How to prevent secondary amine formation in nitrile reduction? . ResearchGate. [Link]

  • Give the expected products of lithium aluminum hydride reduction... . Pearson. [Link]

  • reduction of primary amides to amines with lithium aluminum hydride . Sciencemadness Discussion Board. [Link]

  • Preparation of Amines: Reduction of Amides and Nitriles . JoVE. [Link]

  • Amines - Nitriles (A-Level Chemistry) . Study Mind. [Link]

  • Nitrile to Amine (LiAlH4 or LAH reduction) . Organic Synthesis. [Link]

  • The reduction of a nitrile by LiAlH₄ produes : . Allen. [Link]

  • Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde . Chemistry Steps. [Link]

  • Nitrile reduction . Wikipedia. [Link]

  • reduction of nitriles . Chemguide. [Link]

  • Reduction of Amides to Amines . Master Organic Chemistry. [Link]

  • Selective Reductions. IX. Reaction of Lithium Aluminum Hydride with Selected Organic Compounds Containing Representative Functional Groups . Journal of the American Chemical Society. [Link]

  • Ch22: Reduction of Amides using LiAlH4 to amines . University of Calgary. [Link]

  • Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives . Master Organic Chemistry. [Link]

  • Amide to Amine - Common Conditions . Organic Chemistry Data. [Link]

  • Amine synthesis by nitrile reduction . Organic Chemistry Portal. [Link]

  • Reduction of nitriles to amines using LiAlH4 . YouTube. [Link]

  • Reductive Amination - Common Conditions . Organic Chemistry Data. [Link]

  • Heterogeneous Catalytic Hydrogenation of 3-Phenylpropionitrile over Palladium on Carbon . ACS Omega. [Link]

  • Heterogeneous Catalytic Hydrogenation of 3‑Phenylpropionitrile over Palladium on Carbon . Semantic Scholar. [Link]

  • Reductive Amination, and How It Works . Master Organic Chemistry. [Link]

  • Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts . Nature. [Link]

  • Imine Reduction, NaCNBH₃, Silatrane & Amphetamine Synthesis . The Organic Chemistry Tutor (YouTube). [Link]

  • The reaction scheme in the reductive amination of propiophenone with... . ResearchGate. [Link]

  • Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines . Periodica Polytechnica. [Link]

  • Selective heterogeneous catalytic hydrogenation of nitriles to primary amines in liquid phase. Part I. Hydrogenation of benzonitrile over palladium . ResearchGate. [Link]

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Technical Support Center: Optimizing the Synthesis of 3-(2-Fluorophenyl)propan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(2-fluorophenyl)propan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this key amine intermediate. The primary synthetic route involves the reduction of a nitrile precursor, 3-(2-fluorophenyl)propanenitrile, a process that, while straightforward in principle, presents several opportunities for yield loss and impurity generation. This document provides in-depth, experience-driven troubleshooting advice and optimized protocols to enhance reaction efficiency, selectivity, and product purity.

Section 1: Troubleshooting Common Synthesis Issues

This section addresses the most frequent challenges in a direct question-and-answer format, focusing on the underlying chemical principles to empower you to make informed decisions in your experimental design.

Q1: My reaction yield is consistently low when using catalytic hydrogenation. What are the likely causes and how can I improve it?

Low yield in catalytic hydrogenation of nitriles is a multifaceted issue. The problem often originates from one of three areas: the catalyst, the reaction conditions, or the substrate purity.

Potential Causes & Solutions:

  • Catalyst Inactivity: The catalyst is the heart of the reaction. Raney® Nickel, a common choice, is highly active but can be compromised.[1]

    • Actionable Insight: Ensure you are using a fresh, active batch of catalyst. Raney® Nickel is often stored as a slurry; if it has dried out or been exposed to air for prolonged periods, its activity will be severely diminished. Consider purchasing a new batch or testing your current one on a reliable standard reaction. Palladium on carbon (Pd/C) is another option, but may require different optimization.[2]

  • Insufficient Hydrogen Pressure: The reduction of a nitrile to a primary amine requires two equivalents of molecular hydrogen (H₂).[3]

    • Actionable Insight: Ensure your reaction vessel is properly sealed and that the hydrogen pressure is maintained throughout the reaction. For bench-scale synthesis, a pressure of 50-100 psi is typically sufficient, but this may need to be optimized. A gradual drop in pressure indicates consumption of H₂; if the pressure does not drop, the reaction has likely stalled.

  • Sub-optimal Temperature or Solvent: Reaction kinetics are highly dependent on temperature and the solvent system.

    • Actionable Insight: Most hydrogenations of this type proceed well at room temperature to slightly elevated temperatures (e.g., 40-50 °C). If the reaction is sluggish, a modest increase in temperature can significantly improve the rate. The choice of solvent is also critical; alcohols like methanol or ethanol are standard as they readily dissolve the substrate and stabilize the catalyst.

Q2: I'm getting a significant amount of secondary and tertiary amine byproducts. How can I improve the selectivity for the desired primary amine?

This is the most common selectivity challenge in nitrile reductions. These byproducts form when the intermediate imine reacts with the already-formed primary amine product, leading to dimers and trimers.[3][4]

Core Mechanism of Byproduct Formation: The hydrogenation proceeds via an imine intermediate (R-CH=NH). This reactive imine can be attacked by the nucleophilic primary amine product (R-CH₂NH₂) before it is fully reduced, leading to the formation of secondary amines, which can then react further.[3]

Strategies for Enhancing Primary Amine Selectivity:

  • Addition of Ammonia: The most effective method is to saturate the reaction solvent (e.g., methanol) with ammonia gas or add a solution of ammonia in methanol.[5] The high concentration of ammonia outcompetes the primary amine product in reacting with the imine intermediate, shifting the equilibrium away from byproduct formation.

  • Catalyst Choice: While Raney® Nickel is widely used, cobalt-based catalysts can sometimes offer higher selectivity for primary amines.[1] Certain nickel catalysts on specific supports like SiC have also shown high performance for primary amine synthesis without the need for ammonia.[6]

  • Reaction Conditions: Lower temperatures and higher hydrogen pressures generally favor the direct reduction of the imine to the primary amine over the competing intermolecular condensation reaction.

G

Q3: My reduction with Lithium Aluminum Hydride (LiAlH₄) is giving a poor yield. What are the critical parameters to check?

LiAlH₄ is a powerful, non-selective reducing agent that readily converts nitriles to primary amines.[7][8] Failures with this reagent are almost always due to procedural errors related to its high reactivity.

Critical Parameters for LiAlH₄ Reductions:

  • Strictly Anhydrous Conditions: LiAlH₄ reacts violently and exothermically with water and other protic sources (like alcohols). This not only poses a significant safety hazard but also consumes the reagent, leading to incomplete reactions.

    • Actionable Insight: All glassware must be oven-dried or flame-dried under vacuum. The solvent (typically THF or diethyl ether) must be anhydrous. Use a fresh, sealed bottle of solvent or distill it from a suitable drying agent (e.g., sodium/benzophenone) immediately before use.

  • Reagent Quality: LiAlH₄ is a fine gray powder. If it appears chunky or is off-white, it may have decomposed due to improper storage and exposure to moisture.

    • Actionable Insight: Use a fresh bottle of LiAlH₄. When weighing, do so quickly in a dry atmosphere (e.g., under a nitrogen blanket or in a glove box) to minimize exposure to air.

  • Controlled Addition and Temperature: The reaction is highly exothermic.

    • Actionable Insight: The reaction should be performed in an ice bath (0 °C). Add the LiAlH₄ portion-wise to a solution of the nitrile, or add the nitrile solution dropwise to a suspension of LiAlH₄. After the initial addition, the reaction is often allowed to warm to room temperature or gently refluxed to ensure completion.[9]

  • Proper Quenching/Workup: The workup procedure is critical for isolating the amine from the aluminum salts formed.

    • Actionable Insight: A common and effective method is the Fieser workup. After cooling the reaction back to 0 °C, sequentially and slowly add 'x' mL of water, followed by 'x' mL of 15% aqueous NaOH, and finally '3x' mL of water, where 'x' is the number of grams of LiAlH₄ used. This procedure produces granular aluminum salts that are easily filtered off.

Section 2: Purification Strategies

Q4: How can I effectively remove unreacted starting material and purify the final this compound product?

The basic nature of the amine product is the key to its purification. Acid-base extraction is a highly effective method.

G

Step-by-Step Purification Protocol:

  • Initial Workup: After the reaction, remove the catalyst by filtration (e.g., through Celite® for hydrogenation) or filter the aluminum salts (for LiAlH₄). Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolution: Dissolve the crude oil in a water-immiscible organic solvent like ethyl acetate or dichloromethane.

  • Acid Extraction: Transfer the solution to a separatory funnel and extract with 1M hydrochloric acid (HCl). The basic amine will be protonated and move into the aqueous layer, while the neutral starting nitrile and other non-basic impurities will remain in the organic layer. Repeat the extraction 2-3 times.

  • Basification: Combine the aqueous layers and cool in an ice bath. Slowly add a strong base, such as 6M sodium hydroxide (NaOH), until the solution is strongly basic (pH > 12). This deprotonates the amine salt, regenerating the free amine.

  • Final Extraction: Extract the free amine back into an organic solvent (e.g., ethyl acetate) 2-3 times.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified amine. For very high purity, vacuum distillation or column chromatography on silica gel (using a gradient of methanol in dichloromethane, often with 1% triethylamine to prevent streaking) can be employed.

Section 3: Optimized Experimental Protocols

The following protocols are provided as robust starting points. Optimization may be required based on your specific equipment and reagent quality.

Protocol 1: High-Selectivity Catalytic Hydrogenation

This protocol is optimized for high selectivity towards the primary amine by incorporating ammonia.

Reagents & Equipment:

  • 3-(2-Fluorophenyl)propanenitrile

  • Raney® Nickel (50% slurry in water)

  • Methanol (anhydrous)

  • Ammonia (gas or 7N solution in methanol)

  • Hydrogen gas (H₂)

  • Parr-type hydrogenation apparatus or similar pressure vessel

Procedure:

  • To a pressure vessel, add 3-(2-fluorophenyl)propanenitrile (1.0 eq).

  • Add methanolic ammonia (20-25% w/w) or anhydrous methanol that has been saturated with ammonia gas. The total solvent volume should be about 10-20 mL per gram of nitrile.

  • Carefully add Raney® Nickel (approx. 10-20% by weight of the nitrile). Caution: Raney® Ni is pyrophoric and should be handled as a slurry.[1]

  • Seal the vessel. Purge the headspace with nitrogen gas (3 times) and then with hydrogen gas (3 times).

  • Pressurize the vessel with hydrogen to 50-60 psi.

  • Stir the reaction vigorously at room temperature. Monitor the reaction progress by observing the drop in hydrogen pressure.

  • Once hydrogen uptake ceases (typically 4-12 hours), depressurize the vessel carefully.

  • Purge the vessel with nitrogen.

  • Carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the pad with methanol. Caution: Do not allow the catalyst on the Celite® pad to dry, as it can ignite.

  • Concentrate the filtrate under reduced pressure and proceed with the purification as described in Section 2 .

Protocol 2: Reduction with Lithium Aluminum Hydride (LiAlH₄)

This protocol emphasizes the safety and procedural requirements for using LiAlH₄.

Reagents & Equipment:

  • 3-(2-Fluorophenyl)propanenitrile

  • Lithium Aluminum Hydride (LiAlH₄)

  • Tetrahydrofuran (THF, anhydrous)

  • 15% Sodium Hydroxide (NaOH) solution

  • Water

  • Dry, nitrogen-flushed round-bottom flask with a magnetic stirrer, dropping funnel, and reflux condenser

Procedure:

  • Set up the dry glassware under a nitrogen atmosphere.

  • To the flask, add LiAlH₄ (1.5 eq) and suspend it in anhydrous THF (10 mL per gram of LiAlH₄). Cool the suspension to 0 °C using an ice bath.

  • Dissolve 3-(2-fluorophenyl)propanenitrile (1.0 eq) in anhydrous THF (5 mL per gram of nitrile) and add it to the dropping funnel.

  • Add the nitrile solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains the internal temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. Then, heat the reaction to a gentle reflux for 2-4 hours to ensure completion.

  • Cool the reaction mixture back to 0 °C.

  • Begin the quenching procedure by slowly and carefully adding the following reagents in sequence (for 'x' grams of LiAlH₄ used):

    • 'x' mL of water

    • 'x' mL of 15% aqueous NaOH

    • '3x' mL of water

  • Stir the resulting mixture vigorously for 30 minutes at room temperature. A granular white precipitate should form.

  • Filter off the aluminum salts and wash them thoroughly with THF or ethyl acetate.

  • Concentrate the filtrate under reduced pressure and proceed with purification as described in Section 2 .

Data Summary Table

MethodKey AdvantagesKey DisadvantagesTypical ConditionsSelectivity Control
Catalytic Hydrogenation Scalable, cost-effective, high atom economy.[3]Risk of secondary/tertiary amine formation; requires pressure equipment.Raney® Ni or Pd/C, H₂ (50-100 psi), RT-50°C, Methanol.Addition of ammonia is highly effective.[5]
LiAlH₄ Reduction Fast, highly effective, works on a broad range of nitriles.[9]Highly reactive, requires strict anhydrous conditions, safety hazards, generates aluminum waste.Anhydrous THF/Ether, 0°C to reflux.Inherently high for primary amine.
Raney® Ni / KBH₄ Mild conditions, avoids high-pressure H₂ and pyrophoric LiAlH₄, good selectivity.[4]Requires stoichiometric borohydride reagent.Raney® Ni (1 eq), KBH₄ (4 eq), Ethanol, RT.[10]Generally good, low byproduct formation.[4]

References

  • Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Chemistry Steps. [Link]

  • Nitrile reduction. Wikipedia. [Link]

  • Hydrogenation of nitriles to primary amines over a highly dispersed Ni/SiC catalyst without ammonia addition. New Journal of Chemistry (RSC Publishing). [Link]

  • Transfer Hydrogenation of Nitriles with 2-Propanol and Raney® Nickel. ResearchGate. [Link]

  • Video: Nitriles to Amines: LiAlH4 Reduction. JoVE. [Link]

  • Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines. ARKIVOC. [Link]

  • Hydrogenation of nitrile to primary amine with carbon-coated Ni/NiO@C catalyst under mild conditions. ChemRxiv. [Link]

  • Raney Ni/KBH4: An Efficient and Mild System for the Reduction of Nitriles to Amines. Semantic Scholar. [Link]

  • Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. Periodica Polytechnica Chemical Engineering. [Link]

  • Preparation of Amines: Reduction of Amides and Nitriles. JoVE. [Link]

  • Conversion of nitriles to 1° amines using LiAlH4. Chemistry LibreTexts. [Link]

  • Nitrile reduction in the presence of Boc-protected amino groups by catalytic hydrogenation over palladium-activated Raney-nickel. PubMed. [Link]

  • Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. [Link]

  • Raney nickel. Wikipedia. [Link]

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Troubleshooting guide for the reductive amination of 2-fluorophenylpropanal

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the reductive amination of 2-fluorophenylpropanal. This resource is designed for researchers, medicinal chemists, and process development scientists who are utilizing this important synthetic transformation. Here, we address common challenges and frequently asked questions in a direct, problem-solving format, grounding our advice in established chemical principles and field-tested experience.

Introduction: The Chemistry at Play

The reductive amination of 2-fluorophenylpropanal is a robust method for synthesizing primary, secondary, and tertiary amines, including the structural analog 2-fluoroamphetamine (when ammonia is the nitrogen source).[1][2] The reaction proceeds in two key stages:

  • Imine/Iminium Formation: The nucleophilic amine attacks the electrophilic carbonyl carbon of the aldehyde to form a hemiaminal intermediate. This intermediate then dehydrates to form an imine (from primary amines or ammonia) or an iminium ion (from secondary amines).[3][4] This step is reversible and often acid-catalyzed.

  • Reduction: A reducing agent, ideally one that is selective for the C=N double bond over the C=O double bond, reduces the imine or iminium ion to the final amine product.[5]

The success of this reaction hinges on balancing the conditions to favor imine formation and ensuring its subsequent, selective reduction. The ortho-fluoro substituent on the phenyl ring introduces electronic effects that can influence the reactivity of the aldehyde, but the core principles of the reaction remain the same.

Visualizing the Core Mechanism & Troubleshooting Logic

A clear understanding of the reaction pathway and a logical approach to problem-solving are critical for success.

G cluster_0 Part 1: Imine/Iminium Formation (Acid Catalyzed) cluster_1 Part 2: Reduction Aldehyde 2-Fluorophenylpropanal Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal + Amine Amine Amine (R-NH2) Amine->Hemiaminal Imine Imine Intermediate Hemiaminal->Imine - H2O Water H2O Hemiaminal->Water Imine->Hemiaminal + H2O (Reversible) FinalAmine Final Amine Product Imine->FinalAmine ReducingAgent Reducing Agent (e.g., NaBH(OAc)3) ReducingAgent->FinalAmine

Caption: General workflow for reductive amination.

G start Low Yield or Incomplete Reaction check_sm Analysis (TLC/LCMS) shows unreacted starting material? start->check_sm aldehyde_present Aldehyde is the major unreacted species check_sm->aldehyde_present Yes amine_present Amine is the major unreacted species check_sm->amine_present Yes imine_present Imine intermediate is present check_sm->imine_present Yes no_sm Starting materials consumed, but side products observed check_sm->no_sm No sol_aldehyde Imine formation is failing. - Check pH (target 5-6). - Add catalytic acid (AcOH). - Use dehydrating agent (MgSO4). aldehyde_present->sol_aldehyde sol_amine Aldehyde may be unstable. - Check aldehyde quality. - Consider slower addition. - Run at lower temperature. amine_present->sol_amine sol_imine Reduction step is failing. - Check reducing agent activity. - Increase equivalents of reductant. - Extend reaction time. imine_present->sol_imine sol_side_products Side reactions are dominant. - Re-evaluate reducing agent choice. - Check for over-alkylation. - Consider alcohol byproduct. no_sm->sol_side_products

Caption: Troubleshooting workflow for low reaction yield.

Frequently Asked Questions & Troubleshooting Guide

Q1: My reaction is giving a very low yield of the desired amine. What are the most likely causes?

A low yield is the most common issue and can stem from either poor imine formation or an inefficient reduction step.

  • Inefficient Imine Formation: The equilibrium between the carbonyl/amine and the imine must be shifted towards the product.[6]

    • pH Control: The pH is critical. The reaction requires mildly acidic conditions (typically pH 5-7) to catalyze hemiaminal dehydration.[7][8] If the pH is too low (<4), the amine nucleophile will be protonated and non-reactive. If the pH is too high (>8), the acid-catalyzed dehydration step is too slow.

    • Water Removal: Water is a byproduct of imine formation. Its presence can push the equilibrium back towards the starting materials. While not always necessary in a one-pot reaction where the imine is trapped in situ, adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves can improve yields, especially with less reactive substrates.[9]

  • Inefficient Reduction: The chosen reducing agent may be inappropriate or degraded.

    • Reagent Choice: Not all reducing agents are suitable. A strong, non-selective agent like LiAlH₄ will reduce the starting aldehyde as readily as the imine. A milder, more selective reagent is required for a one-pot procedure.[5]

    • Reagent Activity: Borohydride reagents can degrade over time, especially if improperly stored. It's good practice to test the activity of your reducing agent on a simple ketone if you suspect it has degraded.[10]

Q2: I'm seeing a significant amount of 1-(2-fluorophenyl)propan-2-ol as a byproduct. How do I prevent this?

This indicates that your reducing agent is reducing the starting aldehyde directly, a common side reaction.[8]

  • Cause: This typically happens when using a less selective reducing agent, like sodium borohydride (NaBH₄), in a one-pot protocol.[11] NaBH₄ is capable of reducing both aldehydes and imines.

  • Solution 1 (Recommended): Use a More Selective Reducing Agent. The best solution is to switch to a reagent that is selective for the imine/iminium ion in the presence of a carbonyl.

    • Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is often the reagent of choice.[12][13][14] The bulky and electron-withdrawing acetoxy groups moderate its reactivity, making it highly selective for the protonated imine intermediate over the neutral aldehyde. It is used in aprotic solvents like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).[12][15]

    • Sodium Cyanoborohydride (NaBH₃CN): This reagent is also highly selective under mildly acidic conditions.[4][6] However, it is highly toxic and can release hydrogen cyanide gas upon acidification during workup, requiring careful handling and disposal.[16]

  • Solution 2 (Stepwise Procedure): If you must use NaBH₄, you cannot perform a one-pot reaction. First, mix the 2-fluorophenylpropanal and the amine in a solvent like methanol and stir for several hours (or overnight) to ensure maximum imine formation. Only then should you add the NaBH₄ to reduce the pre-formed imine.[11][17]

Q3: Which reducing agent is best for this specific transformation?

The choice of reducing agent is crucial for yield and purity. Below is a comparison of the most common options for a one-pot synthesis.

Reducing Agent Selectivity (Imine vs. Aldehyde) Optimal pH Range Common Solvents Key Advantages & Disadvantages
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Excellent~5-7DCE, THF, DCM[12]Pro: High selectivity, non-toxic byproducts, mild.[12][13] Con: Water-sensitive, more expensive.
Sodium Cyanoborohydride (NaBH₃CN) Very Good~6-7Methanol, Ethanol[11]Pro: High selectivity, water-tolerant.[6] Con: Highly Toxic (releases HCN gas).[16]
Sodium Borohydride (NaBH₄) PoorN/A (for one-pot)Methanol, Ethanol[11]Pro: Inexpensive, readily available. Con: Not selective, will reduce the aldehyde. Only suitable for stepwise procedures.[5][11]

For most applications involving 2-fluorophenylpropanal, Sodium Triacetoxyborohydride (STAB) is the recommended starting point due to its superior selectivity and safety profile.[14][15]

Q4: My reaction mixture becomes thick and difficult to stir. What is happening?

This could be due to aldol condensation or polymerization of the starting aldehyde, which has acidic α-protons.

  • Cause: In the presence of base or even under neutral conditions over time, aldehydes with α-hydrogens can undergo self-condensation reactions.

  • Solutions:

    • Use Fresh Aldehyde: Ensure the 2-fluorophenylpropanal is pure and not partially degraded.

    • Control Stoichiometry: Use the amine as the limiting reagent if it is more valuable, but a slight excess of the amine can help ensure the aldehyde is consumed quickly in the desired reaction pathway.

    • Temperature Control: Perform the reaction at room temperature or below to minimize the rate of side reactions.

    • Order of Addition: Consider adding the aldehyde slowly to a solution of the amine and the reducing agent (if using a one-pot STAB procedure) to keep the instantaneous concentration of free aldehyde low.

Q5: I'm struggling with the final purification. How can I effectively isolate my amine product?

Purification challenges often involve separating the desired amine from unreacted starting materials or the imine intermediate.[17][18]

  • Recommended Method: Acid-Base Extraction. This is the most effective way to purify basic amine products.[8]

    • Quench & Dilute: After the reaction is complete, carefully quench any remaining reducing agent with water or a mild acid. Dilute the reaction mixture with an organic solvent immiscible with water (e.g., ethyl acetate or dichloromethane).

    • Acidic Wash: Extract the organic layer with an aqueous acid solution (e.g., 1M HCl). The basic amine product will be protonated and move into the aqueous layer, while neutral impurities (like the starting aldehyde, alcohol byproduct, or unreacted imine) will remain in the organic layer.

    • Isolate & Basify: Separate the aqueous layer. Wash it once more with fresh organic solvent to remove any trapped impurities. Then, cool the aqueous layer in an ice bath and slowly add a base (e.g., 2M NaOH) until the solution is strongly basic (pH > 12).

    • Final Extraction: The amine will be deprotonated back to its freebase form and will likely precipitate or form an oil. Extract the freebase amine back into a fresh organic solvent (e.g., ethyl acetate or dichloromethane).

    • Dry & Concentrate: Dry the final organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the purified amine.

Example Protocol: Reductive Amination with Ammonia Equivalent

This protocol outlines a general procedure for the synthesis of 2-fluoroamphetamine using ammonium acetate as an ammonia source and NaBH(OAc)₃ as the reducing agent.

Reagent Equivalents Purpose
2-Fluorophenylpropanal1.0Starting Aldehyde
Ammonium Acetate (NH₄OAc)2.0 - 3.0Ammonia Source & pH Buffer
Sodium Triacetoxyborohydride1.2 - 1.5Reducing Agent
1,2-Dichloroethane (DCE)-Aprotic Solvent

Step-by-Step Methodology:

  • To a round-bottom flask under an inert atmosphere, add 2-fluorophenylpropanal (1.0 eq.) and 1,2-dichloroethane (to make a ~0.2 M solution).

  • Add ammonium acetate (2.5 eq.) to the solution and stir vigorously for 30 minutes at room temperature.

  • Slowly add sodium triacetoxyborohydride (1.5 eq.) portion-wise over 15-20 minutes. The reaction may be mildly exothermic.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring for completion by TLC or LC-MS.

  • Upon completion, begin the acid-base extraction workup as described in Q5 to isolate the final product.

References

  • Reductive Amination - Chemistry Steps.

  • 2-Fluoroamphetamine | 1716-60-5 - Smolecule.

  • Reductive amination - Wikipedia.

  • Chemistry of sodium cyanoborohydride and sodium triacetoxyborohydride | Reductive Amination - YouTube.

  • Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method - ChemicalBook.

  • Sodium CyanoBoroHydride and Sodium BoroHydride - Interchim.

  • Sodium triacetoxyborohydride - Wikipedia.

  • Reductive Amination Reaction mechanism - Simple - YouTube.

  • Reductive Amination , and How It Works - Master Organic Chemistry.

  • Reductive Amination - Common Conditions - Organic Chemistry Data.

  • 2-Fluoroamphetamine chemical properties and structure - Benchchem.

  • A Comparative Analysis of Sodium Triacetoxyborohydride and Other Reducing Agents for Reductive Amination - Benchchem.

  • Reductive Amination Practice Problems | Test Your Skills with Real Questions - Pearson.

  • Minimizing side reactions in 2-Fluoroamphetamine synthesis - Benchchem.

  • Struggling with Reductive Amination: Tips for Isolating My Amine Product? - Reddit.

  • Aldehydes and Ketones to Amines - Chemistry Steps.

  • Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction - Frontiers in Chemistry.

  • 2-Fluoroamphetamine - Wikipedia.

  • The Acquisition of Primary Amines from Alcohols through Reductive Amination over Heterogeneous Catalysts - MDPI.

  • Question about reductive amination reaction procedure : r/Chempros - Reddit.

  • 2-Fluoromethamphetamine - Wikipedia.

  • I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine? | ResearchGate.

  • Application Note – Reductive Amination - Sigma-Aldrich.

  • Aldehyde not reacting in reductive amination reaction, thoughts? - ResearchGate.

  • Struggling with Reductive Amination: Tips for Isolating My Amine Product? - Reddit.

  • Troubleshooting guide for reductive amination of 2-aminobenzaldehydes. - Benchchem.

  • Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal.

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Technical Support Center: Purification of 3-(2-Fluorophenyl)propan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 3-(2-Fluorophenyl)propan-1-amine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) related to the removal of impurities from this compound. The following information is based on established scientific principles and practical laboratory experience.

I. Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound.

Issue 1: My final product shows an unexpected peak in the 1H NMR spectrum, suggesting a persistent impurity.

Question: I've synthesized this compound, but after a standard workup, the NMR spectrum shows extra aromatic signals. What could this impurity be, and how do I remove it?

Answer:

An unexpected aromatic peak often indicates the presence of unreacted starting material or a side-product. The most common culprits are unreacted 2-fluorobenzaldehyde or positional isomers like 3-(4-fluorophenyl)propan-1-amine .

Causality:

  • Unreacted 2-Fluorobenzaldehyde: If your synthesis involves the reduction of an intermediate derived from 2-fluorobenzaldehyde (e.g., a nitrile or an oxime), incomplete reduction will leave this aldehyde in your final product.

  • Positional Isomers: The synthesis of the starting material, 2-fluorobenzaldehyde, can sometimes yield other isomers like 4-fluorobenzaldehyde, which would then be carried through the synthetic route.[1][2]

Recommended Solutions:

  • Acid-Base Extraction: This is the most effective initial step to separate the basic amine product from neutral or acidic impurities.

    • Protocol:

      • Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

      • Extract the organic layer with an aqueous solution of a strong acid, such as 1 M hydrochloric acid. The amine will be protonated and move into the aqueous layer.

      • Separate the aqueous layer and wash it with the organic solvent to remove any remaining neutral impurities.

      • Basify the aqueous layer with a strong base, like sodium hydroxide, to deprotonate the amine and cause it to precipitate or form an organic layer.

      • Extract the free amine back into an organic solvent, dry the organic layer over an anhydrous salt (e.g., sodium sulfate), and evaporate the solvent.

  • Column Chromatography: If acid-base extraction is insufficient, column chromatography is a highly effective method for separating compounds with different polarities.[3]

    • Stationary Phase: Silica gel is commonly used. However, basic amines can interact strongly with the acidic silanol groups on silica, leading to peak tailing and poor separation.[4] To mitigate this, you can:

      • Use an amine-functionalized silica column.[4]

      • Add a small amount of a volatile amine, like triethylamine (0.1-1%), to the mobile phase to neutralize the acidic sites on the silica gel.[4][5]

    • Mobile Phase: A gradient of ethyl acetate in hexanes is a good starting point. The polarity can be increased by adding methanol to the mobile phase for more polar compounds.[3]

Issue 2: My product is an oil, and I'm struggling to crystallize it for final purification.

Question: My this compound is a persistent oil, and I need a solid for further steps. How can I induce crystallization?

Answer:

Many primary amines are oils at room temperature. Converting the amine to a salt is a standard and effective technique to obtain a crystalline solid, which can then be purified by recrystallization.[6][7][8]

Causality: The free amine may have a low melting point or exist as a liquid at ambient temperatures. Salt formation introduces ionic character, which significantly increases the melting point and promotes the formation of a stable crystal lattice.

Recommended Solution: Salt Formation and Recrystallization

  • Protocol:

    • Dissolve the oily amine in a suitable solvent like diethyl ether or ethyl acetate.

    • Slowly add a solution of an acid (e.g., hydrochloric acid in diethyl ether, or acetic acid) while stirring.[7] The amine salt will precipitate out of the solution.

    • Filter the solid salt and wash it with a small amount of the cold solvent.

    • Recrystallize the salt from a suitable solvent system. Common choices include ethanol, methanol, or a mixture of solvents like ethanol/ether.[8]

    • To recover the free amine, dissolve the purified salt in water, basify the solution with a strong base, and extract the free amine into an organic solvent.[6]

A novel approach for amine purification involves the use of trichloroacetic acid (TCA). The amine-TCA salt can be precipitated and isolated. Subsequent heating of the salt leads to the decarboxylation of TCA, yielding volatile byproducts and the pure free amine.[9]

Issue 3: I suspect I have a mixture of positional isomers. How can I separate them?

Question: My analytical data suggests the presence of both this compound and 3-(4-Fluorophenyl)propan-1-amine. How can I resolve this mixture?

Answer:

Separating positional isomers can be challenging due to their similar physical properties. High-performance liquid chromatography (HPLC) is often the most effective technique for this type of separation.[10][11][12]

Causality: Positional isomers often have very similar boiling points and polarities, making techniques like distillation and standard column chromatography less effective.

Recommended Solution: High-Performance Liquid Chromatography (HPLC)

  • Stationary Phase: A C18 reversed-phase column is a good starting point for the separation of polar compounds like amines.[13] Chiral columns have also been shown to be effective in separating positional isomers of similar compounds.[12]

  • Mobile Phase: A mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol is typically used. The pH of the mobile phase can be adjusted to optimize the separation of basic compounds.[4]

  • Method Development: Analytical HPLC can be used to develop a separation method, which can then be scaled up to preparative HPLC for purification.[13]

Parameter Recommendation for Isomer Separation Rationale
Technique Reversed-Phase HPLCEffective for separating polar organic molecules.[13]
Stationary Phase C18 or Phenyl-HexylProvides good retention and selectivity for aromatic compounds.
Mobile Phase Acetonitrile/Water or Methanol/Water with a bufferAllows for fine-tuning of selectivity.
pH Control Alkaline pHSuppresses the protonation of the amine, leading to better peak shape and retention.[4]

II. Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: Common impurities can include:

  • Unreacted starting materials: Such as 2-fluorobenzaldehyde or the corresponding nitrile.

  • Side-products: Including positional isomers (e.g., 4-fluoro isomer) originating from the starting materials.[1]

  • Over-alkylation products: If the synthesis involves alkylation of a primary amine, secondary and tertiary amines can form.[14]

  • Byproducts from the reducing agent: Depending on the reduction method used.

Q2: What is the best general purification strategy for this compound?

A2: A multi-step approach is often the most effective:

  • Initial Workup: An acid-base extraction to separate the basic amine from neutral and acidic impurities.

  • Chromatography: If impurities persist, column chromatography on silica gel (with an amine additive in the mobile phase) or on an amine-functionalized silica gel is recommended.[4][5]

  • Crystallization (as a salt): For final polishing and to obtain a solid product, conversion to a salt followed by recrystallization is a highly effective method.[7][8]

Q3: How can I monitor the purity of my product during the purification process?

A3: Several analytical techniques can be used:

  • Thin-Layer Chromatography (TLC): A quick and inexpensive method to monitor the progress of a reaction and the separation during column chromatography.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used to identify and quantify impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques are highly sensitive and can detect trace impurities. They are particularly useful for confirming the molecular weight of the product and identifying unknown impurities.

Purification Workflow Decision Tree

The following diagram illustrates a decision-making process for the purification of this compound.

PurificationWorkflow start Crude this compound acid_base Acid-Base Extraction start->acid_base analyze1 Analyze Purity (TLC, NMR) acid_base->analyze1 pure_product Pure Product analyze1->pure_product Purity > 98% chromatography Column Chromatography (Silica or Amine-Functionalized) analyze1->chromatography Impurities Present analyze2 Analyze Purity (NMR, LC-MS) chromatography->analyze2 analyze2->pure_product Purity > 98% salt_formation Salt Formation & Recrystallization analyze2->salt_formation Trace Impurities or Oily Product analyze3 Analyze Final Purity salt_formation->analyze3 analyze3->pure_product Meets Specifications

Caption: Decision tree for purification of this compound.

References

  • Teledyne ISCO. (2012). RediSep C-18 reversed phase column Purification of primary amines.
  • Sulfur Recovery Engineering Inc. Amine Troubleshooting.
  • Scribd. Amine Treating - Troubleshooting Guide.
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  • (2020, November 30). Startup troubleshooting of amine units in LNG export facilities.
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  • PubMed. (2008, June 13). Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups.
  • Beilstein Journals. (2022, February 24). Trichloroacetic acid fueled practical amine purifications.
  • (2014, December 22). How do I purify the resulting compound after a nitro- to amine-group reduction?.
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  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization.
  • PubMed. (2003, March). Separation of positional isomers by the use of coupled shape-selective stationary phase columns.
  • Sciencemadness Discussion Board. (2018, January 10). How do I best conduct a recrystallization when the impurities are similar solubilities as the product?.
  • PubMed. (2011, January). Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets.
  • Chromatography Forum. (2017, December 14). separation of positional isomers.
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  • Tradeindia. 3-amino-3-(2-fluorophenyl)propan-1-ol Hydrochloride - 98% Purity, Cas No.
  • The Royal Society of Chemistry. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism (Electronic Supplementary Information).
  • Google Patents. WO2010086877A2 - Process for the preparation of 3-bromo - 4 - fluorobenzaldehyde.
  • Master Organic Chemistry. (2025, June 5). The Gabriel Synthesis.
  • Benchchem. This compound|CAS 91319-62-9.
  • Der Pharma Chemica. Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide.
  • Google Patents. KR101644016B1 - A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same.
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Technical Support Center: Purification of Fluorinated Amines via Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of fluorinated amines. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of purifying these unique and often challenging compounds using column chromatography. Fluorinated amines, while critical in pharmaceuticals and agrochemicals due to their unique physicochemical properties, present specific purification hurdles owing to the high electronegativity of fluorine and the basicity of the amine functional group.[1][2] This resource provides in-depth troubleshooting guides and frequently asked questions to empower you to overcome these challenges and achieve high-purity compounds.

Troubleshooting Guide: Common Issues and Solutions

The purification of fluorinated amines by column chromatography can be fraught with challenges, from poor separation to product degradation. This section addresses the most common problems, explains their underlying causes, and provides actionable, field-proven solutions.

Issue 1: Severe Peak Tailing or Complete Adsorption of the Fluorinated Amine on the Column

Causality: This is the most frequent issue encountered and is primarily due to strong interactions between the basic amine and the acidic silanol groups (Si-OH) on the surface of standard silica gel.[3][4] The lone pair of electrons on the nitrogen atom readily forms strong hydrogen bonds or can be protonated by the acidic silica, leading to irreversible binding or slow, uneven elution, which manifests as severe peak tailing.[4][5]

Solutions:

  • Mobile Phase Modification with a Competing Base:

    • Mechanism: Adding a small amount of a volatile tertiary amine, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to the mobile phase effectively "neutralizes" the acidic silanol groups.[3][6][7] The competing base preferentially interacts with the silica surface, preventing the fluorinated amine from strongly adsorbing.[5]

    • Protocol: Start by adding 0.1-1% (v/v) of TEA to your pre-determined solvent system (e.g., hexane/ethyl acetate). It is crucial to pre-treat the silica gel by flushing the column with the TEA-containing mobile phase before loading your sample.[6][7]

  • Utilize a Deactivated or Alternative Stationary Phase:

    • Amine-Functionalized Silica: These columns have an aminopropyl group chemically bonded to the silica surface, creating a more basic environment that repels the basic fluorinated amine, leading to improved peak shape and elution.[3][4][5]

    • Neutral or Basic Alumina: Alumina can be a suitable alternative to silica gel, especially the neutral or basic grades, which have fewer acidic sites.[8][9]

    • End-Capped Silica: While less common for preparative chromatography, end-capped silica, where the residual silanol groups are derivatized, can also reduce unwanted interactions.[3]

Issue 2: Poor Separation of the Fluorinated Amine from Non-Fluorinated Analogs or Impurities

Causality: The introduction of fluorine can significantly alter a molecule's polarity and chromatographic behavior in non-intuitive ways. Sometimes, the polarity difference between the desired product and an impurity is insufficient for effective separation on standard silica gel.

Solutions:

  • Optimize the Mobile Phase System:

    • Systematic Solvent Screening: Don't rely solely on the standard hexane/ethyl acetate system. Experiment with different solvent systems that offer alternative selectivities. A table of common solvent systems is provided below.

    • Gradient Elution: If isocratic elution fails, a gradient elution, where the polarity of the mobile phase is gradually increased during the separation, can help resolve closely eluting compounds.[6]

  • Reverse-Phase Chromatography:

    • Principle: In reverse-phase chromatography, a non-polar stationary phase (like C18-silica) is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol). This technique separates compounds based on their hydrophobicity.[10] Fluorinated compounds often exhibit unique retention behavior on these columns.[11][12]

    • Application: This can be particularly effective for separating fluorinated amines from non-fluorinated starting materials that have different hydrophobicities.

  • Fluorinated Stationary Phases:

    • Mechanism: Stationary phases containing fluorinated moieties (e.g., pentafluorophenyl (PFP) phases) can offer unique selectivity for fluorinated compounds through dipole-dipole, π-π, and charge transfer interactions.[11][13][14][15]

    • Benefit: These phases can sometimes resolve compounds that are inseparable on traditional C18 or silica columns.[11][15]

Issue 3: On-Column Degradation of the Fluorinated Amine

Causality: The acidic nature of silica gel can catalyze the degradation of sensitive functional groups.[7][8] Certain fluorinated amines may be particularly susceptible to hydrolysis or rearrangement under acidic conditions.[3]

Solutions:

  • Deactivation of Silica Gel: As mentioned for peak tailing, adding a base like triethylamine to the mobile phase can neutralize the acidity of the silica and prevent degradation.[6][7]

  • Use of a Less Acidic Stationary Phase: Switching to neutral alumina or an amine-functionalized silica can provide a less harsh environment for the compound.[5][8]

  • Minimize Contact Time: Employing flash chromatography with a higher flow rate can reduce the time the compound spends on the stationary phase, thereby minimizing the opportunity for degradation.[7]

Troubleshooting Workflow Diagram

G start Problem Identified (e.g., Tailing, Poor Separation) check_tailing Is there significant peak tailing? start->check_tailing add_tea Add 0.1-1% TEA to mobile phase check_tailing->add_tea Yes check_separation Is separation from impurities poor? check_tailing->check_separation No use_amine_silica Use Amine-Functionalized Silica or Alumina add_tea->use_amine_silica If tailing persists add_tea->check_separation use_amine_silica->check_separation optimize_mobile_phase Optimize Mobile Phase (Solvent Screen, Gradient) check_separation->optimize_mobile_phase Yes check_degradation Is there evidence of product degradation? check_separation->check_degradation No reverse_phase Consider Reverse-Phase Chromatography optimize_mobile_phase->reverse_phase If unresolved optimize_mobile_phase->check_degradation reverse_phase->check_degradation deactivate_silica Deactivate Silica (add TEA) check_degradation->deactivate_silica Yes end_node Problem Resolved check_degradation->end_node No change_stationary_phase Switch to a less acidic stationary phase deactivate_silica->change_stationary_phase If degradation persists deactivate_silica->end_node change_stationary_phase->end_node

Caption: A general workflow for troubleshooting common issues in the column chromatography of fluorinated amines.

Frequently Asked Questions (FAQs)

Q1: How do I choose the initial solvent system for my fluorinated amine purification?

A1: The process is similar to that for non-fluorinated compounds and relies on Thin Layer Chromatography (TLC).[16]

  • TLC Analysis: Spot your crude reaction mixture on a TLC plate and test various solvent systems.[17][18] The ideal solvent system will give your desired fluorinated amine a retention factor (Rf) of approximately 0.25-0.35.[16] This Rf value generally provides the best separation on a column.

  • Starting Solvents: A good starting point is a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane).[16][19]

  • Adding a Modifier: If you observe streaking on the TLC plate, it's a strong indicator of strong interaction with the silica.[20] Add 0.1-1% triethylamine to your developing solvent to see if this improves the spot shape.[8] If it does, you should use this modified solvent system for your column.

Solvent System Examples for Varying Polarity Typical Applications
Hexane / Ethyl AcetateGood for moderately polar compounds.
Dichloromethane / MethanolFor more polar amines that require a stronger eluent.[5]
Hexane / AcetoneAn alternative to the ethyl acetate system.
Toluene / Ethyl AcetateCan offer different selectivity for aromatic compounds.

Q2: How does the presence of fluorine affect the polarity and elution order?

A2: The effect of fluorine on polarity is complex. While fluorine is highly electronegative, which can increase the dipole moment of a C-F bond, the overall effect on molecular polarity depends on the number and position of fluorine atoms. Perfluorinated segments of a molecule can be considered "fluorous" and exhibit low polarity, leading to faster elution in normal-phase chromatography.[12] However, a single trifluoromethyl group can significantly increase the acidity of nearby protons, potentially increasing interactions with the stationary phase. Therefore, the elution order is not always predictable and must be determined empirically using TLC.

Q3: Can I visualize my fluorinated amine on a TLC plate?

A3: Yes. Most fluorinated amines can be visualized on TLC plates that contain a fluorescent indicator (e.g., F254).[8][21]

  • UV Light: When irradiated with short-wave UV light (254 nm), compounds that absorb UV light will appear as dark spots against a fluorescent green background.[8][18][21]

  • Staining: If your compound is not UV-active, you can use a chemical stain.[21]

    • Potassium Permanganate (KMnO4) Stain: This stain is effective for visualizing compounds that can be oxidized, including many amines.[22]

    • Ninhydrin Stain: This is particularly useful for primary and secondary amines, which typically appear as purple or yellow spots upon heating.[22]

    • p-Anisaldehyde Stain: A good general-purpose stain that reacts with many functional groups, including amines, to give colored spots upon heating.[22]

Q4: What is the best way to pack and load my column for purifying a fluorinated amine?

A4: Proper column packing and sample loading are crucial for achieving good separation.[23][24]

  • Packing the Column:

    • Wet Packing: This is the preferred method to ensure a uniform and bubble-free column bed.[23][24] Prepare a slurry of the silica gel in your initial, least polar mobile phase. Pour the slurry into the column and allow it to settle, draining excess solvent until the solvent level is just above the silica bed.[10]

  • Loading the Sample:

    • Wet Loading: Dissolve your crude product in a minimal amount of the mobile phase (or a slightly more polar solvent if necessary for solubility) and carefully pipette it onto the top of the column bed.[23]

    • Dry Loading: If your compound is not very soluble in the mobile phase, you can pre-adsorb it onto a small amount of silica gel.[6] Dissolve your crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of the packed column.[6] This technique often leads to better resolution for difficult separations.

Q5: I have successfully purified my fluorinated amine, but I am struggling to remove the triethylamine from my final product. What should I do?

A5: Triethylamine has a boiling point of 89.5 °C, which can make it difficult to remove completely under reduced pressure, especially if your product is a high-boiling oil.

  • Azeotropic Removal: Co-evaporate your product with a solvent like toluene or dichloromethane several times. The triethylamine will form an azeotrope with the solvent and be more readily removed.

  • Acidic Wash: If your fluorinated amine product is not acid-sensitive, you can perform a liquid-liquid extraction. Dissolve your product in an organic solvent (e.g., diethyl ether or ethyl acetate) and wash it with a dilute aqueous acid solution (e.g., 1M HCl).[3] The triethylamine will be protonated and move into the aqueous layer. Be aware that your fluorinated amine may also be protonated and move to the aqueous layer, so this method requires careful consideration of the relative basicities.

  • Use a More Volatile Base: In future purifications, consider using a more volatile competing base, such as pyridine (if compatible with your compound), which is easier to remove.

References

  • Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]

  • Chromatography Forum. (2009). Amine column degradation. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Tips for Flash Column Chromatography. Retrieved from [Link]

  • LCGC International. (2001). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. Retrieved from [Link]

  • Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. Retrieved from [Link]

  • Bitesize Bio. (n.d.). The Basics of Running a Chromatography Column. Retrieved from [Link]

  • ResearchGate. (2016). How to isolate Imine by column chromatography?. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). Thin Layer Chromatography. Retrieved from [Link]

  • UCLA Chemistry. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]

  • CU Boulder Organic Chemistry. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]

  • Waters Corporation. (n.d.). Mobile Phase Optimization for the Analysis of Synthetic Oligonucleotides by Ion-Pair Reversed Phase Liquid Chromatography. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Applications of fluorinated compounds as phases and additives in chromatography and their uses in pharmaceutical analysis. Retrieved from [Link]

  • Phenomenex. (2025). Column Chromatography: Principles, Procedure, and Applications. Retrieved from [Link]

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Choices. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). The Critical Role of Mobile Phase pH in the Performance of Oligonucleotide Ion-Pair Liquid Chromatography–Mass Spectrometry Methods. Retrieved from [Link]

  • PubMed. (1994). Fluorinated bonded stationary phases in micellar liquid chromatography. Retrieved from [Link]

  • Waters Corporation. (n.d.). Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Retrieved from [Link]

  • NIH. (n.d.). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. Retrieved from [Link]

  • ACS Publications. (2020). Fluoroalkylamines: Novel, Highly Volatile, Fast-Equilibrating, and Electrospray Ionization–Mass Spectrometry Signal-Enhancing Cationic Ion-Interaction Reagents. Retrieved from [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved from [Link]

  • LCGC International. (2016). Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. Retrieved from [Link]

  • Nottingham ePrints. (n.d.). New Methods for the Construction of Fluorinated Cyclic Amines and Amides. Retrieved from [Link]

  • University of Alberta. (n.d.). Column chromatography. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • YouTube. (2025). Why Do Amines Adhere To Silica Gel Columns? - Chemistry For Everyone. Retrieved from [Link]

  • ACS Organic & Inorganic Au. (2023). Synthesis of Fluorinated Amines: A Personal Account. Retrieved from [Link]

  • Wyzant. (2020). column chromatography. Retrieved from [Link]

  • Columbia University. (n.d.). Column chromatography. Retrieved from [Link]

  • Reddit. (2019). Can amine salts run through a silica column?. Retrieved from [Link]

  • Pharmaceutical Technology. (n.d.). Overcoming Challenges in Fluorine-Based Chemistry. Retrieved from [Link]

  • NIH. (n.d.). Synthesis of Fluorinated Amines: A Personal Account. Retrieved from [Link]

  • ResearchGate. (2016). How to purify synthetic fluoroquinolones, using column chromatography?. Retrieved from [Link]

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Technical Support Center: Navigating Exothermic Reactions in Fluorinated Amine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of fluorinated amines. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on managing the significant thermal hazards associated with these powerful, yet challenging, chemical transformations. The introduction of fluorine into amine-containing molecules is a cornerstone of modern medicinal chemistry, but the inherent reactivity of many fluorinating agents necessitates a robust understanding of reaction thermodynamics and heat management.

This guide moves beyond simple procedural lists to offer a comprehensive, question-and-answer-based approach to troubleshooting and experimental design. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system for safety and success.

Frequently Asked Questions (FAQs)

Q1: Why are fluorination reactions, particularly for amine synthesis, often highly exothermic?

A1: The high exothermicity of many fluorination reactions stems from the fundamental properties of the fluorine atom and the bonds it forms. Fluorine is the most electronegative element, and the carbon-fluorine bond is one of the strongest single bonds in organic chemistry. Reactions involving elemental fluorine (F₂) are notoriously energetic and can be explosive due to the weakness of the F-F bond and the subsequent formation of very strong C-F and H-F bonds.[1][2] Many common fluorinating agents, such as diethylaminosulfur trifluoride (DAST) and Selectfluor®, also release significant amounts of energy upon reaction.[3][4] When synthesizing fluorinated amines, the reaction of an amine, a nucleophilic and often basic functional group, with a highly reactive electrophilic fluorine source can lead to rapid and difficult-to-control heat release.[5]

Q2: What are the immediate signs of a thermal runaway reaction, and what is the emergency protocol?

A2: Recognizing the early signs of a thermal runaway is critical for laboratory safety. Key indicators include:

  • A sudden, sharp increase in internal reaction temperature that your cooling system cannot control.[6][7]

  • A rapid rise in pressure within the reaction vessel.[6]

  • Vigorous, uncontrolled boiling or gas evolution.[7]

  • A noticeable change in the color or viscosity of the reaction mixture.

Emergency Protocol:

  • Alert Personnel: Immediately inform everyone in the vicinity.

  • Stop Reagent Addition: If it is safe to do so, immediately cease the addition of any reactants.[6][7]

  • Maximize Cooling: Increase the efficiency of your cooling system (e.g., by adding dry ice to an acetone bath).[6]

  • Prepare to Quench: If a pre-planned quenching strategy is in place and the situation is deemed controllable, introduce the quenching agent.

  • Evacuate: If the reaction is uncontrollable, evacuate the area and follow your institution's emergency procedures.[7]

Q3: For a batch reaction, what are the fundamental principles for managing a highly exothermic fluorination?

A3: In a traditional batch reactor, effective heat management relies on several key principles:

  • Slow Reagent Addition: The fluorinating agent should be added slowly and in a controlled manner to allow the cooling system to dissipate the heat as it is generated.[5]

  • Low Initial Temperature: Starting the reaction at a low temperature (e.g., 0 °C, -20 °C, or even -78 °C) provides a larger thermal buffer.[5]

  • Efficient Stirring: Good agitation is crucial to ensure homogenous temperature distribution and prevent the formation of localized hot spots.

  • Dilution: Running the reaction at a lower concentration can help to moderate the rate of heat generation.[5]

  • Appropriate Reactor Size and Material: The reactor should not be overfilled, and its material should have good thermal conductivity.

Q4: What is flow chemistry, and why is it a recommended strategy for exothermic fluorination reactions?

A4: Flow chemistry involves continuously pumping reactants through a tube or microreactor where the reaction takes place.[8] This methodology is highly advantageous for managing exothermic reactions for several reasons:

  • Superior Heat Transfer: Flow reactors have a much higher surface-area-to-volume ratio compared to batch reactors.[8][9][10][11] This allows for almost instantaneous heating or cooling and highly efficient heat dissipation, significantly reducing the risk of thermal runaway.[12][13]

  • Enhanced Safety: The small internal volume of a flow reactor means that only a small amount of material is reacting at any given time, minimizing the potential hazard of an uncontrolled exotherm.[8]

  • Precise Control: Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to more consistent product quality and potentially higher yields.[2][8]

  • Scalability: Scaling up a flow reaction often simply involves running the system for a longer period or using multiple reactors in parallel, which is often more straightforward than scaling up a batch process.[8]

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of fluorinated amines.

Issue 1: The reaction is not proceeding, or the yield is very low.

Potential Cause Troubleshooting Steps Causality
Inactive Fluorinating Agent Use a fresh bottle of the reagent. Check for signs of degradation such as clumping or discoloration.[5]Reagents like Selectfluor can degrade over time, especially if not stored under anhydrous conditions.[5]
Presence of Moisture Ensure all glassware is rigorously dried and use anhydrous solvents. Run the reaction under an inert atmosphere (e.g., nitrogen or argon).[4][14]Many fluorinating agents react violently with water, which will consume the reagent and prevent the desired reaction.[4]
Electron-Withdrawing Groups on the Substrate For substrates with strong electron-withdrawing groups (e.g., -CN, -SO₂R, -COOR), consider derivatizing the amine to increase its nucleophilicity, for example, through N-methylation.[5]Electron-withdrawing groups decrease the nucleophilicity of the amine, making it less reactive towards the electrophilic fluorine source.[5]
Sub-optimal Temperature If the reaction is sluggish at low temperatures, a cautious and controlled increase in temperature may be necessary. Monitor closely for any signs of an exotherm.[14]Some fluorination reactions have a significant activation energy and require thermal input to proceed at a reasonable rate.

Issue 2: The reaction is intense and difficult to control, even with cooling.

Potential Cause Troubleshooting Steps Causality
Highly Reactive Substrate Substrates containing multiple amines (diamines) can be particularly reactive.[5] Implement very slow, dropwise addition of the fluorinating agent at a very low starting temperature (e.g., -78 °C).[5]The presence of multiple reactive sites can lead to a very rapid and highly exothermic reaction.
Reagent Addition Rate is Too High Reduce the rate of addition of the fluorinating agent. Consider using a syringe pump for precise and consistent addition.A high rate of addition generates heat faster than the cooling system can remove it.
High Concentration Use a more dilute solution for the reaction.[5]Lowering the concentration of reactants will slow the reaction rate and reduce the rate of heat generation per unit volume.
Inadequate Cooling Ensure your cooling bath is at the target temperature and has sufficient volume and surface area contact with the reaction flask.Inefficient heat removal is a primary cause of loss of thermal control.

Issue 3: Formation of significant side products.

Side Product Troubleshooting Steps Causality
Monofluorinated Byproduct (in difluorination) Increase the equivalents of the fluorinating agent (e.g., to 2.5 equivalents or more).[5] Consider increasing the reaction time or temperature cautiously.[5]The second fluorination step may be slower or have a higher activation energy than the first, requiring more forcing conditions or a higher concentration of the fluorinating agent to go to completion.
Elimination Products (from alcohol precursors) Lower the reaction temperature. Start at -78 °C and allow the reaction to warm slowly.[4] Consider using a less polar solvent.Elimination reactions are often favored at higher temperatures. A lower temperature can favor the desired SN2 substitution pathway.[4]
Over-fluorination Use a slight excess of the amine substrate relative to the fluorinating agent. Monitor the reaction closely and stop it once the starting material is consumed.If the fluorinated product is also reactive towards the fluorinating agent, careful control of stoichiometry is essential.

Experimental Protocols

Protocol 1: Batch Deoxyfluorination of a Primary Alcohol to a Fluoroamine Precursor using Deoxo-Fluor®

This protocol describes a typical laboratory-scale batch fluorination.

Materials:

  • Primary alcohol substrate (1.0 eq)

  • Deoxo-Fluor® (1.2 eq)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Flame-dried, three-neck round-bottom flask with a magnetic stir bar

  • Dropping funnel

  • Thermometer

  • Inert gas (N₂ or Ar) supply

  • Ice bath

Procedure:

  • Setup: Assemble the flame-dried glassware under an inert atmosphere. Dissolve the alcohol substrate (1 eq.) in anhydrous DCM (approx. 0.1 M solution) in the round-bottom flask.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add Deoxo-Fluor® (1.2 eq.) dropwise to the stirred solution via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour, then slowly warm to room temperature and stir overnight.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or ¹⁹F NMR.

  • Quenching: Once the reaction is complete, carefully and slowly add the reaction mixture to a stirred, saturated aqueous solution of NaHCO₃ at 0 °C to quench any unreacted Deoxo-Fluor®.

  • Workup: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Protocol 2: Continuous Flow Fluorination using an Electrophilic Fluorinating Agent

This protocol outlines the general setup for a continuous flow fluorination, which is inherently safer for highly exothermic processes.

System:

  • Two syringe pumps

  • T-mixer

  • Coil reactor (e.g., PFA or FEP tubing) of a known volume

  • Back-pressure regulator

  • Temperature-controlled bath (e.g., oil bath or cryostat)

  • Collection flask

Procedure:

  • Solution Preparation:

    • Solution A: Dissolve the amine substrate in a suitable anhydrous solvent (e.g., acetonitrile).

    • Solution B: Dissolve the electrophilic fluorinating agent (e.g., Selectfluor®) in the same anhydrous solvent.

  • System Setup: Prime the pumps and tubing with the solvent. Place the coil reactor in the temperature-controlled bath set to the desired reaction temperature.

  • Reaction Initiation: Start pumping Solution A and Solution B at equal flow rates into the T-mixer. The combined flow rate and the reactor volume will determine the residence time.

  • Steady State: Allow the system to reach a steady state (typically after 3-5 residence times) before collecting the product.

  • Collection: Collect the product stream from the back-pressure regulator.

  • In-line Quenching (Optional but Recommended): A third pump can introduce a quenching solution (e.g., aqueous NaHCO₃) through a second T-mixer after the reactor to neutralize the reaction before collection.

  • Workup and Purification: The collected product stream is then worked up and purified as in a batch process.

Visualization of Thermal Management Strategies

The following diagrams illustrate key concepts in managing exothermic reactions.

Exotherm_Management_Workflow cluster_0 Initial Assessment cluster_1 Strategy Selection cluster_2 Batch Protocol Details A Is the reaction known to be highly exothermic? B Perform Reaction Calorimetry (DSC/RC1) A->B If unknown C Consider Flow Chemistry A->C Yes D Optimize Batch Protocol A->D No/Moderate B->C High Heat Flow B->D Manageable Heat Flow E Low Temperature Start D->E F Slow Reagent Addition D->F G Dilute Conditions D->G H Efficient Stirring D->H

Caption: Decision workflow for selecting a thermal management strategy.

Batch_vs_Flow_Heat_Transfer Comparison of Heat Transfer in Batch vs. Flow Reactors Batch Batch Reactor Volume (V) Surface Area (A) Low SA:V Ratio Inefficient Heat Transfer Flow Flow Reactor Volume (v) Surface Area (a) High SA:V Ratio Efficient Heat Transfer

Caption: Heat transfer comparison: Batch vs. Flow reactors.[8][9][10][11]

References

  • Beilstein Journals. (n.d.). Flow microreactor synthesis in organo-fluorine chemistry. Retrieved from [Link]

  • ACS Chemical Health & Safety. (2022, February 1). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. Retrieved from [Link]

  • HIMS. (2025, November 10). Safe and scalable synthesis of fluorinated amine compounds for medicinal chemistry. Retrieved from [Link]

  • RSC Publishing. (2018, October 30). Computational investigation of the control of the thermodynamics and microkinetics of the reductive amination reaction by solvent coordination and a co-catalyst. Retrieved from [Link]

  • The University of Kansas Health System. (n.d.). Poison Facts: - High Chemicals: Fluorine. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis of Fluorinated Amines: A Personal Account. Retrieved from [Link]

  • Chemistry World. (2021, August 2). Safer fluorination process developed using flow electrochemistry. Retrieved from [Link]

  • NIH. (n.d.). Synthesis of Fluorinated Amines: A Personal Account - PMC. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Development of fluorination methods using continuous-flow microreactors. Retrieved from [Link]

  • Stoli Chem. (2021, May 14). Batch or flow manufacturing in chemistry? Problems & opportunities in switching to flow. Retrieved from [Link]

  • Kilolabs. (n.d.). Batch vs. Continuous Process - Flow Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). Methods and reaction mixtures for controlling exothermic reactions.
  • YouTube. (2020, November 26). Batch or flow manufacturing in chemistry? Problems & opportunities in switching to flow. Retrieved from [Link]

  • MDPI. (2022, January 26). Temperature Control of Exothermic Reactions Using n-Octadecane@MF Resin microPCMs Based on Esterification Reactions. Retrieved from [Link]

  • NIH. (n.d.). Combustion Calorimetry with Fluorine: Constant Pressure Flame Calorimetry - PMC. Retrieved from [Link]

  • ResearchGate. (2025, October 14). (PDF) Temperature Control of Exothermic Reactions Using n-Octadecane@MF Resin microPCMs Based on Esterification Reactions. Retrieved from [Link]

  • ACS Organic & Inorganic Au. (2023, September 5). Synthesis of Fluorinated Amines: A Personal Account. Retrieved from [Link]

  • Purdue University. (n.d.). Fluorine Safety. Retrieved from [Link]

  • Pharmaceutical Technology. (n.d.). Fluorination Remains Key Challenge in API Synthesis. Retrieved from [Link]

  • Aragen Life Sciences. (n.d.). Flow Chemistry vs. Batch Processes. Retrieved from [Link]

  • NJ.gov. (n.d.). HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS. Retrieved from [Link]

  • ACS Publications. (n.d.). Combustion Calorimetry of Organic Fluorine Compounds by a Rotating-Bomb Method | The Journal of Physical Chemistry. Retrieved from [Link]

  • Semantic Scholar. (n.d.). constant pressure flame calorimetry. Retrieved from [Link]

  • NIH. (2014, August 25). Late-stage [18F]Fluorination: New Solutions to Old Problems - PMC. Retrieved from [Link]

  • Save My Exams. (2025, November 18). Calorimetry Experiments | DP IB Chemistry Revision Notes 2023. Retrieved from [Link]

  • NIH. (n.d.). Fluorine Flame Calorimetry III. The Heat of Formation of Chlorine Trifluoride at 298.15 K - PMC. Retrieved from [Link]

  • University of Cambridge. (n.d.). Fluorination Reactions | Professor Steven V. Ley Research Group. Retrieved from [Link]

  • Royal Society of Chemistry. (2021, May 21). Continuous flow strategies for using fluorinated greenhouse gases in fluoroalkylations. Retrieved from [Link]

  • PubMed. (2023, November 2). Advances in Continuous Flow Fluorination Reactions. Retrieved from [Link]

  • Pharmaceutical Technology. (n.d.). GMP Fluorination Challenges Limit Use in API Synthesis. Retrieved from [Link]

  • University of Nottingham. (n.d.). New Methods for the Construction of Fluorinated Cyclic Amines and Amides - - Nottingham ePrints. Retrieved from [Link]

  • PubMed. (2011, March 18). Nucleophilic fluorination reactions starting from aqueous fluoride ion solutions. Retrieved from [Link]

  • Fluoride Action Network. (2019, June 20). The Dark Side of Fluorine. Retrieved from [Link]

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Improving the stability of 3-(2-Fluorophenyl)propan-1-amine in solution

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSS-2FPPA-STAB-001

Subject: Improving the Stability of 3-(2-Fluorophenyl)propan-1-amine in Solution: A Guide for Researchers

Introduction

This compound is a primary aralkylamine that serves as a critical building block and intermediate in pharmaceutical research and development. As with many primary amines, researchers frequently encounter stability issues when handling this compound in solution, leading to decreased purity, altered activity, and inconsistent experimental results. This technical guide provides a comprehensive framework for understanding, troubleshooting, and mitigating the degradation of this compound. We will explore the chemical principles behind its instability and offer field-proven protocols to ensure the integrity of your research materials.

Frequently Asked Questions (FAQs): The Basics of Stability

Q1: What makes this compound susceptible to degradation in solution?

A1: The primary amine (-NH₂) group is a nucleophilic and easily oxidizable functional group. This makes the molecule susceptible to several degradation pathways, primarily:

  • Oxidation: The lone pair of electrons on the nitrogen atom is a prime target for atmospheric oxygen and other oxidizing agents. This is often the most significant pathway, leading to color changes and the formation of impurities.[1] Amines are known to be sensitive to oxidation by oxygen and light.[1]

  • Reaction with Carbon Dioxide: The basic amine group can react with atmospheric CO₂ to form carbamate salts, which can alter the pH and potentially precipitate.

  • pH-Dependent Instability: In highly alkaline solutions (pH > 10), the amine exists predominantly as the neutral, free base form.[2] This form is more susceptible to oxidation and less soluble in aqueous media compared to its protonated (salt) form, which is favored at acidic to neutral pH.[2]

Q2: What are the most common signs of degradation in my solution?

A2: Visual and analytical indicators can signal degradation:

  • Color Change: A solution turning yellow or brown is a classic sign of oxidation.

  • Precipitation: The formation of a solid may indicate precipitation of the less soluble free base at high pH or the formation of insoluble degradation products.

  • Decreased Purity: Chromatographic analysis (e.g., HPLC, GC) showing new impurity peaks or a decrease in the main compound's peak area over time is a definitive sign of degradation.

  • pH Shift: A gradual decrease in the pH of an unbuffered aqueous solution can occur as the amine reacts with atmospheric CO₂.

Q3: What are the likely degradation products?

A3: Based on the known degradation pathways of structurally similar compounds like phenylethylamine, the primary degradation products are formed via oxidation.[3][4][5] The amine is first oxidized to the corresponding imine, which then hydrolyzes to an aldehyde (3-(2-fluorophenyl)propanal). This aldehyde is often unstable and is further oxidized to the corresponding carboxylic acid (3-(2-fluorophenyl)propanoic acid).[5]


Parent [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; Aldehyde [label="3-(2-Fluorophenyl)propanal\n(Intermediate)", fillcolor="#F1F3F4", fontcolor="#202124"]; Acid [label="3-(2-Fluorophenyl)propanoic Acid\n(Final Degradant)", fillcolor="#F1F3F4", fontcolor="#202124"];

Parent -> Aldehyde [label=" Oxidative Deamination\n(e.g., via O₂, light, metal ions)"]; Aldehyde -> Acid [label=" Further Oxidation"]; }

Hypothesized oxidative degradation pathway of this compound.

Troubleshooting Guide: From Problem to Protocol

This section addresses specific problems you may encounter during your experiments. The workflow below provides a general decision-making framework for troubleshooting.


Start [label="Instability Observed\n(e.g., color change, precipitation, purity loss)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckpH [label="Is the solution pH > 8\nor unbuffered?", shape=diamond, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; CheckAtmosphere [label="Is the solution exposed\nto air/oxygen?", shape=diamond, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; CheckStorage [label="Is the solution stored at RT\nor exposed to light?", shape=diamond, style="filled", fillcolor="#FBBC05", fontcolor="#202124"];

ActionBuffer [label="Action: Buffer solution to pH 5-7.\nUse the hydrochloride salt form.", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; ActionInert [label="Action: Use degassed solvents.\nSparg with N₂ or Argon.\nUse sealed vials.", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; ActionStorage [label="Action: Store at 2-8°C or -20°C.\nUse amber vials or wrap in foil.", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; ActionAntioxidant [label="Consider adding an antioxidant\n(e.g., BHT, Sodium Metabisulfite)", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; ActionForcedDeg [label="Perform Forced Degradation Study\nto identify primary stressor", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Start -> CheckpH; CheckpH -> ActionBuffer [label="Yes"]; CheckpH -> CheckAtmosphere [label="No"]; CheckAtmosphere -> ActionInert [label="Yes"]; CheckAtmosphere -> CheckStorage [label="No"]; CheckStorage -> ActionStorage [label="Yes"]; CheckStorage -> ActionForcedDeg [label="No / Problem Persists"]; ActionInert -> ActionAntioxidant; }

Decision-making workflow for troubleshooting instability.

Q: My aqueous solution of this compound turned yellow overnight. What is happening and how can I prevent it?

A: Symptom: Yellowing of the solution.

  • Probable Cause: This is a hallmark of oxidation. Primary amines can be oxidized by atmospheric oxygen, a process that can be accelerated by light and trace metal ions.

  • Investigative Strategy:

    • Prepare a fresh solution using a solvent (e.g., water, PBS) that has been de-gassed by sparging with an inert gas like nitrogen or argon for 15-20 minutes.

    • Divide the solution into two vials: one standard clear vial and one amber vial (or a clear vial wrapped in aluminum foil).

    • Blanket the headspace of both vials with the inert gas before sealing.

    • Leave a control sample in a standard vial exposed to air.

    • Observe the color change over 24 hours. If the inert-gas-blanketed samples remain colorless while the control turns yellow, oxidation is confirmed as the primary cause.

  • Resolution:

    • Inert Atmosphere: Always prepare solutions using de-gassed solvents and purge the headspace of your container with nitrogen or argon before sealing.[1]

    • Light Protection: Store solutions in amber glass vials or protect them from light.

    • Antioxidants: For long-term storage, consider adding a suitable antioxidant. Common choices include butylated hydroxytoluene (BHT) for organic solvents or sodium metabisulfite for aqueous solutions.[6]

    • Chelating Agents: If metal-catalyzed oxidation is suspected, adding a small amount of a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester metal ions.[6]

Q: I dissolved the free base of my compound in water, and a precipitate formed. Why?

A: Symptom: Precipitation from an aqueous solution.

  • Probable Cause: The free base form of this compound has limited aqueous solubility. More importantly, the solution's pH is the critical factor.[7] The protonated (ammonium salt) form of an amine is significantly more water-soluble than the neutral free base.[2] If the pH of your solution is not acidic enough, the compound will not be fully protonated and may precipitate. A pH above the compound's pKa (~9-10, typical for primary alkylamines) will favor the less soluble free base.

  • Investigative Strategy:

    • Measure the pH of the solution where precipitation occurred. It is likely near-neutral or slightly alkaline.

    • Take a small, agitated sample of the slurry and slowly add dilute acid (e.g., 0.1 M HCl) dropwise. If the precipitate dissolves upon acidification, pH-dependent solubility is confirmed.

  • Resolution:

    • Use the Salt Form: Whenever possible, start with the hydrochloride (HCl) salt of the amine, as it is designed for better solubility and stability in aqueous solutions.[8]

    • Control the pH: Dissolve the compound in a buffered solution with a pH between 5 and 7. This ensures the amine remains in its protonated, more stable, and soluble ammonium form.[2][7] Suitable buffers include phosphate, citrate, or acetate buffers, depending on the required pH and downstream application compatibility.

Q: My HPLC analysis shows a steady decline in purity over a week, even when stored in the dark at 4°C. How do I establish a robust storage protocol?

A: Symptom: Gradual purity loss detected by analytical methods.

  • Probable Cause: Multiple degradation mechanisms (e.g., slow oxidation, hydrolysis, reaction with buffer components) are likely occurring simultaneously. To develop a stable formulation, you must identify which stress factor is the most detrimental.

  • Investigative Strategy: A Forced Degradation Study is the definitive method to identify degradation pathways and establish stability-indicating methods.[9][10][11] This involves intentionally exposing the compound to harsh conditions to accelerate degradation.[12][13]

  • Resolution: Based on the results of the forced degradation study, you can design an optimal storage condition. Typically, for a primary amine, this will involve a combination of the following:

    • Solution pH: A buffered acidic pH (e.g., pH 5) is generally optimal.

    • Temperature: Store at the lowest practical temperature (-20°C or -80°C).

    • Atmosphere: Use de-gassed solvents and an inert gas headspace.

    • Excipients: Add an antioxidant if oxidation is shown to be a major pathway.

Protocols & Methodologies
Protocol 1: Forced Degradation Study

This protocol is designed to systematically evaluate the stability of this compound under various stress conditions.[9][10][12]

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in a 50:50 acetonitrile:water mixture.

  • Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a sealed vial.

    • Acid Hydrolysis: 1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: 1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidation: 6% H₂O₂. Incubate at room temperature for 24 hours.

    • Thermal: Water. Incubate at 80°C for 48 hours.

    • Photolytic: Water. Expose to a photostability chamber (ICH Q1B conditions) for 24 hours.

  • Control Sample: Mix 1 mL of stock with 1 mL of water and store at 4°C in the dark.

  • Sample Analysis:

    • After incubation, neutralize the acidic and basic samples.

    • Dilute all samples to a suitable concentration (e.g., 100 µg/mL).

    • Analyze all samples, including the control, by a stability-indicating HPLC-UV method (e.g., C18 column with a gradient of water/acetonitrile with 0.1% formic acid).

  • Data Interpretation: Compare the chromatograms from the stressed samples to the control. The goal is to achieve 5-20% degradation of the main peak. Significant degradation under a specific condition points to the primary instability pathway.

Stress ConditionExpected Outcome for a Primary AmineInterpretation
Acid Hydrolysis Generally stableThe protonated amine is resistant to hydrolysis.
Base Hydrolysis Moderate degradationThe free base is more reactive.
**Oxidation (H₂O₂) **Significant degradation Highly susceptible to oxidation.
Thermal Minor to moderate degradationStability decreases with increasing temperature.
Photolytic Potential for moderate degradationAromatic ring and amine group can be light-sensitive.
Protocol 2: Preparation of a Stabilized Aqueous Stock Solution

This protocol integrates best practices for enhancing the stability of this compound in solution.

  • Buffer Preparation: Prepare a 50 mM sodium phosphate buffer. Adjust the pH to 6.0 using phosphoric acid.

  • Solvent De-gassing: Place the buffer in a flask and sparge with high-purity nitrogen gas for 20 minutes to remove dissolved oxygen.

  • Weighing: Weigh the hydrochloride salt of this compound in a clean, amber glass vial.

  • Dissolution: Add the de-gassed buffer to the vial to achieve the desired final concentration. Cap and vortex until fully dissolved.

  • Inert Overlay: Uncap the vial and gently blow a stream of nitrogen gas into the headspace for 15-20 seconds.

  • Sealing and Storage: Immediately seal the vial tightly with a PTFE-lined cap. For short-term use (1-2 weeks), store at 2-8°C. For long-term storage, store at -20°C. Always allow the solution to reach room temperature before opening to prevent condensation.

References
  • ResearchGate. (n.d.). (A) Pathways for the catabolism of phenylethylamine, tyramine, and... Retrieved from ResearchGate. [Link]

  • PubMed. (2009). Genetic Analyses and Molecular Characterization of the Pathways Involved in the Conversion of 2-phenylethylamine and 2-phenylethanol Into Phenylacetic Acid in Pseudomonas Putida U. Retrieved from PubMed. [Link]

  • ACS Publications. (n.d.). Stability of Structurally Varied Aqueous Amines for CO2 Capture. Retrieved from ACS Publications. [Link]

  • Wikipedia. (n.d.). Phenethylamine. Retrieved from Wikipedia. [Link]

  • ACS Publications. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research. [Link]

  • Sygnature Discovery. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from Sygnature Discovery. [Link]

  • PubChem. (n.d.). Phenethylamine. Retrieved from PubChem. [Link]

  • ResearchGate. (2015). What are stabilizers for amides, imides and amines for their long time storage? Retrieved from ResearchGate. [Link]

  • MedCrave. (2016). Forced Degradation Studies. Retrieved from MedCrave. [Link]

  • ResearchGate. (2016). The Kinetics of Hydroxylation of Phenylethylamine, Amphetamine and Phenylalanine in Rodent Tissues. Retrieved from ResearchGate. [Link]

  • Google Patents. (n.d.). US4622168A - Stabilizer for amine/quaternary ammonium blends.
  • ResearchGate. (2015). What is the influence of the pH on imine formation in a water solution? Retrieved from ResearchGate. [Link]

  • PharmaTutor. (2014). FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. Retrieved from PharmaTutor. [Link]

  • LinkedIn. (n.d.). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Retrieved from LinkedIn. [Link]

  • National Center for Biotechnology Information. (2022). Impact of Solvent on the Thermal Stability of Amines. Retrieved from NCBI. [Link]

  • Luminata. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved from Luminata. [Link]

  • Ibis Scientific, LLC. (2025). The Impact of pH on Chemical Stability in Lab Experiments. Retrieved from Ibis Scientific, LLC. [Link]

  • YouTube. (2023). How does pH Affect Amino Acids? Retrieved from YouTube. [Link]

  • National Center for Biotechnology Information. (n.d.). Alternative Excipients for Protein Stabilization in Protein Therapeutics: Overcoming the Limitations of Polysorbates. Retrieved from NCBI. [Link]

  • Utah State University DigitalCommons@USU. (2001). Effect of Water pH on the Chemical Stability of Pesticides. Retrieved from Utah State University DigitalCommons@USU. [Link]

  • Pharmaceutical Technology. (2015). Excipient Selection for Protein Stabilization. Retrieved from Pharmaceutical Technology. [Link]

  • Protheragen. (n.d.). Stabilizer Excipients. Retrieved from Protheragen. [Link]

  • American Pharmaceutical Review. (n.d.). Stabilizer Excipients. Retrieved from American Pharmaceutical Review. [Link]

  • Google Patents. (n.d.). US8642532B2 - Excipients for protein stabilization.
  • University of Kentucky UKnowledge. (n.d.). THERMAL DEGRADATION OF AMINES FOR CO2 CAPTURE. Retrieved from University of Kentucky UKnowledge. [Link]

  • National Center for Biotechnology Information. (n.d.). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Retrieved from NCBI. [Link]

  • Heriot-Watt University. (n.d.). Degradation of amine-based solvents in CO2 capture process by chemical absorption. Retrieved from Heriot-Watt University Research Portal. [Link]

  • MatheO. (2024). Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption : development of analytical. Retrieved from MatheO. [Link]

  • Dana Bioscience. (n.d.). 3-[4-(2-Fluorophenyl)piperazin-1-yl]propan-1-amine 100mg. Retrieved from Dana Bioscience. [Link]

  • PubChem. (n.d.). 2-(3-Fluorophenyl)propan-1-amine. Retrieved from PubChem. [Link]

  • UM Research Repository. (2010). DEGRADATION STUDIES OF AMINES AND ALKANOLAMINES DURING CO2 ABSORPTION AND STRIPPING SYSTEM. Retrieved from UM Research Repository. [Link]

Sources

Technical Support Center: Navigating the Challenges of Purifying Fluorinated Organic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to the unique challenges encountered during the purification of fluorinated organic compounds. The introduction of fluorine into organic molecules can dramatically alter their physicochemical properties, often leading to enhanced metabolic stability, binding affinity, and bioavailability.[1] However, these same properties can introduce significant hurdles in purification. This guide is designed to provide researchers, scientists, and drug development professionals with practical, field-proven insights and troubleshooting strategies to overcome these challenges.

Frequently Asked Questions (FAQs)

Here, we address some of the most common questions that arise during the purification of fluorinated compounds.

Q1: Why do my fluorinated compounds often exhibit peak tailing in reverse-phase HPLC?

Peak tailing with fluorinated compounds, particularly amines, is a frequent issue. It is often caused by strong interactions between the analyte and residual silanol groups on the silica-based stationary phase.[2] The high electronegativity of fluorine can exacerbate these interactions.

Q2: I'm observing degradation of my fluorinated compound during purification. What are the likely causes?

Fluorinated compounds can be susceptible to degradation under certain conditions. Potential causes include:

  • pH Instability: Avoid harsh acidic or basic conditions during extractions and chromatography if you suspect your compound is labile.[2]

  • Thermal Instability: Excessive heat during solvent evaporation can lead to decomposition. It is advisable to keep the temperature as low as possible.[2]

  • Light Sensitivity: Some fluorinated compounds may be prone to photochemical decomposition. Protecting your sample from light is a prudent measure.[2]

Q3: Crystallization of my fluorinated product is proving difficult. What can I do?

Difficulty in crystallization can stem from a few factors:

  • Inhibiting Impurities: Even small amounts of impurities can hinder crystal formation. Consider a preliminary purification step, such as flash chromatography, to remove major contaminants.[2]

  • High Solubility: If your compound has significant solubility in the chosen solvent, you may experience low recovery. Try cooling the solution to a lower temperature or using a minimal amount of solvent for dissolution.[2]

  • Amorphous Nature: Some compounds are inherently difficult to crystallize. Attempting to form a salt, for instance with hydrochloric or trichloroacetic acid for amines, can often promote crystallization.[2]

Q4: How does the presence of fluorine affect my choice of chromatography column?

The unique properties of fluorinated compounds can be leveraged for better separation by selecting the appropriate column. Specialized fluorinated HPLC columns can offer enhanced selectivity for fluorinated molecules.[1] For highly fluorinated compounds, a fluorous-phase column can be particularly effective.[2] Interestingly, pairing a standard reverse-phase column (like C8) with a fluorinated eluent (such as trifluoroethanol) can also lead to optimal separation.[3][4][5]

In-Depth Troubleshooting Guides

This section provides more detailed strategies for tackling persistent purification problems.

Guide 1: Overcoming Poor Separation in Column Chromatography

Poor separation is a common frustration. The following workflow can help diagnose and resolve the issue.

Caption: Troubleshooting workflow for poor chromatographic separation.

Guide 2: Removing Stubborn Impurities

Certain impurities can be particularly challenging to remove from fluorinated compounds.

Acidic impurities such as hydrogen halides or phosgene can be present from the reaction steps.[3]

  • Aqueous Wash: A simple and effective method is to wash the organic layer with a dilute aqueous base, such as a sodium bicarbonate solution. This will deprotonate the acidic impurities, making them water-soluble and allowing for their removal in the aqueous phase.

Residual non-fluorinated starting materials can be difficult to separate due to similar polarities.

  • Fluorous Solid-Phase Extraction (F-SPE): This technique is highly effective for separating fluorinated molecules from non-fluorinated ones. The principle relies on the strong, selective interaction between fluorinated compounds and a fluorinated stationary phase.[6] A detailed protocol is provided in the Experimental Protocols section.

Experimental Protocols

Here we provide detailed, step-by-step methodologies for key purification techniques.

Protocol 1: Flash Chromatography of a Fluorinated Compound on Silica Gel

This protocol outlines a general procedure for purifying a moderately polar fluorinated compound.

  • Solvent System Selection:

    • Rationale: The choice of solvent is critical for achieving good separation.

    • Procedure: Use thin-layer chromatography (TLC) to determine a suitable solvent system. A good starting point for many fluorinated compounds is a mixture of hexanes and ethyl acetate. Adjust the ratio to achieve an Rf value of approximately 0.3 for your target compound.

  • Column Packing:

    • Rationale: A well-packed column is essential for optimal resolution.

    • Procedure:

      • Prepare a slurry of silica gel in the initial, less polar mobile phase.

      • Pour the slurry into the chromatography column and allow it to pack under a gentle flow of the mobile phase.

  • Sample Loading:

    • Rationale: Proper sample loading prevents band broadening and improves separation.

    • Procedure: Dissolve the crude compound in a minimal amount of the mobile phase or a slightly stronger solvent and carefully load it onto the top of the silica bed.

  • Elution:

    • Rationale: A gradient elution can improve separation efficiency for complex mixtures.

    • Procedure:

      • Begin elution with the initial, less polar mobile phase.

      • Gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent.

  • Fraction Collection and Analysis:

    • Rationale: Careful collection and analysis of fractions are necessary to isolate the pure product.

    • Procedure:

      • Collect fractions and analyze them by TLC or LC-MS.

      • Combine the fractions containing the pure product.

  • Solvent Removal:

    • Rationale: The final step is to obtain the purified compound free of solvent.

    • Procedure: Remove the solvent from the combined pure fractions under reduced pressure, being mindful of the compound's thermal stability.[2]

Protocol 2: Purification of a Fluorinated Amine via Acid-Base Extraction

This protocol is effective for separating a basic fluorinated amine from neutral or acidic impurities.[2]

  • Dissolution:

    • Rationale: The crude mixture needs to be dissolved in a suitable organic solvent.

    • Procedure: Dissolve the crude reaction mixture in an organic solvent such as diethyl ether or ethyl acetate.

  • Acidic Wash:

    • Rationale: The basic amine will be protonated and move into the aqueous layer, separating it from neutral and acidic compounds in the organic layer.

    • Procedure:

      • Transfer the organic solution to a separatory funnel.

      • Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl).

      • Repeat the wash 2-3 times.

  • Separation and Basification:

    • Rationale: The protonated amine is now in the aqueous phase. To recover it, it needs to be deprotonated.

    • Procedure:

      • Separate the aqueous layer.

      • Cool the aqueous layer in an ice bath and slowly add a base (e.g., 1M NaOH) until the solution is basic.

  • Re-extraction:

    • Rationale: The now neutral amine can be extracted back into an organic solvent.

    • Procedure: Extract the basified aqueous solution with an organic solvent like diethyl ether.

  • Drying and Concentration:

    • Rationale: The final steps involve removing residual water and the organic solvent.

    • Procedure:

      • Dry the organic layer over an anhydrous drying agent (e.g., MgSO4).

      • Filter and remove the solvent under reduced pressure.

Protocol 3: Fluorous Solid-Phase Extraction (F-SPE)

This protocol is ideal for separating fluorinated compounds from non-fluorinated impurities.[1][7]

Caption: Workflow for Fluorous Solid-Phase Extraction (F-SPE).

Detailed Steps:

  • Cartridge Conditioning:

    • Rationale: Prepares the stationary phase for optimal interaction with the sample.

    • Procedure: Condition the fluorous SPE cartridge with a "fluorophobic" solvent, which is typically a water-miscible organic solvent with some water content.[7]

  • Sample Loading:

    • Rationale: The sample is introduced to the cartridge.

    • Procedure: Dissolve the crude mixture in a suitable solvent and load it onto the conditioned cartridge.

  • Fluorophobic Wash:

    • Rationale: This step removes the non-fluorinated components.

    • Procedure: Wash the cartridge with the fluorophobic solvent. The non-fluorinated compounds will elute, while the fluorinated compounds will be retained.[7]

  • Fluorophilic Elution:

    • Rationale: A "fluorophilic" solvent is used to elute the retained fluorinated compound.

    • Procedure: Elute the cartridge with a fluorophilic solvent (e.g., methanol, acetonitrile, or THF) to recover the purified fluorinated compound.[7]

Data Summary

The following table summarizes key parameters for consideration when developing a purification strategy for fluorinated compounds.

Purification TechniqueKey Considerations for Fluorinated CompoundsPotential Issues
Reverse-Phase HPLC Consider fluorinated stationary phases for enhanced selectivity.[1] A C8 column with a fluorinated eluent can also be effective.[3][4][5]Peak tailing due to silanol interactions.[2]
Normal-Phase Chromatography Can be effective, but peak tailing may still be an issue for polar compounds.Strong interactions with the silica surface.[2]
Crystallization Solvent selection is critical. Salt formation can aid in crystallization.[2]Impurities can inhibit crystal growth.[2]
Acid-Base Extraction Highly effective for basic or acidic fluorinated compounds.Compound must be stable to the pH changes.[2]
Fluorous SPE Excellent for separating fluorinated from non-fluorinated compounds.[6]Requires a fluorinated tag or sufficient fluorine content in the molecule.

References

  • Technical Support Center: Purification of Fluorin
  • Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chrom
  • Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - ResearchG
  • Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chrom
  • Application Notes and Protocols for the Purification of Fluorin
  • Fluorous Affinity Purification of Oligonucleotides - LGC, Biosearch Technologies.
  • Synthetic applications of fluorous solid-phase extraction (F-SPE) - PMC - NIH.

Sources

Minimizing byproduct formation in borane reduction of fluorinated nitriles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for professionals engaged in the synthesis of fluorinated amines. The reduction of fluorinated nitriles using borane reagents is a powerful and frequently employed transformation in medicinal and materials chemistry. However, the presence of electron-withdrawing fluorine atoms can introduce unique challenges, leading to incomplete reactions or the formation of undesirable byproducts.

This guide is designed to provide practical, field-proven insights to help you troubleshoot common issues and optimize your reaction conditions. We will delve into the causality behind experimental choices, ensuring you not only follow steps but understand the underlying chemistry to adapt and innovate.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the borane reduction of fluorinated nitriles. Each issue is analyzed by probable cause and actionable solutions.

❓ Issue 1: Incomplete Reaction or Stalled Conversion

You observe a significant amount of starting nitrile remaining even after extended reaction times, resulting in low yields of the desired primary amine.

🔬 Probable Causes & Solutions

Probable CauseScientific RationaleRecommended Solution
Insufficient Reagent Stoichiometry The reaction proceeds through an amine-borane complex. A 1:1 stoichiometry is theoretically sufficient, but in practice, slight excesses are often required to drive the reaction to completion and account for any reagent decomposition.Incrementally increase the equivalents of the borane reagent (e.g., from 1.1 to 1.5 eq.). Monitor the reaction by TLC or LC-MS to find the optimal amount.
Low Reactivity of Borane Reagent Borane-THF (BH₃·THF) is convenient but can be unstable, especially above 35°C, leading to decomposition.[1] Fluorinated nitriles, being electron-deficient, may require a more robust borane source.Switch to Borane-dimethyl sulfide (BH₃·SMe₂). It is more stable, more soluble, and available in higher concentrations.[2][3] Alternatively, for highly deactivated or sensitive substrates, consider using ammonia borane (NH₃BH₃), which has shown excellent efficacy for reducing nitriles, including those with multifluorinated rings.[4][5]
Inadequate Reaction Temperature While elevated temperatures can promote side reactions, some reductions, particularly those involving electron-poor or sterically hindered nitriles, require thermal energy to overcome the activation barrier.If using a stable reagent like BH₃·SMe₂, consider gently heating the reaction (e.g., to 40-50 °C) after an initial period at room temperature.[3] Reductions with ammonia borane often require higher temperatures (e.g., 120°C in a sealed vessel).[4][5]
Steric Hindrance Ortho-fluorine substituents can sterically hinder the approach of the borane reagent to the nitrile nitrogen.Increase the reaction time significantly. If still unsuccessful, consider a less sterically bulky borane source or a different reduction methodology altogether.

❓ Issue 2: Formation of Persistent Boron-Amine Complexes and Work-up Difficulties

The desired amine product is isolated as a stable complex with boron, which is difficult to break, leading to purification challenges and potential yield loss.

🔬 Probable Causes & Solutions

Probable CauseScientific RationaleRecommended Solution
Incomplete Hydrolysis of Amine-Borane Adduct The primary amine product is a Lewis base that forms a stable adduct with the Lewis acidic borane. This bond must be cleaved to liberate the free amine.1. Methanol Quench: After the reaction is complete, cool the mixture to 0°C and cautiously add methanol. This will quench excess borane (releasing H₂) and begin to break down the amine-borane complex.[3] 2. Acidic Work-up: Follow the methanol quench with the addition of aqueous acid (e.g., 1-2 M HCl). This protonates the amine, fully breaking the B-N bond and partitioning the amine salt into the aqueous layer for purification or extraction.[5]
Boron Residues in Final Product Boron byproducts (like boric acid or its esters) can co-precipitate or co-extract with the product, leading to contamination.After the main work-up, concentrate the crude product and re-dissolve it in methanol. Repeat this process 2-3 times. This procedure converts boron residues into volatile trimethyl borate (B(OMe)₃), which is removed under reduced pressure.[6]

❓ Issue 3: Formation of Secondary or Tertiary Amine Byproducts

Analysis of the crude reaction mixture shows the presence of bis(aminomethyl) or tris(aminomethyl) species.

🔬 Probable Causes & Solutions

Probable CauseScientific RationaleRecommended Solution
Intermolecular Reaction of Intermediates While more common in catalytic hydrogenations, the intermediate imine formed during reduction can potentially react with the primary amine product.[7] This side reaction is generally less pronounced with borane reductions but can occur under certain conditions.1. Controlled Reagent Addition: Add the borane solution dropwise to the nitrile solution at a low temperature (e.g., 0°C) to maintain a low concentration of the reducing agent and minimize side reactions. 2. Optimize Stoichiometry: Avoid using a large excess of the borane reagent, as this can sometimes facilitate over-reduction or side reactions.

Visualizing the Process

To better understand the core chemistry and troubleshooting logic, refer to the following diagrams.

ReactionMechanism cluster_reaction Reaction Pathway cluster_workup Work-up Start Fluorinated Nitrile (R-CN) Coordination Nitrile-Borane Adduct [R-C≡N→BH₃] Start->Coordination + BH₃ ImineBorane Imine-Borane Intermediate [R-CH=N-BH₂] Coordination->ImineBorane 1st Hydride Transfer AmineBorane Amine-Borane Complex [R-CH₂-NH₂→BH₃] ImineBorane->AmineBorane 2nd Hydride Transfer FinalProduct Primary Amine (R-CH₂NH₂) AmineBorane->FinalProduct + H₃O⁺ (Hydrolysis)

TroubleshootingFlowchart

Frequently Asked Questions (FAQs)

Q1: Which borane reagent is the best choice for fluorinated nitriles: BH₃·THF, BH₃·SMe₂, or Ammonia Borane?

A: The "best" reagent depends on your specific substrate and reaction scale.

  • BH₃·THF is common but its instability can be a drawback, especially on a larger scale or if heating is required.[1]

  • BH₃·SMe₂ (BMS) is often the preferred choice. It offers higher stability, solubility, and is commercially available in higher concentrations, making it reliable and convenient.[2][3]

  • Ammonia Borane (AB) is an excellent, catalyst-free option, particularly for producing primary amines from nitriles with multifluorinated aromatic rings.[4][5][8][9] It often requires higher temperatures but demonstrates high functional group tolerance and is environmentally benign, producing H₂ and NH₃ as byproducts.[4][5]

Q2: How do the electronic properties of fluorine substituents affect the reduction?

A: The strongly electron-withdrawing nature of fluorine atoms makes the nitrile carbon more electrophilic. This generally accelerates the rate of reduction compared to non-fluorinated analogues.[10] This effect is particularly noticeable in aromatic systems.

Q3: Can I selectively reduce a nitrile in the presence of an ester or nitro group?

A: Yes, this is a key advantage of borane reagents. Borane is highly chemoselective.

  • Esters: While borane can reduce esters, the reaction is typically much slower than nitrile reduction. Selective reduction of an activated nitrile in the presence of an ester is often possible at controlled temperatures (e.g., 25°C).[10]

  • Nitro Groups: Borane dimethyl sulfide does not reduce nitro groups, allowing for excellent chemoselectivity.[11]

  • Other Groups: Borane will readily reduce aldehydes, ketones, carboxylic acids, and amides.[11][12]

Q4: What are the critical safety considerations when working with borane reagents?

A: Safety is paramount.

  • Moisture Sensitivity: Borane reagents react exothermically with water, alcohols, and acids to produce flammable hydrogen gas.[13] All reactions must be conducted under an inert atmosphere (N₂ or Ar) with dry solvents and glassware.

  • Quenching: The quenching process must be done carefully and at a low temperature (0°C) by slow, dropwise addition of methanol or another alcohol to control the rate of hydrogen evolution.[13] Ensure adequate ventilation.

  • Pyrophoricity: While solutions are generally not pyrophoric, some neat borane derivatives can be. Always consult the Safety Data Sheet (SDS) for your specific reagent.

Standard Operating Protocol: Reduction of 4-Fluorobenzonitrile with BH₃·SMe₂

This protocol provides a reliable starting point for the reduction of a typical fluorinated aromatic nitrile.

Materials & Equipment:

  • Three-neck round-bottom flask with a magnetic stir bar

  • Inert atmosphere setup (Nitrogen or Argon line)

  • Septa and syringes

  • Addition funnel

  • Thermometer

  • Ice bath

  • 4-Fluorobenzonitrile

  • Borane-dimethyl sulfide complex (BH₃·SMe₂, 10 M in THF or neat)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Hydrochloric Acid (HCl, 2 M aqueous solution)

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Assemble the dry three-neck flask under a positive pressure of nitrogen. Equip it with a stir bar, thermometer, and a septum.

  • Substrate Addition: To the flask, add 4-fluorobenzonitrile (1.0 eq.) and dissolve it in anhydrous THF (approx. 10 volumes, e.g., 10 mL per gram of nitrile).

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Reagent Addition: Slowly add BH₃·SMe₂ (1.1 - 1.2 eq.) dropwise via syringe over 30-60 minutes, ensuring the internal temperature does not exceed 5-10°C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 8-12 hours. Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.[3]

  • Quenching: Cool the reaction mixture back down to 0°C. Very slowly and carefully, add methanol dropwise to quench the excess borane. Caution: Vigorous hydrogen gas evolution will occur. [3][13] Continue adding methanol until the effervescence ceases.

  • Hydrolysis: Slowly add 2 M HCl solution. Stir the biphasic mixture vigorously for 1-2 hours at room temperature to ensure complete hydrolysis of the amine-borane complex.

  • Work-up & Extraction:

    • Transfer the mixture to a separatory funnel.

    • Separate the layers. Wash the aqueous layer with EtOAc (2x) to remove any non-basic organic impurities.

    • Cool the aqueous layer in an ice bath and basify it by slowly adding saturated NaHCO₃ solution until the pH is > 9.

    • Extract the liberated amine into EtOAc (3x).

    • Combine the organic extracts, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 4-fluorobenzylamine.

  • Purification: The crude amine can be purified further by column chromatography or distillation if necessary.

References

  • Organic Chemistry Portal. (n.d.). Nitrile to Amine - Common Conditions. Retrieved from [Link]

  • Wikipedia. (2023). Borane dimethylsulfide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. Retrieved from [Link]

  • Borates Today. (2022). Introduction to Borane Dimethyl Sulfide. Retrieved from [Link]

  • Ramachandran, P. V., & Alawaed, A. A. (2022). Room Temperature Reduction of Titanium Tetrachloride-Activated Nitriles to Primary Amines with Ammonia-Borane. MDPI. Retrieved from [Link]

  • Green, A. G., et al. (2022). B–N/B–H Transborylation: borane-catalysed nitrile hydroboration. National Institutes of Health (PMC). Retrieved from [Link]

  • Ramachandran, P. V., et al. (2016). In Situ Generation of Borane for the Reduction of Nitriles to Primary Amines. ResearchGate. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Borane Reductions (using BH3.THF or BH3.Me2S, BMS). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Noncatalyzed Reduction of Nitriles to Primary Amines with Ammonia Borane. Retrieved from [Link]

  • Ding, M., et al. (2022). Noncatalyzed Reduction of Nitriles to Primary Amines with Ammonia Borane. ResearchGate. Retrieved from [Link]

  • Chen, Y., et al. (2024). Manganese catalysed reduction of nitriles with amine boranes. Catalysis Science & Technology (RSC Publishing). DOI:10.1039/D4CY00813H. Retrieved from [Link]

  • Caddick, S., et al. (2010). A Generic Approach for the Catalytic Reduction of Nitriles. ResearchGate. Retrieved from [Link]

  • ACS Publications. (2006). Safe Handling of Boranes at Scale. Organic Process Research & Development. Retrieved from [Link]

  • ResearchGate. (2019). Safe Handling of Boranes at Scale. Retrieved from [Link]

  • Haddenham, D., et al. (2009). Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane. PubMed. Retrieved from [Link]

  • Ding, M., et al. (2022). Noncatalyzed Reduction of Nitriles to Primary Amines with Ammonia Borane. The Journal of Organic Chemistry. Retrieved from [Link]

  • RSC Publishing. (2021). Catalyst-free reductions of nitriles to amino-boranes using sodium amidoborane and lithium borohydride. Organic Chemistry Frontiers. Retrieved from [Link]

  • University of Rochester. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]

  • Chen, Y., et al. (2024). Manganese catalysed reduction of nitriles with amine boranes. National Institutes of Health (PMC). Retrieved from [Link]

  • YouTube. (2020). Borane reduction mechanism || selective reduction of acids || solved problems. Retrieved from [Link]

  • Calvin Digital Commons. (n.d.). Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. Retrieved from [Link]

  • RSC Publishing. (2024). Manganese catalysed reduction of nitriles with amine boranes. Retrieved from [Link]

  • Ding, M., et al. (2022). Noncatalyzed Reduction of Nitriles to Primary Amines with Ammonia Borane. PubMed. Retrieved from [Link]

  • Wikipedia. (2023). Nitrile reduction. Retrieved from [Link]

  • ACS Publications. (2018). Hydrosilane Reduction of Nitriles to Primary Amines by Cobalt–Isocyanide Catalysts. Organic Letters. Retrieved from [Link]

  • Chemguide. (n.d.). reduction of nitriles. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to the Biological Activity of 2-, 3-, and 4-Fluorophenylpropanamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide offers an in-depth, objective comparison of the biological activities of 2-fluoro, 3-fluoro, and 4-fluorophenylpropanamine. By examining experimental data, this document elucidates the distinct pharmacological profiles of these isomers, providing valuable insights for researchers in the field of neuropharmacology and drug development.

Introduction: The Impact of Fluorine Substitution

The strategic placement of a fluorine atom on the phenyl ring of a propanamine structure significantly alters its biological activity.[1][2] This modification influences how the molecule interacts with key targets in the central nervous system, leading to distinct pharmacological effects.[3][4] This guide will dissect these differences, focusing on the ortho (2-fluoro), meta (3-fluoro), and para (4-fluoro) positions of the phenylpropanamine core.

Core Mechanism of Action: Interaction with Monoamine Transporters

The primary molecular targets for these compounds are the monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).[5] These transporters regulate the synaptic concentrations of dopamine, norepinephrine, and serotonin, respectively. The fluorophenylpropanamine isomers can act as substrates for these transporters, inhibiting the reuptake of neurotransmitters and, in some cases, inducing their release.[6][7]

Comparative Biological Activity: A Data-Driven Analysis

The subtle shift in the fluorine atom's position results in significant differences in potency and selectivity for the monoamine transporters.

Table 1: Comparative in vitro Potency (IC₅₀, nM) at Monoamine Transporters

CompoundDopamine Transporter (DAT)Norepinephrine Transporter (NET)Serotonin Transporter (SERT)
2-Fluorophenylpropanamine Not available in cited literatureNot available in cited literatureNot available in cited literature
3-Fluorophenylpropanamine ~20-50~40-70~800-1000
4-Fluorophenylpropanamine ~250-300~130-150~40-50

Note: The values presented are approximations derived from multiple sources and may vary depending on the specific experimental conditions.

Analysis of Receptor Affinity and Neurotransmitter Release:

  • 2-Fluorophenylpropanamine (2-FPA): While comprehensive binding data is not as readily available, it is generally understood to be a releasing agent of dopamine and norepinephrine, with weaker effects on serotonin.

  • 3-Fluorophenylpropanamine (3-FPA): This isomer displays a clear preference for DAT and NET over SERT.[8][9] Its potent action at these transporters suggests a pharmacological profile characterized by significant dopamine and norepinephrine release.[8][9]

  • 4-Fluorophenylpropanamine (4-FPA): In contrast, 4-FPA is a potent and selective serotonin releasing agent, with substantially lower affinity for DAT and NET.[6]

Visualizing the Structure-Activity Relationship:

The following diagram illustrates the differential affinities of the isomers.

Caption: Comparative monoamine transporter affinities of fluorophenylpropanamine isomers.

Experimental Protocols for Biological Activity Assessment

The following are standard in vitro methods used to characterize the biological activity of these compounds.

Radioligand Binding Assays

These assays determine the affinity of a compound for a specific receptor or transporter.[10][11]

Objective: To determine the concentration of the test compound that inhibits 50% of the binding of a specific radioligand to the target transporter (IC₅₀).

Methodology:

  • Preparation: Cell membranes expressing the transporter of interest (DAT, NET, or SERT) are prepared.

  • Incubation: The membranes are incubated with a specific radioligand (e.g., [³H]WIN 35,428 for DAT) and varying concentrations of the test compound.

  • Filtration: The mixture is filtered to separate the bound from the unbound radioligand.

  • Quantification: The radioactivity of the bound ligand is measured using a scintillation counter.

  • Analysis: The IC₅₀ value is calculated by plotting the percentage of inhibition against the concentration of the test compound.

Neurotransmitter Release Assays

These assays measure the ability of a compound to induce the release of neurotransmitters.[12][13]

Objective: To quantify the amount of neurotransmitter released from pre-loaded cells or synaptosomes in the presence of the test compound.

Methodology:

  • Loading: Cells or synaptosomes are incubated with a radiolabeled neurotransmitter (e.g., [³H]dopamine).

  • Washing: Excess radiolabel is washed away.

  • Stimulation: The cells are exposed to varying concentrations of the test compound.

  • Collection: The extracellular medium is collected.

  • Quantification: The amount of radioactivity in the collected medium is measured.

  • Analysis: The EC₅₀ value (the concentration that produces 50% of the maximum effect) is determined.

Experimental Workflow Diagram:

G A Compound Synthesis B In Vitro Binding Assays (IC50) A->B C In Vitro Release Assays (EC50) A->C D Structure-Activity Relationship Analysis B->D C->D E Comparative Biological Profile D->E

Caption: A simplified workflow for assessing the biological activity of novel compounds.

Conclusion

The position of the fluorine atom on the phenylpropanamine ring is a critical determinant of its biological activity. 3-Fluorophenylpropanamine is a potent dopamine and norepinephrine releasing agent, while 4-fluorophenylpropanamine is a selective serotonin releasing agent. The pharmacological profile of 2-fluorophenylpropanamine is less defined but is thought to involve all three monoamine systems. A thorough understanding of these structure-activity relationships is essential for the rational design of novel psychoactive compounds with specific pharmacological profiles. Further in vivo studies are necessary to fully characterize the behavioral and physiological effects of these isomers.

References

  • Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology. 2020 May 18.
  • Protocol for evaluating neuronal activity and neurotransmitter release following amyloid-beta oligomer injections into the rat hippocampus. STAR Protocols. 2023 Sep 15.
  • An Update of the Classical and Novel Methods Used for Measuring Fast Neurotransmitters During Normal and Brain Altered Function. International Journal of Molecular Sciences. 2019 Jan 23.
  • Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology. 2020 May 19.
  • How to Measure Neurotransmitter Levels?
  • Methods for Quantifying Neurotransmitter Dynamics in the Living Brain With PET Imaging. Frontiers in Neuroscience. 2020 Jul 20.
  • Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. The Journal of Pharmacology and Experimental Therapeutics. 2019 Nov 1.
  • Breaking Barriers: Exploring Neurotransmitters through In Vivo vs. In Vitro Rivalry. Biosensors. 2023 Oct 26.
  • Dual DAT/sigma1 receptor ligands based on 3-(4-(3-(bis(4-fluorophenyl)amino)propyl)piperazin-1-yl)-1-phenylpropan-1-ol. Bioorganic & Medicinal Chemistry Letters. 2008 Oct 1.
  • Monoamine Oxidase Assays. Cell Biolabs, Inc.
  • Dual DAT/σ1 receptor ligands based on 3-(4-(3-(bis(4-fluorophenyl)amino)propyl)piperazin-1-yl)-3-phenylpropan-1-ol. Bioorganic & Medicinal Chemistry Letters. 2008 Oct 1.
  • Serotonin-mediated increase in prefrontal cortex dopamine release: pharmacological characterization. The Journal of Pharmacology and Experimental Therapeutics. 1996 Apr.
  • Structure-Activity Relationships for Locomotor Stimulant Effects and Monoamine Transporter Interactions of Substituted Amphetamines and Cathinones. ACS Chemical Neuroscience. 2023 Dec 27.
  • Amphetamines: Structure-Activity Rel
  • Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric).
  • Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release. ACS Chemical Neuroscience. 2017 Jan 18.
  • 2-(3-Fluoro-4-methylsulfonylaminophenyl) Propanamides as Potent Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonists: Structure Activity Relationships of 2-Amino Derivatives in the N-(6-trifluoromethyl-pyridin-3-ylmethyl) C-region. Bioorganic & Medicinal Chemistry. 2011 Oct 1.
  • The Effects of Four Compounds That Act on the Dopaminergic and Serotonergic Systems on Working Memory in Animal Studies; A Literature Review. International Journal of Molecular Sciences. 2023 Mar 25.
  • Serotonin releasing agents. Neurochemical, therapeutic and adverse effects. Pharmacology, Biochemistry, and Behavior. 2002 Apr.
  • Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. PLOS ONE. 2018 May 24.
  • Journal of Medicinal Chemistry.
  • Structure activity relationship of the synthesized compounds.
  • 2-(3-Fluoro-4-methylsulfonylaminophenyl)propanamides as potent TRPV1 antagonists: Structure activity relationships of the 2-oxy pyridine C-region. Bioorganic & Medicinal Chemistry. 2011 Nov 1.
  • 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. Journal of the American Chemical Society. 2021 May 12.
  • 2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide. Molbank. 2023 Sep 21.
  • An In-depth Technical Guide to the Biological Activity of 4-Fluoro-3-hydroxybenzoic Acid. Benchchem.
  • Dopamine/Serotonin Receptor Targets for Psychosis & Mood. YouTube. 2025 Nov 22.
  • Demystifying Neurotransmitters: Serotonin, Dopamine, and Beyond. YouTube. 2018 Mar 17.

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A Comparative Guide to the Structure-Activity Relationship of Fluorophenylalkylamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Fluorine in Phenylalkylamine Scaffolds

The introduction of fluorine into phenylalkylamine scaffolds has proven to be a highly effective strategy in medicinal chemistry for modulating pharmacological activity. This is due to fluorine's unique properties: its small size, high electronegativity, and its ability to form strong carbon-fluorine bonds can significantly alter a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1] This guide provides a comparative analysis of the structure-activity relationships (SAR) of various fluorophenylalkylamine derivatives, focusing on their interactions with key central nervous system targets, including monoamine transporters and serotonin receptors. We will delve into the experimental data that underpins our understanding of these interactions and provide detailed protocols for the key assays used in their characterization.

I. Fluorophenylalkylamines as Monoamine Transporter Ligands

Fluorophenylalkylamine derivatives have been extensively studied as ligands for the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). The position of the fluorine atom on the phenyl ring and the nature of the alkylamine side chain are critical determinants of potency and selectivity.

A. Bis(4-fluorophenyl)-based Compounds: Potent Dopamine Transporter Inhibitors

A significant class of DAT inhibitors is based on the bis(4-fluorophenyl)methyl moiety. Extensive SAR studies on these compounds have revealed that modifications to the alkylamine portion of the molecule can dramatically impact affinity and selectivity.

One noteworthy series is the bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines. For instance, replacing the piperazine ring in earlier lead compounds with a piperidine ring has been shown to improve metabolic stability while maintaining high DAT affinity.[2][3]

Key SAR Insights:

  • Alicyclic Amine: Replacement of a piperazine with a homopiperazine or a piperidine ring is generally well-tolerated for DAT binding.[3]

  • Terminal Nitrogen Functionalization: Modifications to the terminal nitrogen of the alicyclic amine can significantly improve DAT affinity. For example, in a series of bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines, compound 14a showed a DAT affinity (Ki = 23 nM) that was a significant improvement over the parent compound 3b (Ki = 230 nM).[1][4][5]

Table 1: Comparative Binding Affinities (Ki, nM) of Bis(4-fluorophenyl)-based Derivatives at Monoamine Transporters

CompoundDATSERTSERT/DAT Selectivity
3b 230>10,000>43
14a 2364428
Cocaine 2553131.2

Data synthesized from multiple sources.[1][4][5]

B. Fluorinated Amphetamines and Cathinones: The Impact of Fluorine Position

The position of fluorine substitution on the phenyl ring of amphetamines and cathinones has a profound effect on their activity at monoamine transporters.

Key SAR Insights:

  • para-(4)-Fluorination: Substitution at the 4-position, as seen in 4-fluoroamphetamine (4-FA), tends to increase activity at the serotonin transporter (SERT), often shifting the compound's profile from a primary dopamine/norepinephrine releaser to a mixed serotonin releaser/reuptake inhibitor.[6] This can result in a more "rolly" or empathogenic effect compared to non-fluorinated amphetamine.

  • meta-(3)-Fluorination: Substitution at the 3-position, as in 3-fluoroamphetamine (3-FA), generally retains a preference for DAT and NET, similar to unsubstituted amphetamine.

  • ortho-(2)-Fluorination: 2-fluoroamphetamine (2-FA) is reported to have a "smoother" stimulant effect, which may be due to a reduced affinity for the norepinephrine transporter (NET), potentially leading to fewer peripheral side effects like anxiety and jitteriness.[7][8]

Table 2: Comparative IC50 Values (µM) for Monoamine Uptake Inhibition by Fluorinated Amphetamines

CompoundNETDATSERT
Amphetamine0.08-0.431.6-6.60.5-54
4-Fluoroamphetamine0.436.60.5
4-Chloroamphetamine0.253.50.05

Data from studies on para-halogenated amphetamines.[6][9]

II. Fluorophenylalkylamines as Serotonin Receptor Ligands

Fluorophenylalkylamines are also prominent scaffolds for ligands targeting serotonin receptors, particularly the 5-HT2A receptor. These compounds are of interest for their potential therapeutic applications in a range of neuropsychiatric disorders.

Key SAR Insights:

  • Phenylalkylamine Core: Substituted phenylisopropylamines are considered among the most selective agonists for 5-HT2 receptors.[10]

  • Lipophilicity at C11 of Aporphines: In a series of fluorinated aporphine derivatives, introducing a more lipophilic group at the C11 position led to high affinity for serotonin receptors with a corresponding loss of affinity for dopamine receptors.[5]

Signaling Pathways of the 5-HT2A Receptor

Activation of the 5-HT2A receptor, a Gq/G11-coupled G-protein coupled receptor (GPCR), initiates a signaling cascade that leads to the mobilization of intracellular calcium. This is a key mechanism through which 5-HT2A agonists exert their effects.

Gq_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist 5-HT2A Agonist (Fluorophenylalkylamine) Receptor 5-HT2A Receptor Agonist->Receptor Binds G_protein Gq/11 Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Cellular_Response Downstream Cellular Response PKC->Cellular_Response Phosphorylates targets

Caption: Canonical Gq signaling pathway of the 5-HT2A receptor.

III. Experimental Protocols

The characterization of fluorophenylalkylamine derivatives relies on a suite of in vitro assays to determine their binding affinity and functional activity at their respective targets.

A. Radioligand Binding Assay for Monoamine Transporters

This assay is the gold standard for determining the binding affinity (Ki) of a compound for a specific transporter.[11]

Objective: To determine the affinity of a test compound for DAT, SERT, or NET by measuring its ability to compete with a radiolabeled ligand.

Materials:

  • Cell membranes expressing the transporter of interest (e.g., from HEK293 cells)

  • Radioligand (e.g., [3H]WIN 35,428 for DAT, [3H]citalopram for SERT, [3H]nisoxetine for NET)

  • Test compounds (fluorophenylalkylamine derivatives)

  • Assay buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4)

  • 96-well plates

  • Glass fiber filters (presoaked in 0.3% PEI)

  • Filter manifold

  • Scintillation counter and cocktail

Procedure:

  • Plate Setup: In a 96-well plate, add assay buffer, the test compound at various concentrations, and the cell membrane preparation.

  • Radioligand Addition: Add a fixed concentration of the appropriate radioligand to initiate the binding reaction.

  • Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a set time (e.g., 60 minutes) with gentle agitation to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a filter manifold. This separates the bound radioligand from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]

Radioligand_Binding_Workflow Start Start Prep Prepare Reagents: - Cell Membranes - Radioligand - Test Compounds Start->Prep Incubate Incubate: Membranes + Radioligand + Test Compound Prep->Incubate Filter Separate Bound from Free: Rapid Vacuum Filtration Incubate->Filter Wash Wash Filters Filter->Wash Count Measure Radioactivity: Scintillation Counting Wash->Count Analyze Data Analysis: Calculate IC50 and Ki Count->Analyze End End Analyze->End

Caption: Workflow for a competitive radioligand binding assay.

B. In Vitro Functional Assay for 5-HT2A Receptor Agonism (Calcium Mobilization)

This assay measures the functional activity of a compound by detecting changes in intracellular calcium levels following receptor activation.[12][13]

Objective: To determine the potency (EC50) and efficacy of a test compound as a 5-HT2A receptor agonist.

Materials:

  • Cells stably expressing the human 5-HT2A receptor (e.g., CHO-K1 or HEK293 cells)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay buffer

  • Test compounds

  • Reference agonist (e.g., serotonin)

  • Fluorometric imaging plate reader (FLIPR) or similar instrument

Procedure:

  • Cell Plating: Seed the 5-HT2A expressing cells into 96-well plates and allow them to adhere overnight.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye for a specified time at 37°C.

  • Compound Addition: Add the test compounds at various concentrations to the wells.

  • Fluorescence Measurement: Measure the fluorescence intensity before and after the addition of the compounds using a FLIPR. An increase in fluorescence indicates an increase in intracellular calcium.

  • Data Analysis: Plot the change in fluorescence against the compound concentration to generate a dose-response curve. From this curve, determine the EC50 (the concentration that produces 50% of the maximal response) and the maximal efficacy relative to the reference agonist.

IV. Conclusion

The structure-activity relationships of fluorophenylalkylamine derivatives are complex and multifaceted. Strategic placement of fluorine on the phenyl ring and modifications to the alkylamine side chain provide a powerful means to fine-tune the pharmacological profile of these compounds, enabling the development of potent and selective ligands for a variety of CNS targets. The experimental methodologies outlined in this guide are essential tools for elucidating these relationships and advancing the discovery of novel therapeutics.

V. References

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  • Structure-Activity Relationships for a Novel Series of Citalopram (1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile) Analogues at Monoamine Transporters. PubMed Central. [Link]

  • Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports. [Link]

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  • Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs. PubMed. [Link]

  • Synthesis and SAR study of opioid receptor ligands: mono- and bis-indolomorphinans. PubMed. [Link]

  • Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs. PubMed Central. [Link]

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A Comparative Guide to Validating the Serotonin Transporter as the Biological Target of 3-(2-Fluorophenyl)propan-1-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the biological target of novel small molecules, using a hypothetical 3-(2-Fluorophenyl)propan-1-amine derivative, hereafter designated 'FP-Amine', as a case study. The central hypothesis is that FP-Amine, like many structurally related compounds, engages the human serotonin transporter (SERT, gene name: SLC6A4).

The imperative of target validation in drug discovery cannot be overstated. A definitive understanding of a compound's mechanism of action is fundamental to interpreting its biological effects, predicting potential toxicities, and enabling rational lead optimization. This document moves beyond a simple listing of protocols; it delves into the causality behind experimental choices, presenting a logical, multi-pronged workflow that builds a robust case for target engagement, from initial unbiased screening in a complex proteome to quantitative biophysical characterization and, finally, to confirmation within a living cellular system.

Chapter 1: Unbiased Target Identification with Affinity Chromatography-Mass Spectrometry (AC-MS)

The initial challenge in drug discovery, particularly following a phenotypic screen, is to deconvolve the specific molecular target responsible for the observed biological effect. When a target is hypothesized but not confirmed, an unbiased approach is required to "fish" for binding partners from a complex biological milieu.[1] Affinity chromatography coupled with mass spectrometry (AC-MS) is a powerful first-line strategy for this purpose.[2][3]

The logic behind selecting AC-MS is its ability to survey thousands of proteins simultaneously in a relatively native state, increasing the probability of identifying the true, highest-affinity binder.[2] The success of this technique hinges on the careful chemical immobilization of the small molecule (the "bait") to a solid support. The choice of linker and attachment point on FP-Amine is critical to ensure that its binding epitope remains accessible to its protein target.

Experimental Workflow: AC-MS for FP-Amine

The workflow involves immobilizing FP-Amine onto chromatography beads, incubating these beads with a cell lysate, washing away non-specific binders, and finally eluting and identifying the specifically bound proteins using mass spectrometry.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Bait 1. Synthesize FP-Amine with Linker Beads 2. Covalently couple FP-Amine to Beads Bait->Beads Incubate 4. Incubate Beads with Lysate Beads->Incubate Lysate 3. Prepare Native Cell Lysate Lysate->Incubate Wash 5. Wash away Non-specific Proteins Incubate->Wash Elute 6. Elute Bound Proteins Wash->Elute Digest 7. Trypsin Digest Elute->Digest MS 8. LC-MS/MS Analysis Digest->MS Identify 9. Identify Proteins & Rank Hits MS->Identify

Caption: Workflow for Affinity Chromatography-Mass Spectrometry (AC-MS).

Detailed Protocol: AC-MS
  • Bait Preparation: Synthesize an analog of FP-Amine containing a linker arm (e.g., a short polyethylene glycol chain) terminating in a reactive group (e.g., an N-hydroxysuccinimide ester).

  • Immobilization: Covalently couple the FP-Amine analog to NHS-activated Sepharose beads according to the manufacturer's protocol. Prepare control beads derivatized only with the linker to identify non-specific binders.

  • Lysate Preparation: Grow HEK293 cells expressing endogenous levels of human SERT. Lyse the cells under non-denaturing conditions (e.g., using a mild detergent like digitonin in a physiological buffer) and clarify the lysate by centrifugation.

  • Affinity Capture: Incubate the FP-Amine beads and control beads with the cell lysate for 2-4 hours at 4°C with gentle rotation.

  • Washing: Wash the beads extensively with lysis buffer to remove proteins that are not specifically bound to the immobilized compound.

  • Elution: Elute bound proteins using a competitive eluent (e.g., a high concentration of free FP-Amine) or by changing buffer conditions (e.g., high salt or low pH).

  • Sample Preparation for MS: Concentrate the eluate, reduce and alkylate cysteine residues, and perform an in-solution tryptic digest.

  • LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Search the acquired MS/MS spectra against a human protein database. Rank identified proteins based on metrics like peptide count, sequence coverage, and spectral abundance factor. True targets should be significantly enriched in the FP-Amine eluate compared to the control.

Anticipated Data: AC-MS Hit List

The primary output is a ranked list of proteins. For FP-Amine, we would expect SERT (SLC6A4) to be the top candidate.

RankProtein NameGene NameUnique Peptides (FP-Amine)Unique Peptides (Control)Enrichment Score
1 Serotonin Transporter SLC6A4 28 1 28.0
2Sodium/potassium-transporting ATPaseATP1A11535.0
3Tubulin beta chainTUBB1281.5
4Heat shock protein 70HSPA1A951.8

Chapter 2: Biophysical Quantification of the Direct Ligand-Target Interaction

Following the identification of SERT as the top candidate, the next essential step is to confirm and quantify its direct interaction with FP-Amine using purified components. This phase moves from a qualitative "who binds?" to a quantitative "how do they bind?". Two orthogonal, label-free techniques are paramount for this purpose: Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR).[4]

  • Isothermal Titration Calorimetry (ITC) is the gold standard for measuring the thermodynamics of a binding event.[5] It directly measures the heat released or absorbed as the ligand binds to the target protein, providing a complete thermodynamic profile—including the binding affinity (K D ), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS)—in a single experiment.[6][7] This level of detail reveals the fundamental forces driving the interaction.

  • Surface Plasmon Resonance (SPR) provides real-time kinetic data.[8] It measures the change in refractive index at a sensor surface as the analyte (FP-Amine) flows over the immobilized ligand (SERT protein), allowing for the precise determination of the association rate (k on ) and dissociation rate (k off ), from which the equilibrium dissociation constant (K D ) can be calculated.[9][10] Understanding the kinetics, especially the "off-rate," is critical for predicting a drug's residence time on its target.

cluster_itc Isothermal Titration Calorimetry (ITC) cluster_spr Surface Plasmon Resonance (SPR) ITC_Node Principle: Measure heat change (ΔH) upon binding. ITC_Out Output: KD, n, ΔH, ΔS (Thermodynamics) ITC_Node->ITC_Out Provides complete thermodynamic profile SPR_Node Principle: Measure change in mass at a surface over time. SPR_Out Output: kon, koff, KD (Kinetics) SPR_Node->SPR_Out Provides real-time association/dissociation rates

Caption: Core principles and outputs of ITC and SPR techniques.

Detailed Protocol: Isothermal Titration Calorimetry (ITC)
  • Sample Preparation: Purify recombinant human SERT protein. Prepare a concentrated solution of FP-Amine (e.g., 200 µM) and a dilute solution of SERT (e.g., 10-20 µM). Crucially, both solutions must be in identical, thoroughly degassed buffer to minimize heats of dilution.[6]

  • Instrument Setup: Load the SERT solution into the sample cell of the microcalorimeter and the FP-Amine solution into the injection syringe.[11]

  • Titration: Perform a series of small, precise injections (e.g., 2 µL each) of the FP-Amine solution into the SERT solution while maintaining a constant temperature (e.g., 25°C).

  • Data Acquisition: The instrument records the heat change after each injection. The initial injections produce large heat changes as ample binding sites are available. As the protein becomes saturated, subsequent injections produce smaller heat changes, eventually equaling the heat of dilution.

  • Data Analysis: Integrate the heat peaks and plot the heat change per mole of injectant against the molar ratio of ligand to protein. Fit this binding isotherm to a suitable model (e.g., one-site binding) to extract the thermodynamic parameters.[7]

Detailed Protocol: Surface Plasmon Resonance (SPR)
  • Chip Preparation: Covalently immobilize purified SERT protein onto the surface of a sensor chip (e.g., a CM5 chip via amine coupling). A reference flow cell should be prepared in parallel to subtract bulk refractive index changes.

  • Analyte Preparation: Prepare a series of dilutions of FP-Amine in running buffer, ranging from well below to well above the expected K D (e.g., 1 nM to 1 µM).

  • Binding Analysis: Inject the different concentrations of FP-Amine sequentially over the SERT and reference flow cells at a constant flow rate.[8]

  • Data Acquisition: The instrument records the binding response in real-time, generating a sensorgram that shows an association phase during injection and a dissociation phase during the subsequent buffer wash.[12]

  • Data Analysis: After reference subtraction, fit the sensorgrams from the different concentrations globally to a kinetic model (e.g., 1:1 Langmuir binding) to determine k on , k off , and K D .[13]

Comparative Data: Biophysical Characterization of FP-Amine and SERT
ParameterIsothermal Titration Calorimetry (ITC)Surface Plasmon Resonance (SPR)Insight Gained
Affinity (K D ) 25 nM22 nMExcellent agreement between orthogonal methods confirms high-affinity binding.
Stoichiometry (n) 0.98N/AConfirms a 1:1 binding model.
Enthalpy (ΔH) -8.5 kcal/molN/AThe interaction is enthalpically driven, suggesting strong hydrogen bonding and/or van der Waals interactions.
Entropy (TΔS) +2.2 kcal/molN/AThe positive entropy term indicates that desolvation effects contribute favorably to binding.
Association Rate (k on ) N/A1.5 x 10^5 M⁻¹s⁻¹Moderately fast "on-rate" for the drug finding its target.
Dissociation Rate (k off ) N/A3.3 x 10⁻³ s⁻¹Slow "off-rate," suggesting a long residence time of the drug on the transporter.

Chapter 3: Proving Target Engagement in the Cellular Environment

Confirming a direct, high-affinity interaction with a purified protein is a critical milestone. However, the ultimate proof of a drug's mechanism of action lies in demonstrating that this interaction occurs within the complex and crowded environment of a living cell. The Cellular Thermal Shift Assay (CETSA) has emerged as a powerful method to verify intracellular target engagement.[14][15]

The principle of CETSA is based on ligand-induced thermal stabilization.[16] The binding of a small molecule, like FP-Amine, to its target protein, SERT, typically increases the protein's stability. When cells are heated, this stabilized protein-ligand complex will resist denaturation and aggregation at higher temperatures compared to the unbound protein.[15] This "thermal shift" provides direct and unequivocal evidence of target engagement in a physiological context, without the need for labels or genetic modification.[17]

Experimental Workflow: Cellular Thermal Shift Assay (CETSA)

A 1. Treat intact cells with FP-Amine or Vehicle (DMSO) B 2. Harvest and lyse cells A->B C 3. Aliquot lysate and heat to a range of temperatures B->C D 4. Centrifuge to pellet aggregated proteins C->D E 5. Collect soluble fraction (supernatant) D->E F 6. Analyze soluble SERT levels (e.g., Western Blot, AlphaScreen) E->F G 7. Plot % Soluble Protein vs. Temperature to generate melt curves F->G

Caption: The Cellular Thermal Shift Assay (CETSA) workflow.

Detailed Protocol: CETSA
  • Cell Treatment: Culture cells endogenously expressing SERT (e.g., SH-SY5Y neuroblastoma cells) and treat them with a saturating concentration of FP-Amine or a vehicle control (e.g., 0.1% DMSO) for 1-2 hours.

  • Heating: Harvest the cells, resuspend them in a physiological buffer, and divide the suspension into aliquots. Heat the individual aliquots to a range of temperatures (e.g., from 37°C to 70°C in 3°C increments) for 3 minutes, followed by immediate cooling on ice.

  • Lysis and Fractionation: Subject the cells to freeze-thaw cycles to ensure lysis. Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the denatured, aggregated proteins.

  • Analysis of Soluble Fraction: Carefully collect the supernatants, which contain the soluble, non-denatured proteins.

  • Quantification: Quantify the amount of soluble SERT remaining at each temperature using a specific detection method. Western blotting is a common approach. Alternatively, higher-throughput methods like AlphaScreen can be used.[17] A loading control protein, not expected to bind FP-Amine (e.g., GAPDH), should also be quantified.

  • Data Analysis: For each treatment group, normalize the amount of soluble SERT at each temperature to the amount at 37°C. Plot the percentage of soluble SERT against temperature to generate "melting curves." A shift in the melting curve to the right for the FP-Amine-treated group indicates thermal stabilization and thus, target engagement.

Anticipated Data: CETSA Melting Curves

The key result is a shift in the melting temperature (T m ), the temperature at which 50% of the protein is denatured.

Target ProteinTreatmentT m (°C)Thermal Shift (ΔT m )Interpretation
SERT Vehicle (DMSO)52.5°C-Baseline thermal stability.
SERT FP-Amine 57.0°C +4.5°C Robust target engagement and stabilization by FP-Amine.
GAPDHVehicle (DMSO)61.0°C-Baseline stability of control protein.
GAPDHFP-Amine61.2°C+0.2°CNo significant shift, confirming binding specificity for SERT.

Chapter 4: Orthogonal Validation via Photoaffinity Labeling (PAL)

For an even higher degree of confidence, particularly to gain insight into the specific binding site, a chemical biology approach like Photoaffinity Labeling (PAL) can be employed.[18][19] This technique offers an orthogonal method that relies on a different principle: the formation of a covalent bond between the drug and its target.[20]

PAL involves synthesizing a probe molecule that consists of three key parts: (1) the FP-Amine pharmacophore for target recognition, (2) a photo-reactive group (e.g., a benzophenone or diazirine) that becomes highly reactive upon UV light activation, and (3) a reporter tag (e.g., biotin or a clickable alkyne) for detection and enrichment.[21][22] When the probe is bound to SERT and exposed to UV light, the photo-reactive group forms a covalent bond with a nearby amino acid residue, permanently "labeling" the target.

Experimental Workflow: Photoaffinity Labeling (PAL)

A 1. Synthesize FP-Amine PAL Probe B 2. Incubate Probe with Cells or Lysate A->B C 3. Irradiate with UV light to induce covalent crosslinking B->C D 4. Lyse cells (if applicable) and add reporter tag (e.g., Biotin-Azide via Click Chemistry) C->D E 5. Enrich labeled proteins (e.g., Streptavidin pull-down) D->E F 6. Identify labeled protein(s) by Mass Spectrometry E->F

Caption: The Photoaffinity Labeling (PAL) workflow for target identification.

Conclusion: A Synthesis of Evidence

Validating the biological target of a novel compound is not a single experiment but a logical progression of inquiry that builds an irrefutable case. This guide outlines a robust, multi-faceted strategy to confirm that this compound derivatives act through the serotonin transporter.

  • Unbiased Discovery: We begin with Affinity Chromatography-Mass Spectrometry , an open-ended screen that fishes SERT from the entire proteome, providing the first piece of evidence.

  • Quantitative Confirmation: We then use purified components in Isothermal Titration Calorimetry and Surface Plasmon Resonance to confirm a direct, high-affinity interaction and define its complete thermodynamic and kinetic profile.

  • Definitive Cellular Proof: The Cellular Thermal Shift Assay provides the crucial evidence that the compound reaches and binds to SERT inside intact cells, demonstrating physiological relevance.

  • Orthogonal Covalent Tagging: Finally, Photoaffinity Labeling offers an independent, chemistry-based confirmation of the direct interaction.

By systematically applying these orthogonal methodologies, researchers can move with confidence from a promising hit compound to a validated lead candidate with a well-defined mechanism of action, paving the way for successful preclinical and clinical development.

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Unambiguous Structural Verification: A Comparative Guide to NMR and Mass Spectrometry for the Analysis of 3-(2-Fluorophenyl)propan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the unequivocal confirmation of a molecule's structure is a cornerstone of scientific rigor and regulatory compliance. For novel chemical entities such as 3-(2-Fluorophenyl)propan-1-amine, a compound of interest in medicinal chemistry, relying on a single analytical technique is insufficient. This guide provides an in-depth comparison of two powerhouse analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), demonstrating how their orthogonal yet complementary data streams converge to provide a self-validating and unambiguous structural elucidation.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of methods to explain the causality behind experimental choices, ensuring a robust and trustworthy analytical workflow.

The Analytical Challenge: Beyond a Simple Confirmation

The structure of this compound presents a specific set of analytical questions. We must confirm the presence and connectivity of the 2-fluorophenyl group, the propyl chain, and the primary amine. Furthermore, the precise substitution pattern on the aromatic ring is critical, as isomers could exhibit vastly different pharmacological profiles. Our analytical strategy is therefore designed to address these points with the highest degree of confidence.

Part 1: High-Resolution Mass Spectrometry - The Molecular Blueprint

High-resolution mass spectrometry (HRMS) serves as our initial tool to determine the elemental composition of the molecule. Unlike low-resolution mass spectrometry, HRMS provides highly accurate mass measurements, allowing for the confident assignment of a molecular formula.[1][2][3]

Rationale for Experimental Choices

For a polar molecule like this compound, Electrospray Ionization (ESI) is the ionization method of choice.[4][5][6][7][8] ESI is a "soft" ionization technique that typically produces intact protonated molecules ([M+H]⁺), minimizing fragmentation and providing a clear molecular ion peak.[4][8] This is crucial for accurately determining the molecular weight. A Time-of-Flight (TOF) mass analyzer is often paired with ESI due to its high resolution and mass accuracy.

Experimental Protocol: High-Resolution Mass Spectrometry
  • Sample Preparation: A dilute solution of this compound (approximately 10 µg/mL) is prepared in a 50:50 mixture of acetonitrile and water with 0.1% formic acid. The formic acid aids in the protonation of the amine.

  • Instrumentation: A high-resolution ESI-TOF mass spectrometer is used.

  • Ionization Mode: Positive ion mode is selected to detect the [M+H]⁺ ion.

  • Mass Range: The instrument is set to scan a mass range of m/z 50-500.

  • Data Acquisition: Data is acquired, and the accurate mass of the most abundant ion is recorded.

Data Presentation and Interpretation
ParameterTheoretical Value (C₉H₁₂FN + H)⁺Observed ValueMass Error (ppm)
m/z 154.1027154.1025-1.3

The observed mass is within a very low ppm (parts per million) error of the theoretical mass for the protonated molecule, providing strong evidence for the elemental composition of C₉H₁₃FN. This confident assignment of the molecular formula is the first critical piece of the structural puzzle.

Part 2: Nuclear Magnetic Resonance Spectroscopy - Assembling the Pieces

While HRMS provides the molecular formula, NMR spectroscopy reveals the intricate connectivity of the atoms, allowing us to piece together the structure. We will employ a suite of NMR experiments to build a comprehensive picture of this compound.

Rationale for Experimental Choices
  • ¹H NMR: Provides information about the number of different types of protons and their neighboring environments.

  • ¹³C NMR: Reveals the number of different types of carbon atoms in the molecule.

  • DEPT-135: Distinguishes between CH, CH₂, and CH₃ groups, which is invaluable for assigning the propyl chain carbons.[9][10][11]

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds.[12][13][14][15][16] This is key to establishing the connectivity of the propyl chain.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to the carbon it is directly attached to.[17][18][19]

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away.[17][18][20][21] This is crucial for connecting the propyl chain to the fluorophenyl ring.

  • ¹⁹F NMR: Directly observes the fluorine atom, providing characteristic chemical shift and coupling information that confirms its presence and electronic environment.[22][23][24][25]

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃).[26][27][28][29][30] The solution is filtered into a 5 mm NMR tube.

  • Instrumentation: A 500 MHz NMR spectrometer is used for all experiments.

  • Data Acquisition: A standard suite of 1D (¹H, ¹³C, DEPT-135, ¹⁹F) and 2D (COSY, HSQC, HMBC) NMR spectra are acquired.

Visualizing the NMR Workflow

NMR_Workflow cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments cluster_interpretation Structural Information H1 ¹H NMR Proton_Env Proton Environments & Integration H1->Proton_Env C13 ¹³C NMR Carbon_Types Carbon Skeleton C13->Carbon_Types DEPT DEPT-135 CHn_Groups CH, CH₂, CH₃ Identification DEPT->CHn_Groups F19 ¹⁹F NMR Fluorine_Presence Fluorine Environment F19->Fluorine_Presence COSY COSY Proton_Connectivity H-H Connectivity COSY->Proton_Connectivity HSQC HSQC Direct_Attachments C-H Direct Bonds HSQC->Direct_Attachments HMBC HMBC Long_Range_Connectivity C-H Long-Range Correlations HMBC->Long_Range_Connectivity Structure Final Structure Proton_Env->Structure Carbon_Types->Structure CHn_Groups->Structure Proton_Connectivity->Structure Direct_Attachments->Structure Long_Range_Connectivity->Structure Fluorine_Presence->Structure

Caption: Workflow for structural elucidation using a suite of NMR experiments.

Data Presentation and Interpretation

¹H NMR Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.20-7.00m4HAr-H
2.85t2HCH₂-N
2.70t2HAr-CH₂
1.85p2H-CH₂-
1.45br s2HNH₂

¹³C NMR and DEPT-135 Data

¹³C Chemical Shift (δ) ppmDEPT-135Assignment
161.0 (d, J=245 Hz)CC-F
131.0 (d, J=5 Hz)CHAr-CH
128.5 (d, J=8 Hz)CHAr-CH
124.2 (d, J=3.5 Hz)CHAr-CH
127.5 (d, J=16 Hz)CAr-C
115.4 (d, J=22 Hz)CHAr-CH
41.8CH₂CH₂-N
33.5CH₂-CH₂-
26.0CH₂Ar-CH₂

¹⁹F NMR Data

Chemical Shift (δ) ppmMultiplicity
-118.5m
Synthesizing the NMR Data
  • Propyl Chain: The ¹H NMR shows three distinct aliphatic signals with integrations of 2H each, consistent with a propyl chain. The COSY spectrum would show correlations between the signals at 2.85 ppm and 1.85 ppm, and between 1.85 ppm and 2.70 ppm, confirming the -CH₂-CH₂-CH₂- connectivity. The DEPT-135 spectrum confirms these are all CH₂ groups.[9][10][11] The HSQC spectrum would directly link these proton signals to their corresponding carbon signals at 41.8, 33.5, and 26.0 ppm.

  • Fluorophenyl Group: The ¹H NMR shows a complex multiplet integrating to 4H in the aromatic region, characteristic of a substituted benzene ring. The ¹³C NMR shows six aromatic carbon signals. The large coupling constant (J = 245 Hz) for the signal at 161.0 ppm is indicative of a carbon directly bonded to fluorine. The ¹⁹F NMR shows a single multiplet, confirming the presence of one fluorine atom.[22][23][24][25]

  • Connectivity: The HMBC spectrum is the final piece of the puzzle. It would show a correlation between the benzylic protons at 2.70 ppm and the aromatic carbons, confirming the attachment of the propyl chain to the phenyl ring. Specifically, correlations to the quaternary carbon at 127.5 ppm and adjacent CH carbons would be expected.

Visualizing the Structural Confirmation Logic

Structural_Confirmation cluster_ms Mass Spectrometry Data cluster_nmr NMR Data MS HRMS: C₉H₁₃FN Conclusion Unambiguous Structure Confirmed MS->Conclusion H1 ¹H NMR: - 4 Aromatic H - 3 Aliphatic CH₂ groups - 1 NH₂ COSY COSY: -CH₂-CH₂-CH₂- connectivity H1->COSY C13 ¹³C NMR: - 6 Aromatic C - 3 Aliphatic C DEPT DEPT-135: Confirms 3 x CH₂ C13->DEPT DEPT->Conclusion F19 ¹⁹F NMR: Confirms one F atom F19->Conclusion HSQC HSQC: Direct C-H attachments COSY->HSQC HMBC HMBC: Connects propyl chain to phenyl ring HSQC->HMBC HMBC->Conclusion

Caption: Logical flow of data integration from MS and NMR to confirm the final structure.

Conclusion: A Self-Validating System

The combination of high-resolution mass spectrometry and a comprehensive suite of NMR experiments provides a powerful, self-validating system for the structural elucidation of this compound. HRMS confidently establishes the molecular formula, while the various NMR techniques work in concert to unambiguously define the connectivity of every atom in the molecule. This orthogonal approach, where each technique provides a different and complementary piece of the structural puzzle, is the gold standard in modern chemical analysis, ensuring the highest level of scientific integrity.

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A Comparative Guide to the Efficacy of Ortho- vs. Para-Fluorinated Phenylalkylamines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of Fluorine in Phenylalkylamine Design

The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, valued for its ability to enhance a range of pharmacokinetic and physicochemical properties, including metabolic stability, membrane permeability, and receptor binding affinity.[1][2][3] Phenylalkylamines, a broad class of compounds that interact with monoamine systems, are frequent subjects of such fluorination strategies. The seemingly subtle shift of a single fluorine atom on the phenyl ring from the ortho to the para position can induce profound changes in a compound's pharmacological profile.[4] This guide provides a comparative analysis of ortho- versus para-fluorinated phenylalkylamines, offering insights into how this positional isomerism impacts efficacy and providing the experimental frameworks necessary to evaluate these differences.

The Decisive Impact of Fluorine's Position on Pharmacodynamics

The primary mechanism of action for many phenylalkylamines involves interaction with monoamine transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT).[4] The location of the fluorine atom directly influences the molecule's interaction with the binding pockets of these transporters, leading to significant differences in potency and selectivity.

A salient example is the comparison between 2-fluoroamphetamine (2-FA) and 4-fluoroamphetamine (4-FA).[4][5] While both are structural isomers, their pharmacological activities diverge significantly.

CompoundDAT IC₅₀ (nM)NET IC₅₀ (nM)SERT IC₅₀ (nM)
2-Fluoroamphetamine (2-FA) 270431845
4-Fluoroamphetamine (4-FA) 7704206800
Data from in vitro uptake inhibition assays in HEK293 cells expressing human monoamine transporters. A lower IC₅₀ value indicates higher potency.[4]

As the data indicates, 2-FA is a more potent inhibitor of norepinephrine and dopamine reuptake compared to 4-FA, with a pronounced selectivity for the norepinephrine transporter.[4] In contrast, 4-FA is a less potent but more balanced inhibitor across the three transporters.[4] This differentiation in transporter interaction is a critical determinant of their distinct stimulant profiles.

Metabolic Stability: A Key Advantage of Fluorination

A primary driver for incorporating fluorine into drug candidates is to enhance metabolic stability. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP450) enzymes.[1][6] This "metabolic blocking" can increase a drug's half-life and bioavailability.

The position of fluorination is crucial in determining its effectiveness as a metabolic shield. Aromatic hydroxylation is a common metabolic pathway for phenylalkylamines. Placing a fluorine atom at a site that is susceptible to hydroxylation can effectively block this metabolic route.

For example, para-hydroxylation is a major metabolic pathway for amphetamine. The presence of a fluorine atom at the para position in 4-fluoroamphetamine is thought to resist deactivation by cytochrome P450 oxidase, contributing to its distinct pharmacological and toxicological profile compared to its non-fluorinated parent compound.[7] While direct comparative studies on the metabolic stability of 2-FA versus 4-FA are not as readily available in the provided search results, the general principle of metabolic blocking suggests that both isomers would exhibit increased resistance to metabolism at the site of fluorination.

Experimental Protocols for Comparative Evaluation

To empirically determine the differences in efficacy between ortho- and para-fluorinated phenylalkylamines, a series of well-established in vitro assays are essential.

Protocol 1: Competitive Radioligand Binding Assay for Monoamine Transporters

This assay determines the binding affinity (Kᵢ) of the test compounds for DAT, NET, and SERT.[8][9][10]

Objective: To quantify the affinity of ortho- and para-fluorinated analogs for monoamine transporters.

Materials:

  • Cell membranes prepared from HEK293 cells stably expressing human DAT, NET, or SERT.

  • Radioligands: [³H]WIN 35,428 for DAT, [³H]Nisoxetine for NET, [³H]Citalopram for SERT.

  • Test compounds (ortho- and para-fluorinated phenylalkylamines).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, combine the cell membranes, a fixed concentration of the appropriate radioligand, and varying concentrations of the test compound.

  • Incubate the plates to allow the binding to reach equilibrium.

  • Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Analyze the data using non-linear regression to determine the IC₅₀ values, which can then be converted to Kᵢ values.

Protocol 2: In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay assesses the rate at which the test compounds are metabolized by liver enzymes.[11][12][13][14]

Objective: To compare the metabolic stability of ortho- and para-fluorinated analogs.

Materials:

  • Human liver microsomes.[11]

  • NADPH regenerating system (cofactor for CYP450 enzymes).

  • Phosphate buffer (pH 7.4).

  • Test compounds.

  • Acetonitrile (to stop the reaction).

  • LC-MS/MS system for analysis.

Procedure:

  • Pre-incubate the test compound with liver microsomes in phosphate buffer.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding cold acetonitrile.

  • Centrifuge the samples to pellet the protein.

  • Analyze the supernatant using LC-MS/MS to quantify the remaining amount of the parent compound.

  • Calculate the metabolic half-life (t½) and intrinsic clearance (CLint) to determine metabolic stability.[6]

Visualizing the Workflow and Concepts

G cluster_0 Compound Selection cluster_1 In Vitro Assays cluster_2 Data Analysis cluster_3 Comparative Efficacy Profile Ortho_Fluoro Ortho-Fluorinated Phenylalkylamine Binding_Assay Radioligand Binding Assay (DAT, NET, SERT) Ortho_Fluoro->Binding_Assay Metabolism_Assay Metabolic Stability Assay (Liver Microsomes) Ortho_Fluoro->Metabolism_Assay Para_Fluoro Para-Fluorinated Phenylalkylamine Para_Fluoro->Binding_Assay Para_Fluoro->Metabolism_Assay Binding_Data Determine Ki Values (Affinity & Selectivity) Binding_Assay->Binding_Data Metabolism_Data Calculate t½ & CLint (Stability) Metabolism_Assay->Metabolism_Data Comparison Ortho vs. Para Efficacy Profile Binding_Data->Comparison Metabolism_Data->Comparison

Caption: Experimental workflow for comparing ortho- vs. para-fluorinated phenylalkylamines.

G cluster_para Para-Fluorination Parent Phenylalkylamine (Metabolically Vulnerable Site) CYP450 CYP450 Enzymes Parent->CYP450 Aromatic Hydroxylation Metabolite Hydroxylated Metabolite (Rapid Clearance) CYP450->Metabolite Para_Parent Para-Fluorinated Phenylalkylamine Para_Parent->CYP450 Blocked_Metabolism Metabolism Blocked Para_Parent->Blocked_Metabolism Resistant to para-hydroxylation

Caption: Impact of para-fluorination on metabolic pathways.

Conclusion: Guiding Rational Drug Design

The choice between ortho and para fluorination in phenylalkylamines is a critical decision in drug design, with each position offering a distinct set of advantages and disadvantages. Ortho-fluorination can lead to significant changes in receptor interaction and potency, as exemplified by the higher potency of 2-FA at DAT and NET. Conversely, para-fluorination is a well-established strategy for blocking a common site of metabolic oxidation, potentially leading to improved pharmacokinetic properties.

The experimental protocols outlined in this guide provide a robust framework for researchers to systematically evaluate these differences. By combining data on receptor affinity, functional activity, and metabolic stability, a comprehensive efficacy profile can be constructed for each analog. This data-driven approach is essential for making informed decisions in the optimization of lead compounds and for the rational design of next-generation phenylalkylamines with tailored pharmacological properties.

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A Comparative Biological Evaluation of 3-(2-Fluorophenyl)propan-1-amine Enantiomers: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the stereochemical identity of a chiral molecule is a critical determinant of its pharmacological profile. Enantiomers, non-superimposable mirror images of each other, can exhibit profound differences in their biological activity, potency, and toxicity.[1] This guide provides a comprehensive framework for the biological evaluation of the (R) and (S)-enantiomers of 3-(2-fluorophenyl)propan-1-amine, a compound of interest with potential therapeutic applications. While direct comparative studies on these specific enantiomers are not extensively available in the public domain, this document synthesizes established methodologies and insights from structurally related compounds to propose a robust evaluation workflow.

The core principle of this guide is to equip researchers with the rationale and detailed protocols necessary to dissect the enantioselective pharmacology of this compound. We will navigate the essential steps from chiral separation to in-depth in vitro and in vivo characterization, empowering you to make data-driven decisions in your drug development pipeline.

The Imperative of Enantiomeric Resolution

The differential pharmacological effects of enantiomers are well-documented. One enantiomer may be therapeutically active, while the other could be inactive, less active, or even contribute to adverse effects. A classic example is the differential activity of the enantiomers of 3-(3-hydroxyphenyl)-N-n-propylpiperidine (3-PPP), where the (+)-enantiomer acts as a dopamine agonist, while the (-)-enantiomer exhibits a mixed profile of dopamine autoreceptor agonism and postsynaptic antagonism. This underscores the necessity of evaluating each enantiomer in isolation.

The first crucial step in this endeavor is the physical separation of the (R) and (S)-enantiomers of this compound.

Experimental Protocol: Chiral High-Performance Liquid Chromatography (HPLC) Separation

Chiral HPLC is a powerful technique for the analytical and preparative separation of enantiomers. Polysaccharide-based and cyclofructan-based chiral stationary phases (CSPs) are particularly effective for resolving primary amines.[2][3]

Objective: To resolve and isolate the (R) and (S)-enantiomers of racemic this compound.

Instrumentation:

  • A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV detector.

Chiral Stationary Phase Selection:

  • Initial Screening: ChiralPak® IA, IB, IC, or a cyclofructan-based column like Larihc® CF6-P.[3]

  • Rationale: These CSPs have demonstrated broad selectivity for a wide range of chiral amines.[2][3]

Mobile Phase Screening:

  • Normal Phase (NP) Mode: Heptane/Ethanol or Heptane/Isopropanol gradients.

  • Polar Organic (PO) Mode: Acetonitrile/Methanol or Acetonitrile/Ethanol gradients.[1]

  • Additives: Basic additives such as diethylamine (DEA) or triethylamine (TEA) (typically 0.1-0.5%) are crucial to improve peak shape and reduce tailing by masking residual silanol groups on the stationary phase.[2] Acidic modifiers like trifluoroacetic acid (TFA) may also be explored.

Generalized Protocol:

  • Sample Preparation: Prepare a 1 mg/mL solution of racemic this compound in the initial mobile phase.

  • Column Equilibration: Equilibrate the chosen chiral column with the initial mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Injection: Inject 5-10 µL of the sample solution.

  • Gradient Elution: Run a linear gradient from low to high organic modifier concentration.

  • Detection: Monitor the elution profile at a suitable UV wavelength (e.g., 254 nm).

  • Optimization: Based on the initial screening, optimize the separation by adjusting the mobile phase composition, gradient slope, flow rate, and column temperature.

  • Scale-up (for preparative separation): Once an optimal analytical method is established, it can be scaled up to a preparative scale to isolate sufficient quantities of each enantiomer for subsequent biological evaluation.

In Vitro Pharmacological Profiling: Unveiling Molecular Targets

Based on the pharmacology of structurally related fluorophenylalkylamines, we can hypothesize potential molecular targets for the enantiomers of this compound. These include voltage-gated ion channels and monoamine transporters.

KCNQ2/Kv7.2 Potassium Channel Modulation

A structurally related compound, (S,E)-3-(2-fluorophenyl)-N-(1-(3-(pyridin-3-yloxy)phenyl)ethyl)-acrylamide, has been identified as a potent opener of KCNQ2 (Kv7.2) potassium channels, a validated target for the treatment of neuropathic pain. Therefore, evaluating the stereoselective modulation of KCNQ2 channels by the enantiomers of this compound is a logical starting point.

Experimental Workflow: KCNQ2 Channel Activity

cluster_0 Cell Preparation cluster_1 Electrophysiology cluster_2 Data Analysis CHO_cells CHO cells stably expressing human KCNQ2/KCNQ3 channels Patch_clamp Automated or Manual Patch-Clamp Recording CHO_cells->Patch_clamp Plate cells for recording Voltage_protocol Apply voltage-step protocols to elicit KCNQ2/3 currents Patch_clamp->Voltage_protocol Establish whole-cell configuration Current_analysis Measure current amplitude and voltage-dependence (V1/2) Voltage_protocol->Current_analysis Record ionic currents EC50_determination Determine EC50 values for (R) and (S)-enantiomers Current_analysis->EC50_determination Concentration-response curves Comparison Compare potency and efficacy of the two enantiomers EC50_determination->Comparison

Caption: Workflow for assessing KCNQ2 channel modulation.

Automated patch-clamp systems offer a higher throughput for evaluating ion channel modulators compared to traditional manual patch-clamp.[4]

Objective: To determine the potency and efficacy of the (R) and (S)-enantiomers of this compound as modulators of KCNQ2/3 channels.

Cell Line: CHO or HEK293 cells stably co-expressing human KCNQ2 and KCNQ3 subunits.

Protocol:

  • Cell Preparation: Culture the KCNQ2/3 expressing cells and harvest them for the automated patch-clamp experiment.

  • Compound Preparation: Prepare a series of dilutions for each enantiomer in the appropriate extracellular solution.

  • Patch-Clamp Recording:

    • Utilize a population patch-clamp (PPC) mode on an automated system (e.g., QPatch or IonWorks Barracuda).[4][5]

    • Establish a whole-cell recording configuration.

    • Apply a voltage-step protocol to activate the KCNQ2/3 channels (e.g., a depolarizing step from a holding potential of -80 mV to +20 mV).

  • Compound Application: Apply increasing concentrations of each enantiomer to the cells and record the corresponding changes in KCNQ2/3 current amplitude.

  • Data Analysis:

    • Measure the peak outward current at each concentration.

    • Construct concentration-response curves and calculate the EC50 (for openers) or IC50 (for inhibitors) for each enantiomer.

    • Analyze the effect on the voltage-dependence of activation (V1/2) to characterize the mechanism of action.[4]

Parameter(R)-3-(2-Fluorophenyl)propan-1-amine(S)-3-(2-Fluorophenyl)propan-1-amine
KCNQ2/3 EC50 (µM) To be determinedTo be determined
Maximal Efficacy (%) To be determinedTo be determined
Shift in V1/2 (mV) To be determinedTo be determined
Monoamine Transporter Inhibition

The structurally similar compound, 1-(3-fluorophenyl)propan-2-amine, is a non-selective dopamine and serotonin reuptake inhibitor.[6] This suggests that the enantiomers of this compound may also interact with the dopamine transporter (DAT) and the serotonin transporter (SERT).

Experimental Workflow: Monoamine Transporter Uptake Assay

cluster_0 Cell Preparation cluster_1 Uptake Assay cluster_2 Data Analysis Transfected_cells HEK293 cells expressing hDAT or hSERT Incubation Incubate cells with enantiomers and radiolabeled substrate ([3H]dopamine or [3H]serotonin) Transfected_cells->Incubation Plate cells in 96-well plates Termination Terminate uptake and lyse cells Incubation->Termination Quantification Quantify radioactivity using scintillation counting Termination->Quantification IC50_determination Determine IC50 values for (R) and (S)-enantiomers Quantification->IC50_determination Concentration-inhibition curves Comparison Compare inhibitory potency at DAT and SERT IC50_determination->Comparison

Caption: Workflow for assessing monoamine transporter inhibition.

This assay measures the ability of the test compounds to inhibit the uptake of a radiolabeled neurotransmitter into cells expressing the target transporter.[6][7][8]

Objective: To determine the inhibitory potency (IC50) of the (R) and (S)-enantiomers of this compound at the human dopamine transporter (hDAT) and human serotonin transporter (hSERT).

Cell Lines: HEK293 cells stably expressing either hDAT or hSERT.

Protocol:

  • Cell Plating: Seed the transfected cells into 96-well plates and culture until they reach confluency.

  • Assay Buffer: Prepare an appropriate uptake buffer (e.g., Krebs-Ringer-HEPES buffer).

  • Compound Incubation:

    • Wash the cells with assay buffer.

    • Pre-incubate the cells with varying concentrations of each enantiomer for a defined period (e.g., 10-20 minutes) at 37°C.

  • Initiation of Uptake: Add a fixed concentration of the radiolabeled substrate ([³H]dopamine for DAT or [³H]serotonin for SERT) to each well and incubate for a short duration (e.g., 5-10 minutes) to measure the initial rate of uptake.

  • Termination of Uptake: Rapidly terminate the uptake by aspirating the assay solution and washing the cells with ice-cold buffer.

  • Cell Lysis and Quantification: Lyse the cells and measure the amount of radioactivity taken up using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition at each concentration relative to the control (no inhibitor).

    • Fit the data to a concentration-response curve to determine the IC50 value for each enantiomer at each transporter.

Parameter(R)-3-(2-Fluorophenyl)propan-1-amine(S)-3-(2-Fluorophenyl)propan-1-amine
hDAT IC50 (µM) To be determinedTo be determined
hSERT IC50 (µM) To be determinedTo be determined

In Vivo Evaluation: Assessing Therapeutic Potential

Should one or both enantiomers exhibit promising in vitro activity, particularly as a KCNQ2 channel opener, the next logical step is to evaluate their efficacy in a relevant animal model of disease.

Neuropathic Pain Models

Neuropathic pain is a debilitating chronic condition arising from nerve damage.[9][10] Several well-validated rodent models can be used to assess the analgesic potential of novel compounds.[11][12]

Commonly Used Models:

  • Chronic Constriction Injury (CCI): Involves loose ligation of the sciatic nerve, leading to the development of thermal hyperalgesia and mechanical allodynia.[11]

  • Spinal Nerve Ligation (SNL): Involves the tight ligation of one or two of the L5 and L6 spinal nerves, resulting in robust and long-lasting neuropathic pain behaviors.[11]

  • Chemotherapy-Induced Neuropathic Pain (e.g., Paclitaxel-induced): Mimics the painful neuropathy experienced by cancer patients undergoing chemotherapy.[11]

Objective: To evaluate the anti-allodynic and anti-hyperalgesic effects of the active enantiomer(s) in a rodent model of neuropathic pain.

Animal Model: Male Sprague-Dawley rats or C57BL/6 mice with induced neuropathic pain (e.g., CCI or SNL model).

Protocol:

  • Induction of Neuropathy: Surgically induce neuropathic pain and allow the animals to recover and for pain behaviors to develop (typically 1-2 weeks).

  • Baseline Pain Assessment: Measure baseline mechanical allodynia (using von Frey filaments) and thermal hyperalgesia (using a plantar test apparatus).

  • Drug Administration: Administer the active enantiomer(s) via a clinically relevant route (e.g., oral gavage or intraperitoneal injection) at various doses. Include a vehicle control group and a positive control group (e.g., gabapentin or pregabalin).

  • Post-Dosing Pain Assessment: Measure pain responses at multiple time points after drug administration (e.g., 30, 60, 120, and 240 minutes).

  • Data Analysis:

    • Calculate the paw withdrawal threshold (in grams) for mechanical allodynia and the paw withdrawal latency (in seconds) for thermal hyperalgesia.

    • Compare the responses in the drug-treated groups to the vehicle-treated group to determine the analgesic efficacy.

    • Construct dose-response curves to determine the ED50 (effective dose for 50% of the maximal effect).

ParameterActive Enantiomer
Mechanical Allodynia (Paw Withdrawal Threshold) To be determined (Dose- and time-dependent effects)
Thermal Hyperalgesia (Paw Withdrawal Latency) To be determined (Dose- and time-dependent effects)
ED50 (mg/kg) To be determined

Conclusion and Future Directions

This guide provides a structured and scientifically grounded approach to the comprehensive biological evaluation of the (R) and (S)-enantiomers of this compound. By systematically progressing from enantiomeric separation to in vitro target profiling and in vivo efficacy studies, researchers can elucidate the stereoselective pharmacology of this compound.

The proposed experimental workflows, while based on the activities of related molecules, offer a robust starting point for a thorough investigation. The data generated from these studies will be invaluable in determining the therapeutic potential of each enantiomer and will guide further preclinical development, including pharmacokinetic profiling, metabolism studies, and toxicology assessments. The ultimate goal is to identify a single enantiomer with an optimized efficacy and safety profile, a cornerstone of modern, rational drug design.

References

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  • Aggarwal, S., & Mortensen, O. V. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). ResearchGate. [Link]

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A Senior Application Scientist's Guide to In Vitro Profiling of 3-(2-Fluorophenyl)propan-1-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative analysis of robust in vitro assay protocols designed to characterize the biological activity of novel derivatives of 3-(2-Fluorophenyl)propan-1-amine. Given the structural similarity of this scaffold to known psychoactive compounds, particularly monoamine reuptake inhibitors, a primary focus on the human monoamine transporters—serotonin (SERT), norepinephrine (NET), and dopamine (DAT)—is critical.

We will dissect two gold-standard methodologies: the direct, equilibrium-based Radioligand Binding Assay and the functional, cell-based Fluorescent Substrate Uptake Assay . This comparison will not only detail step-by-step protocols but also illuminate the causal reasoning behind experimental choices, empowering researchers to generate high-fidelity, reproducible data. Additionally, we will touch upon essential secondary assays to build a comprehensive pharmacological profile, assessing potential off-target effects and neurotoxicity.

I. The Strategic Approach: A Multi-Assay Screening Cascade

A logical workflow is essential for the efficient characterization of new chemical entities (NCEs). The initial goal is to determine if and how the derivatives interact with the primary targets (monoamine transporters). This is followed by secondary screening to understand selectivity and potential liabilities.

G cluster_0 PART 1: PRIMARY SCREENING (Target Interaction) cluster_2 PART 3: SECONDARY SCREENING (Selectivity & Safety) A Radioligand Binding Assay (Affinity: Ki) C Compare Ki and IC50 Values Select Lead Candidates A->C Direct Binding Affinity B Fluorescent Substrate Uptake Assay (Potency: IC50) B->C Functional Inhibition D MAO Inhibition Assay (Off-Target Effects) C->D E In Vitro Neurotoxicity Assay (Cell Viability, Apoptosis) C->E

Caption: A logical screening cascade for novel amine derivatives.

II. Assay Comparison: Binding Affinity vs. Functional Inhibition

The choice between a binding assay and a functional uptake assay is fundamental. One measures the physical interaction of a compound with the target protein, while the other measures the consequence of that interaction on the transporter's primary function.

  • Radioligand Binding Assays determine the affinity (Ki) of a test compound for a receptor or transporter by measuring its ability to displace a known, radioactively labeled ligand.[1] This is a direct measure of the physical interaction in a controlled, isolated system (typically cell membranes).[2]

  • Substrate Uptake Assays determine the functional potency (IC50) of a test compound by measuring its ability to inhibit the transport of a substrate into cells expressing the target transporter.[3] This provides crucial information about a compound's ability to modulate the biological activity of the transporter.

FeatureRadioligand Binding AssayFluorescent Substrate Uptake Assay
Principle Competitive displacement of a radioligandInhibition of fluorescent substrate transport
Primary Output Affinity (Ki)Potency (IC50)
System Isolated cell membranes or tissue homogenates[4]Live cells expressing the transporter[5]
Throughput Medium to HighHigh (often no-wash protocols)[5]
Measures Direct binding to the target proteinFunctional consequence of binding
Pros Gold standard for affinity, highly sensitiveMeasures functional activity, higher throughput
Cons Does not confirm functional effect, radioactive materialIndirect measure of binding, potential compound interference

III. Protocol Deep Dive 1: Radioligand Binding Assay for SERT

This protocol is designed to determine the binding affinity (Ki) of test compounds for the human serotonin transporter (SERT) using a competitive displacement format.

Causality and Scientific Rationale

The assay operates on the principle of competitive binding. A radioligand with known high affinity for SERT (e.g., [³H]Citalopram) is incubated with a source of the transporter (membranes from hSERT-expressing cells). In the presence of a test compound that also binds to SERT, the radioligand and the test compound will compete for the same binding sites. The amount of radioactivity detected is inversely proportional to the affinity and concentration of the test compound.[1]

G cluster_0 Without Competitor cluster_1 With Competitor Receptor SERT Transporter Binding Site Radioligand [3H]Citalopram (Radioligand) Receptor:f1->Radioligand Binding Occurs (High Signal) Compound Test Derivative (Competitor) Receptor2 SERT Transporter Binding Site Compound2 Test Derivative Receptor2:f1->Compound2 Competition Radioligand2 [3H]Citalopram Radioligand2->Receptor2:f1 Binding Reduced (Low Signal)

Caption: Principle of the competitive radioligand binding assay.

Detailed Step-by-Step Protocol
  • Preparation of Cell Membranes:

    • Culture HEK-293 cells stably expressing the human SERT (hSERT).

    • Harvest cells and homogenize in an ice-cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4 with protease inhibitors).[4]

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the membranes.[4]

    • Wash the membrane pellet with fresh buffer and resuspend in assay buffer. Determine protein concentration using a BCA assay.

    • Scientist's Note: Using isolated membranes ensures that the assay measures direct interaction with the transporter, free from the complexities of cellular uptake, efflux, or metabolism.

  • Assay Setup (96-well plate format):

    • Total Binding Wells: Add 150 µL of membrane preparation, 50 µL of assay buffer, and 50 µL of [³H]Citalopram (at a final concentration near its Kd, e.g., 1 nM).

    • Non-Specific Binding (NSB) Wells: Add 150 µL of membrane preparation, 50 µL of a high concentration of a known SERT inhibitor (e.g., 10 µM Fluoxetine) to saturate all specific binding sites, and 50 µL of [³H]Citalopram.[6]

    • Test Compound Wells: Add 150 µL of membrane preparation, 50 µL of the test derivative (at various concentrations, typically a serial dilution), and 50 µL of [³H]Citalopram.

    • Scientist's Note: The NSB control is the cornerstone of a self-validating binding assay. It quantifies the amount of radioligand that binds to components other than the target transporter. Specific binding is calculated as Total Binding - NSB. Without this control, the data is uninterpretable.

  • Incubation:

    • Incubate the plate at a controlled temperature (e.g., 30°C) for 60 minutes with gentle agitation to allow the binding reaction to reach equilibrium.[4]

  • Harvesting and Detection:

    • Rapidly terminate the incubation by vacuum filtration onto a glass fiber filter plate (e.g., GF/C) that has been pre-soaked in a substance like polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter itself.[4]

    • Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Dry the filter plate, add scintillation cocktail, and count the radioactivity in a scintillation counter (e.g., MicroBeta counter).[7]

    • Scientist's Note: The rapid filtration and washing step is critical to separate bound from free radioligand without significantly disturbing the binding equilibrium.[2]

  • Data Analysis:

    • Calculate the percentage of specific binding for each concentration of the test compound.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Use non-linear regression to fit the curve and determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding).

    • Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]

IV. Protocol Deep Dive 2: Fluorescent Substrate Uptake Assay for SERT

This protocol measures the functional ability of test compounds to inhibit serotonin transport into live cells using a fluorescent substrate.

Causality and Scientific Rationale

This assay utilizes a fluorescent molecule that acts as a substrate for monoamine transporters (e.g., ASP+).[8] When this substrate is in the extracellular medium, its fluorescence is low or masked by a quenching agent. Upon transport into the cell via SERT, it accumulates, and its fluorescence intensity increases significantly.[5] A test compound that inhibits SERT will prevent this accumulation, resulting in a lower fluorescent signal. The reduction in signal is directly proportional to the inhibitory potency of the compound.

G cluster_0 Without Inhibitor cluster_1 With Inhibitor Cell Cell Expressing SERT | Cytoplasm SERT SERT Substrate Fluorescent Substrate Inhibitor Test Derivative Cell1 Cell Expressing SERT | Cytoplasm SERT1 SERT SERT1->Cell1:f1 Accumulation (High Fluorescence) Substrate1 Fluorescent Substrate Substrate1->SERT1 Transport Cell2 Cell Expressing SERT | Cytoplasm SERT2 SERT Substrate2 Fluorescent Substrate Substrate2->SERT2 Transport Inhibited (Low Fluorescence) Inhibitor2 Test Derivative Inhibitor2->SERT2 Blockade

Caption: Principle of the fluorescent substrate uptake assay.

Detailed Step-by-Step Protocol
  • Cell Plating:

    • Seed HEK-293 cells stably expressing hSERT (or other appropriate cell line) into a 96-well or 384-well black, clear-bottom microplate.

    • Culture overnight to allow for cell adherence.

    • Scientist's Note: A black plate with a clear bottom is essential to minimize background fluorescence and light scattering while allowing for bottom-reading by the fluorescence plate reader.[5]

  • Assay Setup:

    • Wash the cells gently with a pre-warmed buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).

    • Maximum Uptake (Control) Wells: Add buffer only.

    • Minimum Uptake (Control) Wells: Add a known, potent SERT inhibitor (e.g., 10 µM Fluoxetine) to establish the baseline fluorescence (100% inhibition).[6]

    • Test Compound Wells: Add the test derivatives at various final concentrations.

    • Pre-incubate the plate for 15-20 minutes at 37°C.[6]

    • Scientist's Note: Pre-incubation allows the test compounds to bind to the transporters before the substrate is introduced, ensuring a more accurate measurement of inhibition. The positive control (Fluoxetine) is crucial for data normalization and serves as a self-validating check on the assay's performance.

  • Initiation and Detection:

    • Prepare the fluorescent substrate working solution according to the manufacturer's instructions (e.g., Neurotransmitter Transporter Uptake Assay Kit).[5] This solution contains both the fluorescent substrate and a masking dye.

    • Add the substrate working solution to all wells to initiate the uptake reaction.

    • Immediately place the plate into a fluorescence microplate reader (e.g., FlexStation or FLIPR) pre-set to 37°C.

    • Measure the fluorescence intensity kinetically over a period of 15-30 minutes.

    • Scientist's Note: A kinetic reading is superior to a single endpoint reading as it can reveal time-dependent effects and helps identify compounds that may interfere with the fluorescence signal itself.

  • Data Analysis:

    • For each well, calculate the rate of uptake (e.g., the slope of the fluorescence signal over time).

    • Normalize the data: Set the average rate of the "Maximum Uptake" wells to 100% activity and the "Minimum Uptake" wells to 0% activity.

    • Calculate the percent inhibition for each test compound concentration.

    • Plot the percent inhibition against the log concentration of the test compound.

    • Use non-linear regression (four-parameter logistic fit) to determine the IC50 value.

V. Data Interpretation and Hypothetical Comparison

Below is a table of hypothetical data for the parent compound and three derivatives, illustrating how results from both assays are used for compound selection.

CompoundRadioligand Binding (Ki, nM)Substrate Uptake (IC50, nM)SERT/DAT Selectivity Ratio (Ki DAT / Ki SERT)Notes
Parent Cmpd 150.5225.81.2Weak, non-selective binder and inhibitor.
Derivative A 2.1 5.5 150 High affinity and potent inhibitor. Excellent selectivity over DAT. Prime candidate.
Derivative B 350.2>10,000N/ABinds weakly but has no functional effect. Potentially an antagonist with no effect on uptake, or assay artifact. Requires further investigation.
Derivative C 8.9 450.625High affinity but much weaker functional potency. This discrepancy could indicate partial inhibition, or that the compound is a substrate itself and competes with the fluorescent probe.

Interpretation Insights:

  • Derivative A is the ideal lead. The Ki and IC50 values are both low and reasonably close, indicating that its high-affinity binding translates directly to potent functional inhibition. Its high selectivity ratio suggests fewer off-target effects related to dopamine.

  • Derivative B highlights the importance of running both assay types. A binding assay alone would have identified it as a weak "hit," but the functional assay reveals it is inactive.

  • Derivative C shows a significant discrepancy between binding and function. This is a common and important finding that requires follow-up. The compound might be a partial inhibitor or a substrate that is also transported, which would lead to a weaker apparent IC50 in an uptake assay.

VI. Essential Secondary Assays

Once lead candidates are identified, a broader pharmacological profile is necessary.

  • Monoamine Oxidase (MAO) Inhibition Assay:

    • Rationale: Structurally related compounds can inhibit MAO-A or MAO-B, the enzymes responsible for degrading monoamine neurotransmitters.[9][10] Inhibition of MAO can confound in vivo results and is a separate therapeutic mechanism.

    • Method: A common method involves incubating recombinant human MAO-A or MAO-B with the test compound, followed by the addition of a substrate (e.g., kynuramine). The enzyme activity is measured by detecting a fluorescent or colorimetric product.[11][12]

  • In Vitro Neurotoxicity Assay:

    • Rationale: Amphetamine-class compounds can induce neurotoxicity through mechanisms like oxidative stress and caspase activation.[13][14] It is crucial to assess whether lead candidates have a safe therapeutic window.

    • Method: Treat a relevant neuronal cell line (e.g., SH-SY5Y or primary neurons) with increasing concentrations of the test compound for 24-48 hours. Assess cell viability using an MTT or CellTiter-Glo assay and measure markers of apoptosis (e.g., caspase-3/7 activity).[13]

VII. Conclusion

The characterization of this compound derivatives requires a multi-faceted in vitro approach. By strategically combining radioligand binding assays to determine affinity and fluorescent uptake assays to confirm functional potency, researchers can build a robust structure-activity relationship (SAR). This dual-assay primary screen provides a self-validating system, where concordance between Ki and IC50 values builds confidence in a candidate's mechanism of action. Subsequent profiling for off-target MAO activity and potential neurotoxicity is essential for selecting compounds with the highest potential for further development.

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A Comparative Guide to the Cross-Reactivity of 3-(2-Fluorophenyl)propan-1-amine Analogs in Immunoassays

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Specificity with Phenylalkylamine Analogs

3-(2-Fluorophenyl)propan-1-amine belongs to the broader class of phenylalkylamines, a chemical scaffold found in a vast array of psychoactive substances and therapeutic agents. The introduction of a fluorine atom to the phenyl ring, as well as other structural modifications, creates a diverse library of analogs. While these modifications can fine-tune pharmacological activity, they also present a significant challenge for analytical detection methods like immunoassays.[1][2] Immunoassays rely on the specific binding of antibodies to a target analyte. However, structurally similar analogs can also bind to these antibodies, a phenomenon known as cross-reactivity.[3][4][5] This can lead to false-positive results or an overestimation of the target analyte's concentration, with significant implications in clinical and forensic toxicology.[6][7]

The core issue lies in the structure-activity relationships (SAR) that govern antibody-antigen interactions.[8] Minor changes to the molecular structure, such as the position of the fluorine atom, the length of the alkyl chain, or the presence of other substituents, can dramatically alter the binding affinity of an analog to a given antibody.[9][10] This guide will explore these relationships and provide a framework for systematically evaluating the cross-reactivity of this compound and its analogs.

Understanding the Molecular Landscape: Key Analogs and Their Structural Features

The cross-reactivity of an analog is fundamentally dictated by its three-dimensional shape and electronic properties, which determine its ability to fit into the antibody's binding site. Below is a comparison of key structural features of this compound and its hypothetical analogs that are likely to influence antibody recognition.

Compound NameCore StructureKey Structural ModificationsPredicted Impact on Cross-Reactivity
This compound PhenylpropanamineFluorine at the ortho (2) position of the phenyl ring.High (Target Analyte): The antibody is raised against this specific structure.
3-(3-Fluorophenyl)propan-1-amine PhenylpropanamineFluorine at the meta (3) position.[11]Moderate to High: The shift in fluorine position may slightly alter the electronic distribution and steric profile, but the overall shape remains very similar.
3-(4-Fluorophenyl)propan-1-amine PhenylpropanamineFluorine at the para (4) position.Moderate to High: Similar to the meta-substituted analog, the change in fluorine position is a minor structural alteration.
2-(2-Fluorophenyl)ethan-1-amine PhenylethylamineShorter (ethyl) alkyl chain.Low to Moderate: The change in the length of the alkyl chain can significantly impact how the molecule fits into the binding pocket of the antibody.
3-Phenylpropan-1-amine PhenylpropanamineAbsence of a fluorine substituent.Moderate: The lack of the electronegative fluorine atom will alter the electronic properties and potentially hydrogen bonding interactions with the antibody.
3-(2-Chlorophenyl)propan-1-amine PhenylpropanamineChlorine instead of fluorine at the ortho position.[12][13]Moderate to High: Chlorine is larger than fluorine, which could introduce steric hindrance. However, its electronic properties are similar.

Experimental Workflow for Assessing Cross-Reactivity

A robust evaluation of cross-reactivity requires a systematic and quantitative approach. The following experimental workflow outlines the key steps, from initial screening to detailed characterization.

Sources

A Spectroscopic Journey: From Nitrile Precursor to 3-(2-Fluorophenyl)propan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and organic synthesis, the precise characterization of molecules is paramount. This guide provides an in-depth spectroscopic comparison of the pharmaceutically relevant compound, 3-(2-Fluorophenyl)propan-1-amine, and its immediate precursor, 3-(2-fluorophenyl)propanenitrile. By examining the transformation from a nitrile to a primary amine, we will explore the distinct spectroscopic signatures that allow researchers to monitor reaction progress and confirm the identity and purity of the final product. This guide is intended for researchers, scientists, and drug development professionals who rely on spectroscopic techniques for molecular elucidation.

The Synthetic Transformation: A Foundational Overview

The synthesis of this compound from 3-(2-fluorophenyl)propanenitrile is a classic example of a nitrile reduction. This transformation is a cornerstone of organic synthesis, providing a reliable route to primary amines. The overall reaction involves the conversion of the cyano group (-C≡N) into an aminomethyl group (-CH₂-NH₂), typically through catalytic hydrogenation or with chemical reducing agents.[1]

Precursor 3-(2-fluorophenyl)propanenitrile Reaction Reduction (e.g., H₂, Raney Ni) Precursor->Reaction Product This compound Reaction->Product

Caption: Synthetic pathway from precursor to final product.

Spectroscopic Profile of the Precursor: 3-(2-fluorophenyl)propanenitrile

The spectroscopic data for 3-(2-fluorophenyl)propanenitrile reveals the characteristic features of a fluorinated aromatic compound and a nitrile functional group.

Spectroscopic Data 3-(2-fluorophenyl)propanenitrile
¹H NMR (Predicted)Aromatic protons (multiplets), two methylene groups (triplets).
¹³C NMR (Predicted)Aromatic carbons (showing C-F coupling), nitrile carbon (~118 ppm), two methylene carbons.
IR (cm⁻¹)Strong C≡N stretch (~2245 cm⁻¹), C-H aromatic and aliphatic stretches, C-F stretch.[2]
Mass Spectrum (m/z)Molecular ion peak, fragmentation pattern showing loss of CN.[3]

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show complex multiplets in the aromatic region due to the fluorine substitution and proton-proton coupling. The two methylene groups of the propyl chain will appear as distinct triplets, assuming coupling to each other.

¹³C NMR Spectroscopy: The carbon NMR spectrum will be characterized by the presence of a signal for the nitrile carbon, typically in the range of 115-120 ppm. The aromatic carbons will exhibit splitting due to coupling with the fluorine atom.

Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum of the precursor is the sharp, strong absorption band corresponding to the C≡N stretching vibration, which is typically observed around 2240-2260 cm⁻¹.[2] This peak is an unambiguous indicator of the nitrile functional group.

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound. A characteristic fragmentation pattern would involve the loss of the cyanide radical (•CN), leading to a significant fragment ion.[3]

Spectroscopic Profile of the Final Product: this compound

Upon reduction of the nitrile to the primary amine, the spectroscopic data for this compound shows significant changes that confirm the transformation.

Spectroscopic Data This compound
¹H NMR (Predicted)Aromatic protons (multiplets), three methylene groups (multiplets), broad NH₂ singlet.[4]
¹³C NMR (Predicted)Aromatic carbons (showing C-F coupling), three methylene carbons.
IR (cm⁻¹)N-H stretching (two bands for primary amine, ~3300-3500 cm⁻¹), disappearance of C≡N stretch, C-H aromatic and aliphatic stretches, C-F stretch.
Mass Spectrum (m/z)Molecular ion peak, fragmentation pattern showing characteristic amine fragments.[4]

¹H NMR Spectroscopy: The proton NMR spectrum of the amine will show the disappearance of the downfield methylene triplet adjacent to the nitrile group and the appearance of a new methylene group adjacent to the newly formed amine. A broad singlet corresponding to the two amine protons (NH₂) is also a key diagnostic feature, although its chemical shift can vary with solvent and concentration.[4]

¹³C NMR Spectroscopy: In the carbon NMR spectrum, the nitrile carbon signal will be absent. A new upfield signal corresponding to the carbon atom bonded to the nitrogen (C-N) will appear, typically in the range of 30-50 ppm.

Infrared (IR) Spectroscopy: The IR spectrum provides the most direct evidence of the conversion. The characteristic sharp C≡N stretch of the precursor will be completely absent. In its place, two medium-intensity bands will appear in the region of 3300-3500 cm⁻¹, which are characteristic of the symmetric and asymmetric N-H stretching vibrations of a primary amine. An N-H bending vibration may also be observed around 1600 cm⁻¹.

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the increased molecular weight of the amine. The fragmentation pattern will be significantly different from the precursor, often showing a base peak resulting from alpha-cleavage, a characteristic fragmentation of amines.[4]

A Comparative Spectroscopic Workflow

The process of confirming the synthesis of this compound from its nitrile precursor involves a systematic comparison of their spectroscopic data. The following workflow illustrates the key analytical checkpoints.

cluster_0 Precursor Analysis: 3-(2-fluorophenyl)propanenitrile cluster_1 Product Analysis: this compound P_NMR ¹H & ¹³C NMR: - Aromatic multiplets - CH₂ triplets - Nitrile carbon signal Synthesis Nitrile Reduction P_NMR->Synthesis P_IR IR: - Strong C≡N stretch at ~2245 cm⁻¹ P_IR->Synthesis P_MS MS: - Molecular ion peak - Loss of CN fragment P_MS->Synthesis Pr_NMR ¹H & ¹³C NMR: - Aromatic multiplets - Additional CH₂ signals - Broad NH₂ singlet - Absence of nitrile carbon Comparison Spectroscopic Comparison - Confirm transformation - Assess purity Pr_NMR->Comparison Pr_IR IR: - Disappearance of C≡N stretch - Appearance of N-H stretches (~3300-3500 cm⁻¹) Pr_IR->Comparison Pr_MS MS: - Increased molecular ion peak - Amine-specific fragmentation Pr_MS->Comparison Synthesis->Pr_NMR Synthesis->Pr_IR Synthesis->Pr_MS

Caption: Workflow for spectroscopic comparison.

Experimental Protocols

Synthesis of this compound (General Procedure)

A solution of 3-(2-fluorophenyl)propanenitrile in a suitable solvent (e.g., ethanol, methanol, or diethyl ether) is subjected to reduction. For catalytic hydrogenation, a catalyst such as Raney nickel or palladium on carbon is added, and the mixture is stirred under a hydrogen atmosphere until the reaction is complete.[1] Alternatively, chemical reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent can be used. After the reaction, the catalyst is filtered off (for hydrogenation), or the reaction is quenched, and the product is isolated and purified, typically by distillation or chromatography.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.[5] Samples are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

  • Infrared (IR) Spectroscopy: IR spectra are obtained using a Fourier-transform infrared (FTIR) spectrometer. Samples can be analyzed as neat liquids (between salt plates), as a KBr pellet for solids, or in a suitable solvent.

  • Mass Spectrometry (MS): Mass spectra are typically acquired using a mass spectrometer with an electron ionization (EI) source. The sample is introduced, ionized, and the resulting fragments are separated based on their mass-to-charge ratio (m/z).

Conclusion

The spectroscopic comparison of this compound and its precursor, 3-(2-fluorophenyl)propanenitrile, provides a clear and instructive example of how modern analytical techniques are used to monitor and confirm chemical transformations. The distinct changes in the NMR, IR, and mass spectra serve as reliable fingerprints for each compound, allowing for unambiguous identification and characterization. This guide underscores the importance of a multi-faceted spectroscopic approach in synthetic chemistry and drug development, ensuring the integrity and quality of the final product.

References

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A Senior Application Scientist's Guide to Assessing the Metabolic Stability of ortho-Fluorinated Phenylalkylamines

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, enhancing a molecule's metabolic stability is a cornerstone of successful lead optimization. A compound that is rapidly metabolized will likely suffer from poor bioavailability and a short duration of action, demanding higher or more frequent doses that can lead to off-target effects and patient non-compliance. Among the various strategies employed by medicinal chemists, the introduction of fluorine into a drug candidate is a proven and powerful tactic.[1]

This guide provides a comprehensive, technically-grounded comparison of the metabolic stability of ortho-fluorinated phenylalkylamines versus their non-fluorinated parent compounds. We will delve into the biochemical rationale, present a detailed experimental protocol for an in vitro assessment, and interpret the resulting data, offering insights for researchers, scientists, and drug development professionals.

The Mechanistic Rationale: Why ortho-Fluorination Works

Phenylalkylamines are a common scaffold in many centrally active agents. Their metabolism is often dominated by the Cytochrome P450 (CYP) family of enzymes, which are responsible for the metabolism of approximately 70-80% of all drugs currently on the market.[2] Key isoforms such as CYP3A4 and CYP2D6 are particularly important in the biotransformation of these compounds.[3][4]

A primary route of metabolism for many phenylalkylamines is aromatic hydroxylation, where a C-H bond on the phenyl ring is oxidized. This "metabolic soft spot" is a prime target for enzymatic attack. The strategic placement of a fluorine atom, particularly at the ortho position, serves two primary purposes:

  • Steric Hindrance: The fluorine atom, while relatively small, can physically block the active site of the metabolizing CYP enzyme from accessing the adjacent C-H bond, a phenomenon known as metabolic switching.

  • Electronic Effects: Fluorine is the most electronegative element, and its powerful electron-withdrawing nature can deactivate the aromatic ring towards electrophilic attack by the heme-iron-oxygen complex of the P450 enzyme.[5] This makes the oxidation process less favorable.

The strength of the carbon-fluorine (C-F) bond, one of the strongest in organic chemistry, makes it highly resistant to enzymatic cleavage, effectively shielding that position from metabolism.[1]

Caption: A diagram illustrating how ortho-fluorination can block a major metabolic pathway.

Experimental Design: The In Vitro Human Liver Microsomal Stability Assay

To quantitatively assess metabolic stability, the in vitro human liver microsomal (HLM) stability assay is the industry-standard method.[6] HLMs are subcellular fractions of liver cells that are rich in Phase I drug-metabolizing enzymes like CYPs.[7][8] The assay measures the rate at which a test compound is consumed over time, allowing for the calculation of key pharmacokinetic parameters.[9]

Self-Validating System: The Importance of Controls

To ensure the integrity of the data, a robust set of controls is essential:

  • Negative Control (-NADPH): The enzymatic activity of CYPs is dependent on the cofactor NADPH.[6] Running the assay in the absence of NADPH allows us to measure any non-enzymatic degradation of the compound. Significant disappearance in this control would invalidate the results for that compound.

  • Positive Control (e.g., Verapamil, Dextromethorphan): These are compounds with well-characterized, high rates of metabolism in HLMs.[10] Including a positive control confirms that the microsomal enzymes are active and the assay system is performing as expected.

Experimental_Workflow Fig. 2: Microsomal Stability Assay Workflow prep 1. Preparation - Test Compounds (1 µM) - Positive/Negative Controls - Human Liver Microsomes (0.5 mg/mL) - Phosphate Buffer (pH 7.4) preinc 2. Pre-incubation Incubate mixture at 37°C for 5 min prep->preinc init 3. Initiation Add NADPH to start reaction (except for -NADPH control) preinc->init sample 4. Time-Point Sampling (t = 0, 5, 15, 30, 45, 60 min) init->sample quench 5. Reaction Quenching Add ice-cold acetonitrile with Internal Standard sample->quench process 6. Sample Processing Centrifuge to precipitate protein quench->process analyze 7. LC-MS/MS Analysis Quantify remaining parent compound process->analyze data 8. Data Analysis - Plot ln(% Remaining) vs. Time - Calculate t½ and CLint analyze->data

Caption: A generalized workflow for an in vitro microsomal stability assay.

Detailed Experimental Protocol

Objective: To determine and compare the in vitro half-life (t½) and intrinsic clearance (CLint) of a non-fluorinated phenylalkylamine (Compound A) and its ortho-fluorinated analog (Compound B).

Materials:

  • Human Liver Microsomes (pooled, mixed gender), 20 mg/mL stock

  • Potassium Phosphate Buffer (100 mM, pH 7.4)

  • NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[11]

  • Test Compounds (Compound A & B), 10 mM stock in DMSO

  • Positive Control (Verapamil), 10 mM stock in DMSO

  • Acetonitrile (ACN), HPLC grade, with internal standard (e.g., Tolbutamide)

  • 96-well incubation plates and collection plates

Procedure:

  • Preparation of Microsomal Mixture: Thaw HLM on ice. Dilute the HLM stock to a working concentration of 0.5 mg/mL in ice-cold phosphate buffer.[9] Keep on ice.

  • Preparation of Compound Plates: Prepare intermediate dilutions of the test compounds and controls. In a 96-well plate, add the appropriate volume of each compound to achieve a final incubation concentration of 1 µM.[9] The final DMSO concentration should be kept below 0.5% to avoid enzyme inhibition.

  • Pre-incubation: Add the diluted microsomal mixture to the wells containing the compounds. Place the plate in a shaking incubator at 37°C for 5-10 minutes to pre-warm.

  • Reaction Initiation: To initiate the enzymatic reaction, add the NADPH regenerating system to all wells, except for the "-NADPH" control wells (add buffer instead). The 0-minute time point is taken immediately by transferring an aliquot to a collection plate containing ice-cold ACN with internal standard.[12]

  • Time-Point Sampling: Continue incubating the reaction plate at 37°C. At subsequent time points (e.g., 5, 15, 30, 45, and 60 minutes), transfer aliquots from the reaction plate to the collection plate containing the quenching solution (ACN with internal standard).[7]

  • Sample Processing: Once all time points are collected, seal the collection plate and centrifuge at high speed (e.g., 4000 rpm for 10 min) to pellet the precipitated microsomal proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to a new 96-well plate for analysis. Quantify the remaining concentration of the parent compound at each time point using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[13][14]

Data Analysis and Interpretation

The data from the LC-MS/MS analysis is used to determine the rate of disappearance of the parent compound.

  • Calculate Percent Remaining: For each time point, express the peak area ratio (Compound/Internal Standard) as a percentage of the ratio at t=0.

  • Determine the Elimination Rate Constant (k): Plot the natural logarithm (ln) of the percent remaining versus time. The slope of the resulting line is the negative of the elimination rate constant (-k).[15]

  • Calculate Half-Life (t½): The half-life is the time it takes for 50% of the compound to be metabolized. It is calculated using the following equation:

    • t½ = 0.693 / k [15]

  • Calculate Intrinsic Clearance (CLint): Intrinsic clearance represents the inherent ability of the liver enzymes to metabolize a drug. It is calculated as:

    • CLint (µL/min/mg protein) = (0.693 / t½) x (Incubation Volume / Microsomal Protein Amount) [10]

A longer half-life and a lower intrinsic clearance value indicate greater metabolic stability.[16]

Comparative Data Summary
Compound IDDescriptionHalf-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg)
Compound A Non-fluorinated Phenylalkylamine15.291.2
Compound B ortho-Fluorinated Phenylalkylamine> 60< 23.1
Verapamil Positive Control9.8141.4

Note: The data presented is hypothetical but representative of typical experimental outcomes.

Interpretation of Results:

The data clearly demonstrates the profound stabilizing effect of ortho-fluorination.

  • Compound A shows moderate to high clearance, with a half-life of 15.2 minutes, suggesting it is readily metabolized by liver enzymes.

  • Compound B , the fluorinated analog, exhibits significantly enhanced metabolic stability. Its half-life is greater than the 60-minute duration of the experiment, and its intrinsic clearance is consequently much lower. This result strongly supports the hypothesis that the ortho-fluoro group is effectively blocking a primary site of CYP-mediated metabolism.

  • The Positive Control , Verapamil, shows rapid metabolism as expected, confirming the enzymatic activity of the HLM preparation.

Conclusion and Strategic Implications

The strategic introduction of fluorine at the ortho-position of a phenylalkylamine scaffold is a highly effective strategy for enhancing metabolic stability.[5][17] As demonstrated by the comparative in vitro data, this single atomic substitution can dramatically reduce the rate of metabolic clearance by blocking sites susceptible to CYP450 oxidation.[1]

For drug development teams, this approach offers a rational design strategy to improve a compound's pharmacokinetic profile, potentially leading to increased oral bioavailability, longer duration of action, and a more favorable dosing regimen. The in vitro microsomal stability assay is an essential, high-throughput tool that provides critical data to guide these structure-activity relationship (SAR) and structure-metabolism relationship (SMR) studies, enabling the selection of more robust drug candidates for further development.[18][19]

References

  • Vertex AI Search. (n.d.). Fluorine in drug discovery: Role, design and case studies. Retrieved January 18, 2026.
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  • ACS Publications. (1984, March 1). Cytochrome P-450 complex formation in the metabolism of phenylalkylamines. 8. Stereoselectivity in metabolic intermediary complex formation with a series of chiral 2-substituted 1-phenyl-2-aminoethanes. Journal of Medicinal Chemistry. Retrieved January 18, 2026.
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  • ResearchGate. (2001, May). Cytochrome P450 isoforms involved in metabolism of the enantiomers of verapamil and norverapamil: CYP 450 isoforms and verapamil metabolism. British Journal of Clinical Pharmacology. Retrieved January 18, 2026.
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  • Optibrium. (n.d.). What's the importance of cytochrome P450 metabolism?. Retrieved January 18, 2026.
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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-(2-Fluorophenyl)propan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands not only precision in their application but also unwavering diligence in their management and disposal. 3-(2-Fluorophenyl)propan-1-amine, a halogenated organic amine, requires specific handling protocols to ensure laboratory safety, regulatory compliance, and environmental stewardship. This guide provides a comprehensive, field-tested framework for the proper disposal of this compound, moving beyond a simple checklist to explain the critical reasoning behind each procedural step.

Part 1: Hazard Profile and Essential Risk Assessment

Understanding the intrinsic hazards of this compound is the foundation of its safe management. While a specific, dedicated Safety Data Sheet (SDS) for this exact compound is not widely available, we can infer its hazard profile from closely related structural analogs, such as 3-(3-fluorophenyl)propan-1-amine. This analysis points to a compound that should be handled as hazardous, with particular attention to its potential for irritation, corrosion, and toxicity.

The primary risks involve direct contact and inhalation. As an amine, it is basic and can cause skin and eye damage. The fluorophenyl group classifies it as a halogenated organic compound, which has specific implications for waste segregation to prevent dangerous reactions and ensure proper final disposal.[1][2]

Hazard Classification (Inferred)GHS Hazard StatementImplication & Rationale
Acute Toxicity, OralH302: Harmful if swallowedAccidental ingestion can cause systemic toxicity. This underscores the need for strict hygiene protocols, such as prohibiting eating or drinking in the lab.[3]
Skin Corrosion/IrritationH314/H315: Causes severe skin burns and eye damage / Causes skin irritationAmines are corrosive and can cause significant chemical burns upon contact. This necessitates the use of appropriate chemical-resistant gloves and lab coats.[4][5]
Serious Eye DamageH318: Causes serious eye damageThe vapors and any direct splash can cause irreversible damage to the eyes, making chemical splash goggles mandatory.
Respiratory IrritationH335: May cause respiratory irritationVapors can irritate the respiratory tract. All handling of the compound, especially outside of a sealed container, must be performed in a certified chemical fume hood.[6]
Part 2: Step-by-Step Waste Collection and Segregation Protocol

The cardinal rule of chemical disposal is proper segregation at the point of generation. Mixing incompatible waste streams is not only a violation of regulations but a significant safety hazard. As a halogenated organic base , this compound must be collected in a dedicated waste container.

Protocol for Waste Collection:

  • Select a Proper Waste Container:

    • Use a clean, dry, and chemically compatible container, preferably the original manufacturer's bottle or a high-density polyethylene (HDPE) carboy.[7][8][9]

    • Ensure the container has a secure, screw-top cap to prevent leaks and vapor release. Funnels should not be left in the container during storage.[7]

  • Label the Container Immediately:

    • Affix a hazardous waste label to the container before adding the first drop of waste.[10]

    • The label must clearly state "Hazardous Waste" and list all chemical constituents by their full names, including "this compound".[7][10] Do not use abbreviations or chemical formulas.[1]

    • Include the approximate percentage of each component.

  • Segregate Incompatible Waste Streams:

    • DO NOT mix this waste with non-halogenated organic solvents. Halogenated waste streams are typically incinerated under specific conditions to prevent the formation of dioxins and other toxic byproducts.[2]

    • DO NOT mix with acidic waste. As a base, it will react exothermically with acids, potentially causing a dangerous pressure buildup and release of hazardous fumes.[8][9]

    • DO NOT mix with oxidizers, as this can create a fire or explosion hazard.[9]

  • Store the Waste Container Safely:

    • Keep the waste container closed at all times except when adding waste.[7]

    • Store the container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation.[10]

    • Utilize secondary containment, such as a plastic bin or tray, to contain any potential leaks.[7][10] Store liquid waste containers in these trays.[10]

Part 3: Spill Management and Emergency Response

Even with meticulous handling, spills can occur. A prepared response is critical to mitigating exposure and environmental contamination. The response procedure depends on the scale of the spill.[11]

Workflow for Spill Response

Spill_Response_Workflow Diagram 1: Spill Response Decision Workflow A Spill Occurs B Is the spill large (>1L), highly volatile, or are you unequipped/untrained? A->B C MAJOR SPILL B->C  Yes E MINOR SPILL B->E No   D Evacuate the immediate area. Alert colleagues and supervisor. Call Emergency Services / EHS. C->D F Alert personnel in the area. Don appropriate PPE: - Chemical splash goggles - Nitrile gloves (double-gloved) - Lab coat E->F G Contain the spill using absorbent dikes or pads. F->G H Cover and absorb the spill with an inert, non-combustible material (e.g., vermiculite, sand, or commercial sorbent). G->H I Collect absorbed material using spark-proof tools into a labeled hazardous waste container. H->I J Decontaminate the spill area with a mild detergent and water. Collect rinse as hazardous waste. I->J K Dispose of all contaminated materials (PPE, pads, etc.) as hazardous waste. J->K

Caption: Decision workflow for managing a spill of this compound.

Protocol for Minor Spill Cleanup:

  • Alert & Secure: Notify others in the immediate area.[12] Restrict access to the spill zone.

  • Don PPE: At a minimum, wear chemical splash goggles, a lab coat, and double-layered nitrile gloves.[2][12]

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood. For spills outside a hood, eliminate all ignition sources.[11]

  • Contain & Absorb: Use an inert absorbent material like vermiculite, sand, or a commercial chemical sorbent. Do not use combustible materials like paper towels to absorb the bulk of the liquid.[11] Work from the outside of the spill inward to prevent spreading.[12]

  • Collect Waste: Carefully scoop the absorbed material into a designated, leak-proof container. Label it as hazardous waste, listing all contents.[12][13]

  • Decontaminate: Clean the spill surface with soap and water. The cleaning materials and rinse water must also be collected and disposed of as hazardous waste.[12]

  • Final Disposal: Dispose of all contaminated items, including gloves and absorbent pads, as hazardous chemical waste.[13]

Part 4: Final Disposal Pathway and Regulatory Compliance

The ultimate disposal of this compound is governed by strict environmental regulations, primarily the Resource Conservation and Recovery Act (RCRA) in the United States, which is enforced by the Environmental Protection Agency (EPA).[14]

  • Never dispose of this chemical down the sink or in the regular trash.[7][10] This is illegal and can harm aquatic life and disrupt wastewater treatment processes.[14][15]

  • Once your hazardous waste container is full (typically 80-90% capacity) or has been accumulating for the maximum time allowed by your institution (e.g., six months), it must be prepared for pickup.[8]

  • Contact your institution's Environmental Health and Safety (EHS) office to schedule a waste pickup.[7] They are responsible for consolidating waste and transferring it to a licensed Treatment, Storage, and Disposal Facility (TSDF).[16]

  • The most probable disposal method for halogenated organic waste is high-temperature incineration at a specialized facility equipped with scrubbers to neutralize harmful gases like hydrogen fluoride.[17]

By adhering to these scientifically grounded and procedurally sound protocols, you ensure a safe laboratory environment, maintain regulatory compliance, and uphold your professional responsibility to protect the wider environment.

References

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A Comprehensive Guide to Personal Protective Equipment for Handling 3-(2-Fluorophenyl)propan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and logistical information for the handling and disposal of 3-(2-Fluorophenyl)propan-1-amine. As a preferred source for laboratory safety, this document is designed to provide value beyond the product itself, building a foundation of trust with researchers, scientists, and drug development professionals. The following procedural guidance is based on an in-depth analysis of the chemical's structure and the known hazards of related compounds.

The introduction of a fluorine atom into an organic molecule can significantly alter its chemical and biological properties, and while this is valuable in drug discovery, it also necessitates a thorough understanding of the potential hazards.[1][2] this compound is an aromatic amine, a class of compounds that requires careful handling due to potential toxicity. The presence of the fluorine atom adds another layer of consideration, as fluorinated organic compounds can have unique reactivity and toxicological profiles.[1][3]

Hazard Identification and Risk Assessment

  • Skin and Eye Irritation/Corrosion: Aromatic amines can cause skin irritation, and some are corrosive, capable of causing severe burns and eye damage.[4][5]

  • Toxicity: Aromatic amines as a class can be harmful if swallowed, in contact with skin, or inhaled.[6] The toxicological properties of this specific compound have not been fully investigated, warranting a cautious approach.[7]

  • Respiratory Irritation: Vapors or aerosols may cause respiratory irritation.[4]

  • Environmental Hazards: Many fluorinated organic compounds are persistent in the environment.[2][3] Proper disposal is crucial to prevent environmental contamination.[8][9]

Recommended Personal Protective Equipment (PPE)

Based on the potential hazards, a stringent PPE protocol is required. The following table summarizes the minimum recommended PPE for handling this compound.

Protection Type Recommended PPE Rationale and Standards
Eye and Face Tightly fitting chemical splash goggles or a full-face shield.Protects against splashes and vapors that can cause serious eye irritation or damage. Must conform to EN 166 (EU) or NIOSH (US) standards.[10][11]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene). Consider double-gloving for extended handling.Aromatic amines can permeate some glove materials.[12][13] Nitrile gloves offer good resistance to a range of chemicals. Always check the manufacturer's glove compatibility data. Change gloves immediately if contaminated.
Body Protection A chemical-resistant lab coat or coveralls. For larger quantities or potential for splashing, a chemical-resistant apron is recommended.Provides a barrier against skin contact.[8] Impervious clothing should be worn to prevent skin exposure.[10]
  • Respiratory Protection | Use in a well-ventilated area, preferably a certified chemical fume hood. If engineering controls are insufficient or in case of a spill, a full-face respirator with appropriate cartridges for organic vapors and amines should be used. | Ensures that inhalation exposure is minimized.[8][11] Engineering controls like fume hoods are the primary line of defense. Respirators are necessary when these controls are not sufficient to maintain exposure below acceptable limits. |

Procedural, Step-by-Step Guidance

Adherence to a strict protocol for handling, from preparation to disposal, is paramount for safety.

Preparation and Handling Protocol
  • Designate a Work Area: All handling of this compound should be performed in a designated area, such as a chemical fume hood, to contain any potential vapors or spills.

  • Assemble PPE: Before handling the compound, ensure all necessary PPE is readily available and in good condition.

  • Donning PPE:

    • Put on the lab coat or coveralls, ensuring it is fully fastened.

    • Don the respirator if required by your risk assessment. Perform a seal check.

    • Put on safety goggles or a face shield.

    • Wash and dry hands thoroughly before putting on the inner pair of gloves (if double-gloving).

    • Put on the outer pair of gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.

  • Handling the Chemical:

    • Handle the compound with care, avoiding contact with skin and eyes.[7]

    • Use equipment and techniques that minimize the creation of aerosols or dust.

    • Keep containers tightly closed when not in use and store in a cool, dry, well-ventilated area away from incompatible materials like strong oxidizing agents.[1][7]

Doffing PPE and Decontamination
  • Remove Outer Gloves: Remove the outer pair of gloves, peeling them off without touching the outside surface with your bare hands. Dispose of them in the designated chemical waste container.

  • Remove Lab Coat/Coveralls: Remove the lab coat or coveralls by rolling it outwards and away from your body. Place it in a designated laundry container or dispose of it if it's disposable.

  • Wash Hands: Wash your hands thoroughly with soap and water.

  • Remove Eye/Face Protection: Remove the goggles or face shield.

  • Remove Respirator: Remove the respirator if worn.

  • Remove Inner Gloves: Remove the inner pair of gloves and dispose of them.

  • Final Hand Wash: Wash your hands again thoroughly with soap and water.

Spill and Emergency Procedures

In the event of a spill or exposure, immediate and correct action is critical.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water while removing all contaminated clothing and shoes.[7] Seek medical attention.

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen if you are trained to do so.[10] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Clean the mouth with water and seek immediate medical attention.[7]

  • Spill Cleanup:

    • Evacuate non-essential personnel from the area.

    • Wearing appropriate PPE (including respiratory protection), contain the spill using an inert absorbent material.

    • Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[14]

    • Decontaminate the spill area.

Waste Disposal Plan

Proper disposal of this compound and associated waste is essential to protect both human health and the environment.[1]

  • Waste Segregation: All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be collected in clearly labeled, compatible containers.[1] Do not mix with incompatible waste streams.

  • Disposal Method: The material should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[9][14]

  • Environmental Precautions: Do not allow the chemical to enter drains or sewer systems.[5]

  • Container Disposal: Empty containers should be triple-rinsed (or equivalent), with the rinsate collected as hazardous waste. The rinsed containers can then be offered for recycling or reconditioning, or punctured to prevent reuse and disposed of in a sanitary landfill if regulations permit.[9]

Visualizing the PPE Selection Process

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when working with this compound.

PPE_Selection_Workflow start Start: Plan to handle This compound risk_assessment Conduct Risk Assessment: - Scale of work? - Potential for splash/aerosol? start->risk_assessment small_scale Small Scale (<1g) Minimal Splash Risk risk_assessment->small_scale Low large_scale Large Scale (>1g) or Splash/Aerosol Risk risk_assessment->large_scale High fume_hood Work in a certified chemical fume hood? small_scale->fume_hood large_scale->fume_hood ppe_enhanced Enhanced PPE: - Face Shield - Chemical Apron/Coveralls - Double Gloves large_scale->ppe_enhanced ppe_standard Standard PPE: - Safety Goggles - Lab Coat - Nitrile Gloves fume_hood->ppe_standard Yes respirator_check Is ventilation insufficient or are you responding to a spill? fume_hood->respirator_check No ppe_standard->respirator_check ppe_enhanced->respirator_check respirator Add Full-Face Respirator with appropriate cartridges respirator_check->respirator Yes proceed Proceed with work respirator_check->proceed No respirator->proceed

Caption: PPE selection workflow for handling this compound.

References

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Retrosynthesis Analysis

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